Bismuth Potassium Citrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5BiKO7+ |
|---|---|
Molecular Weight |
437.18 g/mol |
IUPAC Name |
bismuth;potassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+3;+1/p-3 |
InChI Key |
KZFDVWZZYOPBQZ-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Crystal Structure Analysis of Bismuth Potassium Citrate: From Synthesis to Structural Elucidation
Introduction: The Clinical Significance and Structural Imperative of Bismuth Potassium Citrate
For over two centuries, bismuth compounds have been a cornerstone in treating gastrointestinal disorders.[1] In modern medicine, this compound (BPC) and its derivatives, such as Ranitidine Bismuth Citrate (RBC), have emerged as critical agents in the therapeutic arsenal against peptic ulcer disease, primarily due to their efficacy in eradicating the bacterium Helicobacter pylori.[2][3][4] The clinical success of these compounds is intrinsically linked to their unique chemical properties: the ability to form a protective layer over the gastric mucosa and direct bactericidal activity against H. pylori.[4]
To move beyond a phenomenological understanding and towards rational drug design, a precise knowledge of the three-dimensional atomic arrangement of these compounds is paramount. Crystal structure analysis, predominantly through Single-Crystal X-ray Diffraction (SC-XRD), provides this definitive insight. It reveals the intricate coordination environment of the bismuth centers, the complex role of the citrate ligand, and the formation of polymeric architectures that are believed to be fundamental to the drug's mechanism of action.[5][6] This guide provides an in-depth, technical walkthrough of the process, from the synthesis of high-quality crystals to the ultimate elucidation and interpretation of their structure, grounded in the principles of scientific integrity and field-proven experience.
Section 1: The Complex Coordination Chemistry of Bismuth and Citrate
The interaction between bismuth(III) ions and citric acid is far from simple. Citrate (C₆H₅O₇³⁻) is a versatile ligand, capable of acting as a multidentate chelator and a bridging unit through its three carboxylate groups and one hydroxyl group. This versatility leads to the formation of complex, often polynuclear, structures in the solid state.
Studies have revealed that the fundamental building block in many bismuth citrate structures is a dinuclear unit, [Bi₂(cit)₂]²⁻, where two bismuth atoms are bridged by citrate ligands.[6][7] These dimeric units can further assemble into extended one-, two-, or three-dimensional polymeric networks.[5][7] The precise architecture is highly sensitive to the synthetic conditions, including pH, temperature, and the nature of the counter-ions (e.g., K⁺, NH₄⁺, Na⁺) present during crystallization. Understanding this chemistry is the first step in designing a synthesis that yields crystals suitable for diffraction studies.
Section 2: Synthesis and Crystallization of High-Quality BPC Crystals
The primary challenge in the structural analysis of any compound is obtaining a single crystal of sufficient size and quality—typically larger than 0.1 mm with a regular, defect-free lattice.[8] For this compound, this requires a meticulously controlled crystallization process.
Causality in Experimental Design: The Rationale Behind the Protocol
The choice of reagents and solvents is critical. The synthesis often starts with a soluble bismuth salt, like bismuth(III) nitrate, and a source of citrate, such as potassium citrate.[1] A key component in many successful crystallization protocols for these compounds is the use of a water-glycerol solvent system.[9]
Why use a water-glycerol mixture?
-
Solubility and Complexation: Glycerol, as a polyol, can act as a complexing agent, increasing the solubility of the bismuth salts and preventing premature precipitation of amorphous material.[9][10]
-
Viscosity and Diffusion: The increased viscosity of the glycerol-containing solution slows down the diffusion of molecules. This is a crucial factor in promoting slow, ordered crystal growth over rapid, uncontrolled precipitation.[10]
-
Solvent Properties: Glycerol modifies the dielectric constant of the solvent, which can alter the intermolecular interactions and favor the specific packing arrangement required for crystallization.[11]
-
Anti-Nucleation: By interfering with the hydrogen-bond network of water, glycerol can act as an anti-nucleation agent, reducing the number of initial crystal seeds and allowing the existing ones to grow larger and with higher quality.[10][12]
Experimental Protocol: Synthesis of KBi(C₆H₄O₇)·2H₂O Crystals
This protocol is a synthesized methodology based on established literature for obtaining diffraction-quality single crystals.[1]
-
Reagent Preparation:
-
Prepare a solution of bismuth(III) nitrate in a 33% (v/v) glycerol-water mixture.
-
Prepare a separate aqueous solution of potassium citrate.
-
-
Reaction Mixture:
-
Slowly add the potassium citrate solution to the bismuth nitrate solution under constant stirring. The molar ratio of citrate to bismuth is a critical parameter and should be maintained at approximately 6:1 to ensure the formation of the desired complex.[1]
-
-
Crystallization:
-
Transfer the resulting clear solution to a clean beaker, cover it with perforated film (e.g., Parafilm with small pinholes), and leave it undisturbed in a vibration-free environment at room temperature.
-
Self-Validation: The goal is slow evaporation. If a precipitate forms immediately, the initial concentrations are too high. If no crystals form after several weeks, the solution may be too dilute, or the environment may be subject to temperature fluctuations.
-
-
Crystal Harvesting:
-
Monitor the beaker for the formation of colorless, well-defined crystals over several days to weeks.
-
Once crystals of suitable size (0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a nylon loop.
-
Section 3: The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14] The method relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern of directions and intensities, which is a function of the electron density distribution within the crystal.[8]
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
-
Crystal Selection and Mounting:
-
Under a microscope, select a high-quality crystal free of visible cracks, defects, or twinning.[8]
-
Mount the crystal on a thin glass fiber or a nylon loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or cryo-oil).[13]
-
The mounted crystal is then placed on a goniometer head in the X-ray diffractometer.
-
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas. Rationale: This minimizes thermal vibrations of the atoms, leading to less diffuse diffraction spots and higher resolution data.
-
An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[14]
-
The crystal is rotated through a series of angles, and a series of diffraction images are collected on an area detector (e.g., a CCD or CMOS sensor).[13] A complete dataset requires collecting reflections from all possible crystal orientations.
-
-
Data Processing and Structure Solution:
-
The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensity of each diffraction spot is integrated.
-
Causality in Method Selection: Because bismuth is a heavy atom (it has many electrons compared to C, O, or K), its contribution to the diffraction pattern is dominant. Therefore, the structure is typically solved using the Patterson method or heavy-atom method .[15] This method uses the vectors between heavy atoms to determine their positions first, which then allows for the phases of the diffraction data to be estimated.
-
With initial phases, an electron density map is calculated.
-
-
Structure Refinement:
-
The initial atomic positions from the electron density map are refined against the experimental diffraction data using least-squares methods.
-
This iterative process refines the atomic coordinates, thermal displacement parameters, and site occupancies until the calculated diffraction pattern shows the best possible agreement with the experimental pattern.
-
Self-Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor), the goodness-of-fit (GoF), and the residual electron density map, which should be flat and featureless for a well-refined structure.
-
Section 4: Deciphering the Structure: A Case Study of KBi(C₆H₄O₇)·2H₂O
The crystal structure of KBi(C₆H₄O₇)·2H₂O provides a clear example of the complex polymeric networks formed by these compounds.[1] X-ray diffraction analysis revealed the following key crystallographic parameters and structural features.
Crystallographic Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₆H₈BiKO₉ | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| a (Å) | 16.635(7) | [1] |
| b (Å) | 12.360(4) | [1] |
| c (Å) | 10.359(4) | [1] |
| β (°) | 91.92(3) | [1] |
| Volume (ų) | 2128(1) | [1] |
| Z (Formula units/cell) | 8 | [1] |
Key Structural Features
The analysis of the KBi(C₆H₄O₇)·2H₂O structure reveals several critical features:
-
Bismuth Coordination: Each bismuth(III) ion is six-coordinate, with a geometry best described as a nido-pentagonal-bipyramidal, where one axial site is vacant, suggesting the presence of a stereochemically active lone pair of electrons.[5]
-
Multidentate Citrate: The citrate ligand is fully deprotonated and acts as a versatile chelating and bridging ligand. Crucially, the hydroxyl group of the citrate is deprotonated and covalently bonded to a bismuth atom.[1]
-
Polymeric Network: The citrate ligands bridge bismuth centers, forming a robust three-dimensional network. This polymeric architecture is a recurring motif in bismuth citrate chemistry.[1][5]
-
Role of Potassium: The potassium ions and water molecules of crystallization reside within channels in the polymeric network, providing charge balance and stabilizing the overall structure through electrostatic interactions and hydrogen bonding.
Section 5: Linking Structure to Function and the Case of RBC
The detailed structural model derived from SC-XRD is not merely an academic exercise; it provides a powerful framework for understanding the therapeutic action of BPC. The dense, three-dimensional polymeric network is consistent with the drug's ability to form a protective, insoluble coating over ulcerated gastric tissue at the low pH of the stomach.[7] The specific Bi-O bond lengths and coordination geometry inform its stability and reactivity, including the slow release of Bi³⁺ ions, which are crucial for its bactericidal effect.
While a full single-crystal structure of Ranitidine Bismuth Citrate (RBC) has not been published, extensive solid-state NMR and IR spectroscopy studies strongly suggest that its fundamental structure is closely related to other characterized bismuth citrates.[5] The evidence indicates that RBC also contains the dimeric [{Bi(µ-cit)₂Bi}ₙ]²ⁿ⁻ polymeric anionic chains. In RBC, the ranitidine molecule is not directly coordinated to the bismuth but exists as a counter-ion, involved in second-coordination-sphere interactions that help stabilize the overall structure.[6][16] This understanding, built upon the foundation of known crystal structures, allows researchers to infer the structural basis of RBC's enhanced solubility and bioavailability compared to a simple mixture of its components.[4]
Conclusion
The crystal structure analysis of this compound compounds is a critical component of modern medicinal inorganic chemistry. It bridges the gap between a compound's atomic-level architecture and its macroscopic therapeutic properties. Through a synergistic application of rational synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, we can elucidate the complex polymeric structures that define these drugs. This detailed structural knowledge is indispensable for understanding their mechanism of action, ensuring quality control in manufacturing, and providing a solid foundation for the development of next-generation bismuth-based pharmaceuticals with enhanced efficacy and safety.
References
- 1. CN100402514C - Method of preparing bismuth citrate ranitidine - Google Patents [patents.google.com]
- 2. CN102408398A - Preparation method of ranitidine bismuth citrate - Google Patents [patents.google.com]
- 3. Ranitidine bismuth citrate - Wikipedia [en.wikipedia.org]
- 4. Ranitidine bismuth citrate: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of colloidal bismuth subcitrate (CBS) in dilute HCl: unique assembly of bismuth citrate dinuclear units ([Bi(cit)(2)Bi](2-)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein phase behavior and crystallization: effect of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. dl.asminternational.org [dl.asminternational.org]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
An In-depth Technical Guide to the Anti-Helicobacter pylori Mechanism of Action of Bismuth Potassium Citrate
Abstract
Bismuth salts have been a cornerstone in the treatment of gastrointestinal ailments for centuries, and their efficacy against Helicobacter pylori is a prime example of their therapeutic value. Bismuth potassium citrate, a key component of modern quadruple therapies, exhibits a multifactorial mechanism of action that circumvents the growing issue of antibiotic resistance. This technical guide provides a comprehensive exploration of the molecular and cellular interactions through which this compound exerts its bactericidal effects on H. pylori. We will delve into the disruption of the bacterial cell envelope, the targeted inhibition of essential metabolic enzymes, the crippling of energy production, and the prevention of gastric colonization. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent anti-infective agent.
Introduction: The Enduring Challenge of Helicobacter pylori
Helicobacter pylori, a Gram-negative bacterium, has masterfully adapted to the harsh acidic environment of the human stomach. Its persistent colonization is a primary etiological factor in a spectrum of gastric pathologies, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The escalating prevalence of antibiotic-resistant H. pylori strains necessitates a deeper exploration of alternative and synergistic therapeutic agents. Bismuth compounds, particularly this compound, have demonstrated sustained efficacy, largely due to their complex and multifaceted mechanism of action, which presents a formidable challenge to the development of bacterial resistance.[1]
This guide will deconstruct the intricate anti-H. pylori activity of this compound, providing a granular view of its molecular targets and the resultant physiological consequences for the bacterium.
The Multifaceted Assault: A Symphony of Bactericidal Mechanisms
This compound's efficacy does not stem from a single mode of action but rather from a coordinated attack on multiple, vital bacterial processes. This multi-pronged approach is a key reason for the notable absence of significant clinical resistance to bismuth.[1]
Breaching the Defenses: Disruption of the Bacterial Cell Envelope
The initial interaction of bismuth with H. pylori occurs at the cell surface. Bismuth compounds form complexes within the bacterial cell wall and periplasmic space, leading to a cascade of structural and functional impairments.[2][3][4]
-
Structural Degradation: Ultrastructural studies using transmission electron microscopy (TEM) have revealed dramatic morphological changes in H. pylori exposed to bismuth salts. These include cellular swelling, vacuolization, the formation of blebs on the cell membrane, and eventual cell wall eruption.[5][6][7] This physical disruption compromises the integrity of the bacterium, leading to lysis.
-
Glycocalyx Disruption: Bismuth has been shown to disrupt the glycocalyx, the outer polysaccharide layer of the cell wall.[8] This layer is crucial for maintaining cellular structure and protecting the bacterium from the harsh gastric environment.
The following diagram illustrates the workflow for visualizing these morphological changes.
Caption: Workflow for TEM analysis of bismuth's effect on H. pylori morphology.
Sabotaging the Machinery: Inhibition of Key Bacterial Enzymes
A pivotal aspect of bismuth's bactericidal activity is its ability to inhibit a range of essential H. pylori enzymes. This is primarily achieved through the interaction of trivalent bismuth (Bi³⁺) with sulfhydryl groups of cysteine residues within these proteins, disrupting their structure and function.[4]
-
Urease: The Acid-Neutralizing Engine: Urease is a critical virulence factor for H. pylori, as it hydrolyzes urea to produce ammonia, which neutralizes gastric acid and allows the bacterium to survive and colonize the stomach. Bismuth directly inhibits urease activity.[9][10] It is believed that bismuth displaces nickel ions from the enzyme's active site and binds to cysteine residues, such as Cys319 in Klebsiella aerogenes urease, which is homologous to a key cysteine in the active site of H. pylori urease.[10][11] This inactivation of urease renders the bacterium vulnerable to the acidic gastric environment.
The following diagram depicts the mechanism of urease inhibition by bismuth.
Caption: Bismuth-mediated inhibition of H. pylori urease.
-
Other Enzymatic Targets: Beyond urease, bismuth has been shown to inhibit a host of other vital enzymes, including:
-
Catalase and Superoxide Dismutase: These enzymes are crucial for protecting the bacterium from oxidative stress. Their inhibition leads to the accumulation of reactive oxygen species (ROS), causing cellular damage.[12]
-
Fumarase and Alcohol Dehydrogenase: These enzymes are involved in central metabolic pathways.[3][4]
-
Lipase and Phospholipase: These are important for nutrient acquisition and membrane maintenance.[13]
-
Proteomic studies have identified numerous bismuth-binding proteins in H. pylori, many of which are enzymes with critical catalytic functions, underscoring the broad enzymatic inhibition by bismuth.[14][15]
Powering Down: Inhibition of ATP Synthesis
Energy production is a fundamental requirement for bacterial survival. Bismuth effectively shuts down H. pylori's energy generation by targeting its respiratory chain.
-
Electron Transport Chain Disruption: Bismuth compounds have been shown to inhibit respiratory chain-dependent phosphorylation.[2] It is proposed that bismuth binds to sulfhydryl groups within the enzyme complexes of the electron transport chain, thereby impeding electron flow.[16]
-
ATP Depletion: The disruption of the electron transport chain leads to a rapid and significant reduction in intracellular ATP levels.[16] This energy crisis cripples essential cellular processes that are dependent on ATP, such as DNA replication, protein synthesis, and cell wall maintenance.
Preventing Colonization: Inhibition of Adherence
Before establishing a persistent infection, H. pylori must adhere to the gastric epithelial cells. Bismuth effectively interferes with this crucial first step.
-
Impaired Adhesion: Bismuth treatment has been shown to reduce the adherence of H. pylori to gastric epithelial cells.[1][2][4] The precise mechanism is likely multifactorial, potentially involving alterations to the bacterial surface proteins (adhesins) or the host cell receptors.
-
Targeting Adhesins: Proteomic analyses suggest that bismuth may target proteins like HpDnaK, which could play a role in bacterium-host cell adhesion.[14]
Synergism with Antibiotics and the Lack of Resistance
A significant clinical advantage of this compound is its synergistic activity with conventional antibiotics and its ability to overcome antibiotic resistance.
-
Overcoming Resistance: The addition of bismuth to standard antibiotic regimens (e.g., with metronidazole and clarithromycin) has been shown to restore susceptibility in resistant H. pylori strains.[2] The mechanism for this is thought to be related to the bismuth-induced damage to the cell wall, which may increase the permeability of the bacterium to the antibiotics.[8]
-
Absence of Resistance: To date, clinically significant resistance to bismuth has not been reported in H. pylori.[1][2] This is attributed to its multi-targeted mechanism of action. For a bacterium to develop resistance to bismuth, it would need to simultaneously acquire mutations in multiple, unrelated genes, which is a statistically improbable event.
Experimental Protocols for Elucidating the Mechanism of Action
The following section outlines key experimental protocols for investigating the anti-H. pylori effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Agar Dilution Method
-
Prepare Media: Prepare Mueller-Hinton agar supplemented with 5% sheep blood.
-
Incorporate Bismuth: Add serial twofold dilutions of this compound to the molten agar to achieve a range of final concentrations (e.g., 1 to 64 µg/mL).
-
Pour Plates: Pour the agar into petri dishes and allow them to solidify.
-
Prepare Inoculum: Culture H. pylori strains in a suitable broth or on agar plates. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculate Plates: Spot-inoculate the bacterial suspension onto the surface of the agar plates containing the different concentrations of bismuth.
-
Incubate: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Urease Inhibition Assay
This assay measures the ability of bismuth to inhibit the enzymatic activity of urease.
Protocol: Berthelot (Phenol-Hypochlorite) Method
-
Prepare Reagents:
-
Urease solution (from H. pylori lysate or commercially available Jack Bean Urease).
-
Urea solution (substrate).
-
Phenol-nitroprusside reagent.
-
Alkaline hypochlorite reagent.
-
This compound solutions at various concentrations.
-
-
Reaction Setup: In a 96-well plate, add the urease enzyme solution to wells containing different concentrations of this compound. Include a control well with the enzyme but no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the urea substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specific time (e.g., 20 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Measure Absorbance: After a final incubation period for color development, measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate Inhibition: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
Intracellular ATP Measurement Assay
This protocol quantifies the effect of bismuth on the energy status of H. pylori.
Protocol: Luciferin-Luciferase Bioluminescence Assay
-
Culture and Treatment: Grow H. pylori to mid-log phase and then expose the culture to a specific concentration of this compound (e.g., the MIC) for a defined time period. Include an untreated control.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable lysis buffer to release the intracellular ATP.
-
Bioluminescence Reaction: In a luminometer-compatible plate, mix the bacterial lysate with a luciferin-luciferase reagent.
-
Measure Luminescence: Immediately measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.
-
Quantify ATP: Determine the ATP concentration by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.
-
Normalize Data: Normalize the ATP concentration to the total protein content or cell number in each sample.
Bacterial Adhesion Assay
This assay assesses the ability of bismuth to prevent H. pylori from adhering to gastric epithelial cells.
Protocol: In Vitro Adhesion to Gastric Epithelial Cells
-
Cell Culture: Culture a suitable human gastric epithelial cell line (e.g., AGS cells) to confluence in a multi-well plate.
-
Bacterial Preparation: Grow H. pylori and label the bacteria with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester) or radioisotope.
-
Co-incubation: Pre-treat the labeled H. pylori with various concentrations of this compound. Then, add the treated or untreated bacteria to the confluent gastric epithelial cell monolayers.
-
Incubation: Allow the bacteria to adhere to the cells for a specific period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cell monolayers multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Quantification:
-
Fluorescence: Lyse the cells and measure the fluorescence of the lysate using a fluorometer.
-
Radioactivity: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Viable Counts: Lyse the cells and plate serial dilutions of the lysate on appropriate agar to count the number of adherent colony-forming units (CFU).
-
-
Calculate Adherence Inhibition: Compare the number of adherent bacteria in the bismuth-treated groups to the untreated control group to determine the percentage of adherence inhibition.
Quantitative Data Summary
The following table summarizes the in vitro susceptibility of H. pylori to various bismuth compounds.
| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 2 - 16 | N/A | N/A |
| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 |
| Bismuth Subsalicylate | 4 - 32 | N/A | N/A |
| Data compiled from multiple studies.[17] N/A: Not always reported. |
The inhibitory constants (Ki) for bismuth compounds against urease vary depending on the specific bismuth complex and the source of the enzyme. For example, ranitidine bismuth citrate acts as a non-competitive inhibitor of jack bean urease with a Ki value of 1.17 +/- 0.09 mM.[10][11]
Conclusion
The mechanism of action of this compound against Helicobacter pylori is a compelling example of a multi-targeted antimicrobial strategy. By simultaneously disrupting the bacterial cell envelope, inhibiting a wide array of essential enzymes, depleting cellular energy reserves, and preventing gastric colonization, bismuth presents a formidable barrier to the survival and proliferation of this resilient pathogen. This multifaceted approach is the primary reason for the conspicuous absence of clinical resistance to bismuth, making it an invaluable component of eradication therapies, especially in the era of rising antibiotic resistance. Further research into the specific molecular interactions between bismuth and its protein targets will continue to refine our understanding and may pave the way for the development of novel bismuth-based therapeutics with enhanced efficacy and specificity.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of substances inhibiting or uncoupling respiratory-chain phosphorylation of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Bismuth salts with versus without acid suppression for Helicobacter pylori infection: A transmission electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Integrative approach for the analysis of the proteome-wide response to bismuth drugs in Helicobacter pylori - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00766C [pubs.rsc.org]
- 16. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
The Trojan Horse in the Citadel: A Technical Guide to Bismuth Potassium Citrate's Disruption of Bacterial Cell Wall Integrity
Foreword: Beyond the Pepto-Bismol® Pink – A Renewed Appreciation for Bismuth's Bactericidal Prowess
For centuries, bismuth compounds have been a staple in medicine, often relegated to the symptomatic relief of gastrointestinal discomfort. However, this perception belies the potent and multifaceted bactericidal activity of compounds like Bismuth Potassium Citrate (BPC). For researchers and drug development professionals, BPC represents a fascinating case study in antimicrobial action, particularly its ability to dismantle the bacterial cell's primary defense: the cell wall. This guide provides an in-depth technical exploration of the mechanisms by which BPC compromises bacterial cell wall integrity, moving beyond a superficial overview to a detailed analysis grounded in experimental evidence. We will dissect the causality behind its efficacy, outline methodologies for its study, and provide a framework for understanding its potential in an era of mounting antibiotic resistance.
The Bacterial Cell Wall: A Formidable Fortress and an Ideal Target
The bacterial cell wall, a complex and dynamic structure, is essential for bacterial survival. It provides structural rigidity, protects against osmotic lysis, and serves as a scaffold for various proteins involved in adhesion, signaling, and nutrient acquisition. In Gram-negative bacteria like Helicobacter pylori, a key target for bismuth therapy, the cell envelope consists of an inner cytoplasmic membrane, a thin peptidoglycan layer in the periplasmic space, and an outer membrane decorated with lipopolysaccharides and a glycocalyx. The intricate synthesis and maintenance of this barrier make it an excellent target for antimicrobial agents.
This compound's Multi-pronged Assault on the Cell Envelope
The antibacterial efficacy of this compound is not attributable to a single, targeted inhibition of a specific enzyme in the cell wall synthesis pathway, as seen with beta-lactams or glycopeptides[1][2]. Instead, BPC employs a more brutish and multifaceted strategy, physically and chemically disrupting the entire cell envelope. This broad-spectrum attack is a key reason for the low incidence of bacterial resistance to bismuth compounds.
Direct Physical Disruption of the Cell Wall and Membrane
Upon administration, this compound dissociates, releasing bismuth ions (Bi³⁺) that directly interact with the bacterial cell surface[3]. Electron microscopy studies have provided compelling visual evidence of the devastating effects of bismuth on bacterial morphology. Bacteria exposed to bismuth salts exhibit significant structural damage, including:
-
Cellular Swelling and Distortion: A notable increase in cell size and irregular shapes are observed[4][5].
-
Membrane-Cell Wall Blebbing: The outer membrane and cell wall show protrusions and the formation of vesicles, indicating a loss of structural integrity[4][5][6].
-
Cell Wall Degradation: The normally well-defined layers of the cell wall become indistinct and appear to break down[7][8].
These morphological changes are indicative of a direct physical assault on the cell envelope, leading to a loss of its ability to maintain osmotic pressure and cellular shape.
Destabilization of the Glycocalyx
The glycocalyx, a layer of polysaccharides external to the cell wall, plays a crucial role in adhesion, biofilm formation, and protection from the host immune system. Bismuth compounds have been shown to disrupt this protective layer[4][5]. The mechanism is thought to be polycationic in nature, where the positively charged bismuth ions displace essential divalent cations like Mg²⁺ and Ca²⁺ that stabilize the negatively charged components of the glycocalyx and outer membrane[5]. This displacement weakens the entire structure, making the underlying cell wall more susceptible to damage.
Broad-Spectrum Enzyme Inhibition: A Chemical Wrench in the Works
Bismuth ions have a high affinity for sulfhydryl (-SH) groups in amino acids like cysteine, which are often found in the active sites of critical bacterial enzymes[9]. By binding to these groups, bismuth can inactivate a wide range of enzymes, some of which are directly or indirectly involved in cell wall maintenance and overall cellular metabolism. Key enzymatic targets include:
-
Urease: Particularly important for H. pylori, urease neutralizes gastric acid. Bismuth inhibits urease, compromising the bacterium's ability to survive in the stomach[6][7][10].
-
Catalase and Lipase: These enzymes are involved in protecting the bacterium from oxidative stress and in nutrient acquisition, respectively. Their inhibition contributes to the overall demise of the cell[6][7].
-
Fumarase: A key enzyme in the citric acid cycle, its inhibition disrupts cellular energy production[6][7].
While not direct inhibitors of peptidoglycan synthesis enzymes, the widespread enzymatic disruption caused by bismuth weakens the bacterium's ability to repair and maintain its cell wall.
The multifaceted attack of this compound on the bacterial cell envelope is summarized in the diagram below:
Caption: Multifaceted mechanism of this compound against bacterial cells.
Experimental Protocols for Investigating Bismuth's Effect on the Bacterial Cell Wall
To validate the mechanisms described above, a combination of microbiological, biochemical, and imaging techniques is employed.
Minimum Inhibitory Concentration (MIC) Assay
This fundamental assay determines the lowest concentration of BPC required to inhibit visible bacterial growth.
Protocol:
-
Prepare BPC Stock Solution: Dissolve this compound in an appropriate solvent to a high concentration.
-
Bacterial Culture: Grow the target bacterium (e.g., H. pylori) to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the BPC stock solution in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.
-
Incubation: Incubate the plate under appropriate conditions (e.g., microaerophilic for H. pylori) for a specified period (e.g., 24-72 hours).
-
Observation: The MIC is the lowest concentration of BPC in which no visible growth is observed.
| Bismuth Compound | Target Organism | Median MIC (µg/mL) |
| This compound | H. pylori (clinical isolates) | 4 - 16 |
| Bismuth Subsalicylate | H. pylori (clinical isolates) | 4 - 16 |
| Colloidal Bismuth Subcitrate | H. pylori (clinical isolates) | 4 - 16 |
| Data adapted from a study on in vitro susceptibility of H. pylori to bismuth preparations.[11] |
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides high-resolution images of bacterial ultrastructure, allowing for the direct visualization of BPC-induced damage.
Protocol:
-
Bacterial Culture and Treatment: Grow the target bacteria and expose a sample to a bactericidal concentration of BPC for a defined period (e.g., 4 and 24 hours). A control sample without BPC should be run in parallel.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them in a suitable fixative (e.g., glutaraldehyde).
-
Post-fixation and Staining: Post-fix the cells in osmium tetroxide, followed by staining with uranyl acetate and lead citrate to enhance contrast.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a resin.
-
Sectioning and Imaging: Cut ultra-thin sections of the embedded samples, place them on a copper grid, and image them using a transmission electron microscope.
The experimental workflow for TEM analysis is depicted below:
Caption: Experimental workflow for TEM analysis of bacterial cells.
Enzyme Inhibition Assays
These assays quantify the inhibitory effect of BPC on specific bacterial enzymes. The protocol varies depending on the enzyme being studied. For example, for urease:
Protocol:
-
Enzyme Preparation: Obtain a purified urease enzyme or a crude cell lysate containing the enzyme.
-
Assay Reaction: Set up a reaction mixture containing a buffer, a substrate for urease (urea), and varying concentrations of BPC.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.
-
Detection of Product: Measure the product of the enzymatic reaction (ammonia) using a colorimetric method (e.g., Nessler's reagent).
-
Calculation of Inhibition: Calculate the percentage of enzyme inhibition at each BPC concentration and determine the IC₅₀ (the concentration of BPC that inhibits 50% of the enzyme activity).
Concluding Remarks: An Old Drug with New Tricks
This compound's mechanism of action against bacteria is a compelling example of a multi-pronged attack that is difficult for bacteria to overcome. Its ability to physically disrupt the cell wall, destabilize the protective glycocalyx, and broadly inhibit essential enzymes makes it a valuable therapeutic agent, particularly in combination therapies for H. pylori eradication[12]. For drug development professionals, the study of bismuth's bactericidal properties offers valuable insights into creating novel antimicrobial strategies that are less susceptible to the development of resistance. The future of antimicrobial research may well lie in rediscovering and re-engineering "old" drugs like bismuth to combat the ever-evolving threat of multidrug-resistant pathogens.
References
- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amoxicillin - Wikipedia [en.wikipedia.org]
Navigating the Aqueous Environment of Bismuth Potassium Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Dichotomy of Bismuth Potassium Citrate in Aqueous Milieu
This compound (BPC), a cornerstone in the management of peptic ulcers and Helicobacter pylori eradication, presents a fascinating case study in aqueous solubility and stability. Its therapeutic efficacy is intrinsically linked to its behavior in the dynamic and varied pH landscapes of the gastrointestinal tract. This guide, intended for the discerning researcher and formulation scientist, eschews a conventional template to provide a narrative-driven exploration of BPC's aqueous characteristics. We will delve into the causality behind its solubility profile, the intricacies of its stability under diverse conditions, and provide robust, self-validating protocols for its characterization.
I. Physicochemical Bedrock: Understanding the this compound Complex
This compound, often referred to as Bismuth Subcitrate Potassium or Colloidal Bismuth Subcitrate (CBS), is not a simple salt but a complex of bismuth (Bi³⁺), potassium (K⁺), and citrate in a variable molar ratio, commonly with associated water molecules[1]. Its empirical formula is often cited as C₁₂H₈BiK₅O₁₄, with a molecular weight of approximately 780.65 g·mol⁻¹[2]. This complexity is the very source of its unique aqueous behavior.
The citrate ligand, with its multiple carboxylic acid and hydroxyl groups, is key to the water solubility of the bismuth ion. However, the propensity of bismuth to hydrolyze and form polynuclear species in aqueous solution introduces a significant pH dependency to its solubility and stability.
II. The Solubility Enigma: A Tale of Two pH Environments
The solubility of this compound is a critical determinant of its bioavailability and therapeutic action. While some sources describe it as readily soluble in water, this is a simplification that overlooks the profound influence of pH[3].
The Alkaline Haven and the Acidic Precipice
At a neutral to alkaline pH, BPC exhibits significantly higher solubility. This is attributed to the deprotonation of the citrate's carboxylic acid groups, which enhances the complex's polarity and interaction with water molecules. One study quantifies this by stating a solubility of >70 mg/mL at pH 7 [4]. This property is crucial for the initial dissolution of the drug product upon administration.
Conversely, in an acidic environment, such as that of the stomach, the solubility of BPC dramatically decreases. The protonation of the citrate ligands reduces the complex's overall charge and promotes the formation of less soluble species. The same study reports a solubility of only about 1 mg/mL at pH 3 [4]. This precipitation in the acidic milieu of the stomach is fundamental to its mechanism of action, allowing it to form a protective layer over ulcer craters and exert its localized antimicrobial effects against H. pylori[5]. Co-administration with acid-reducing agents like proton pump inhibitors or H2-receptor antagonists can increase the systemic absorption of bismuth, likely due to enhanced solubility in the less acidic gastric environment[1][6].
Quantitative Solubility Profile
| pH | Solubility (mg/mL) | Rationale |
| < 3 | ~1 | Protonation of citrate ligands leads to the formation of less soluble bismuth citrate species and potential polymerization. This is the basis for its protective coating action in the stomach. |
| 3 - 5 | Low | In this range, bismuth citrate complexes can aggregate and precipitate. |
| > 6 | >70 | Deprotonation of citrate's carboxylic acid groups enhances the complex's polarity and interaction with water, leading to significantly increased solubility. This is relevant for its behavior in the small intestine.[4] |
III. The Stability Landscape: From Solution Dynamics to Degradation Pathways
The stability of this compound in aqueous solutions is a multifaceted issue, influenced by pH, temperature, and the presence of other ions. While stable under normal storage conditions, BPC is susceptible to degradation under stress[7][8].
pH-Dependent Structural Transformations
In aqueous solutions, particularly under acidic conditions, bismuth citrate can undergo dynamic structural changes. The fundamental building blocks are often dimeric bismuth citrate units which can further assemble into polymeric architectures[2]. This polymerization is a key aspect of its behavior in the stomach, contributing to the formation of the protective glycoprotein-bismuth complex.
Degradation Under Stress
Forced degradation studies have shown that BPC is susceptible to degradation under various stress conditions, including acidic, alkaline, thermal, oxidative, and photolytic stress[9][10]. However, one study indicated that the degradation was less than 10% w/v under the tested conditions, suggesting a degree of resilience[9].
-
Thermal Stress: Upon heating, BPC can decompose. Thermal decomposition of bismuth citrate can lead to the formation of bismuth oxides and bismuth oxide acetate at temperatures around 300°C. Hazardous decomposition products under fire conditions include carbon dioxide and oxides of bismuth and potassium[7][11].
-
Hydrolytic Stability: In aqueous solutions, the bismuth-citrate complex is in equilibrium. Changes in pH can shift this equilibrium, leading to the hydrolysis of the bismuth ion and precipitation of bismuth oxychloride or other basic bismuth salts if chloride ions are present.
-
Incompatibilities: BPC is incompatible with strong oxidizing agents, strong acids, and strong alkalis[7][8]. These substances can accelerate its degradation.
Below is a conceptual visualization of the pH-dependent behavior of this compound in an aqueous environment.
Caption: pH-dependent transformation of BPC.
IV. Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of your research, the following protocols are designed to be self-validating, with built-in controls and checks.
A. Protocol for Determining pH-Dependent Solubility
Objective: To quantitatively determine the solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2.0 to 8.0, with increments of 1.0 pH unit.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of BPC to a known volume of each buffer in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification of Bismuth:
-
Dilute the filtered supernatant with an appropriate acidic solution (e.g., 2% nitric acid) to prevent precipitation.
-
Determine the bismuth concentration using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .
-
-
Data Analysis: Plot the solubility of BPC (in mg/mL) as a function of pH.
Trustworthiness Check: The use of a validated analytical method for bismuth quantification and ensuring equilibrium is reached are critical for the accuracy of the results.
B. Protocol for Assessing Aqueous Stability (Forced Degradation Study)
Objective: To evaluate the stability of this compound in aqueous solutions under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of BPC in purified water at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the stock solution to ~1.2 with HCl and incubate at a specified temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Adjust the pH of the stock solution to ~13 with NaOH and incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining BPC and identify any degradation products.
-
-
Data Analysis: Plot the percentage of remaining BPC against time for each stress condition to determine the degradation kinetics.
Trustworthiness Check: The development and validation of a stability-indicating analytical method are paramount to ensure that the degradation products are separated from the parent compound and can be accurately quantified.
Caption: Experimental workflow for BPC stability.
V. Concluding Remarks: From Benchtop Insights to Clinical Relevance
A thorough understanding of the solubility and stability of this compound in aqueous solutions is not merely an academic exercise; it is fundamental to the rational design of effective and stable drug products. The pH-dependent solubility is a double-edged sword, enabling both dissolution and targeted precipitation for localized action. Its stability profile dictates appropriate formulation strategies, storage conditions, and potential drug-excipient incompatibilities. The protocols outlined herein provide a robust framework for researchers to generate reliable and reproducible data, ultimately contributing to the development of safer and more efficacious bismuth-based therapies.
References
- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct complexation of citric acid to synthesize high-efficiency bismuth vanadate through molten polymerization route for the degradation of tetracycline hydrochloride under visible light irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Urease Inhibitory Effects of Bismuth Potassium Citrate on Pathogenic Bacteria
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Urease is a critical virulence factor for numerous pathogenic bacteria, most notably Helicobacter pylori, enabling their survival in acidic environments and contributing to pathogenesis. The inhibition of this enzyme presents a key therapeutic strategy. Bismuth salts have long been a cornerstone in the treatment of H. pylori infections, and their efficacy is, in part, attributed to their ability to inhibit urease. This technical guide provides a comprehensive exploration of the role of Bismuth Potassium Citrate as a urease inhibitor. We will delve into the biochemical mechanisms of urease function and its inhibition by bismuth compounds, present detailed protocols for the in vitro assessment of urease inhibition, and discuss the interpretation of kinetic data. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the urease inhibitory properties of this compound in the development of novel anti-bacterial therapies.
The Pivotal Role of Urease in Bacterial Pathogenesis
Urease (urea amidohydrolase, EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate subsequently decomposes to form a second molecule of ammonia and carbonic acid. This reaction leads to a significant increase in the local pH.
For pathogenic bacteria such as Helicobacter pylori, which colonizes the highly acidic environment of the stomach, urease activity is essential for survival. By generating a neutral microenvironment, urease protects the bacterium from gastric acid, facilitating colonization and persistent infection that can lead to gastritis, peptic ulcers, and gastric cancer.[1][2] Urease is, therefore, a validated and highly attractive target for antimicrobial drug development.
This compound: A Multifaceted Antibacterial Agent
Bismuth compounds have a long history in medicine, particularly for gastrointestinal ailments.[3] this compound is a complex salt that exerts its therapeutic effects through multiple mechanisms.[4] These include:
-
Direct Bactericidal Effects: Bismuth ions can disrupt the bacterial cell wall and interfere with various enzymatic processes within the pathogen.[4]
-
Mucosal Protection: It forms a protective layer over ulcer craters, shielding them from gastric acid and pepsin, thereby promoting healing.
-
Anti-inflammatory Properties: Bismuth can modulate the host's inflammatory response.
-
Enzyme Inhibition: A key mechanism of its antibacterial action is the inhibition of crucial bacterial enzymes, with urease being a primary target.[4]
The minimum inhibitory concentrations (MICs) for this compound against H. pylori have been reported to be in the range of 2 to 16 μg/mL, demonstrating its potent antibacterial activity.
The Molecular Mechanism of Urease Inhibition by Bismuth
While specific kinetic studies for this compound are not extensively documented in publicly available literature, the mechanism of urease inhibition by bismuth compounds, in general, is well-researched. Studies on related compounds, such as ranitidine bismuth citrate (RBC), provide significant insights.
Bismuth compounds are known to act as non-competitive inhibitors of urease.[1][2] This mode of inhibition suggests that bismuth does not bind to the active site where the substrate (urea) binds, but rather to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency.
Kinetic studies on ranitidine bismuth citrate have determined a Ki value of 1.17 ± 0.09 mM against jack bean urease.[1][2] The inhibition mechanism is believed to involve the interaction of the Bi(III) ion with sulfhydryl groups of cysteine residues within the urease enzyme. Specifically, research points to the binding of Bi(III) to a highly conserved cysteine residue (Cys319) located near the active site flap of bacterial urease.[1] This interaction disrupts the enzyme's structure and function, leading to a time-dependent inactivation.
Logical Flow of Bismuth-Mediated Urease Inhibition
References
- 1. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Bismuth Potassium Citrate from Bismuth Citrate
This guide provides a comprehensive exploration of the chemical synthesis of Bismuth Potassium Citrate, a pharmaceutically significant compound, from its precursor, bismuth citrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, optimized protocols, and critical characterization techniques that underpin the successful synthesis of this active pharmaceutical ingredient (API).
Introduction: The Therapeutic Significance of this compound
This compound, often referred to as bismuth subcitrate potassium, is a cornerstone in the treatment of peptic ulcers and other gastrointestinal disorders. Its efficacy is rooted in a multi-faceted mechanism of action that includes potent bactericidal activity against Helicobacter pylori, the formation of a protective barrier over the gastric mucosa, and anti-inflammatory properties.[1][2] The synthesis of a pure and stable form of this compound is therefore of paramount importance for its clinical application. This guide focuses on the prevalent and efficient synthesis route starting from bismuth citrate.
The Precursor: Understanding Bismuth Citrate
Bismuth citrate (BiC₆H₅O₇) is a coordination complex where the bismuth(III) ion is chelated by the citrate anion.[3] It typically exists as a white, crystalline powder that is sparingly soluble in water but dissolves in alkaline solutions like aqueous ammonia or alkali citrates.[4] The structure of bismuth citrate is not a simple monomer but rather consists of polymeric architectures based on dimeric building blocks, which influences its reactivity.[5]
Key Properties of Bismuth Citrate:
-
Molecular Formula: BiC₆H₅O₇
-
Molecular Weight: 398.08 g/mol [6]
-
Appearance: White crystalline powder[4]
-
Solubility: Very slightly soluble in water.[4]
The Core Synthesis: From Bismuth Citrate to this compound
The conversion of bismuth citrate to this compound is fundamentally an acid-base reaction coupled with a rearrangement of the coordination sphere of the bismuth ion. The process involves the deprotonation of the remaining carboxylic acid and hydroxyl groups of the citrate ligand by a base, allowing for the incorporation of potassium ions to form the final salt complex.
Reaction Mechanism and Rationale
The synthesis is typically carried out by treating solid bismuth citrate with an aqueous solution of potassium hydroxide (KOH). The key steps are as follows:
-
Deprotonation: The hydroxide ions (OH⁻) from the KOH solution act as a strong base, abstracting protons from the hydroxyl and carboxylic acid groups of the citrate ligand that are not fully deprotonated in the bismuth citrate precursor.
-
Complexation and Salt Formation: The resulting negatively charged citrate-bismuth complex then associates with the potassium ions (K⁺) present in the solution to form the stable this compound salt.
-
Hydration: The final product typically crystallizes with one or more water molecules, leading to the formation of a hydrate, most commonly reported as KBiC₆H₄O₇·H₂O.[7]
The pH of the reaction medium is a critical parameter. The bismuth(III) ion is prone to hydrolysis, especially under alkaline conditions.[8][9] If the concentration of potassium hydroxide is too high (e.g., >0.7 mol/L), it can lead to the formation of undesirable byproducts such as bismuth(III) oxide (Bi₂O₃), which will precipitate from the solution and contaminate the final product.[7] Therefore, maintaining the appropriate stoichiometry is crucial for a successful synthesis.
Caption: High-level overview of the synthesis of this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound from bismuth citrate are presented below. The first is a direct reaction with potassium hydroxide, and the second involves the use of ammonia as a solubilizing agent.
Protocol 1: Direct Reaction with Potassium Hydroxide
This protocol is adapted from the systematic study by Naidenko et al. and provides a reliable method for laboratory-scale synthesis.[7]
Materials and Equipment:
-
Bismuth Citrate (BiC₆H₅O₇)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Step-by-Step Methodology:
-
Preparation of KOH Solution: Prepare an aqueous solution of potassium hydroxide with a concentration in the range of 0.25 to 0.6 mol/L. The optimal concentration balances reaction rate and the risk of byproduct formation.
-
Reaction: In a reaction vessel, add 20 g of bismuth citrate to 200 mL of the prepared potassium hydroxide solution. This corresponds to a specific weight ratio and molar ratio that should be carefully controlled.
-
Stirring and Heating: Stir the suspension vigorously using a magnetic stirrer. The reaction can be carried out at room temperature (25 ± 2 °C) or elevated temperature (70 ± 2 °C) to increase the reaction rate. A reaction time of 4 hours is typically sufficient.
-
Isolation: After the reaction is complete, the resulting product can be isolated. If a precipitate is formed (at lower KOH concentrations, this may be a mixture), it can be separated by filtration. If the product is fully dissolved, it can be crystallized by evaporating the solvent.
-
Drying: The isolated solid is then dried in an oven at a moderate temperature (e.g., 70-80 °C) to remove residual water and obtain the final product, this compound monohydrate.
Self-Validating System:
-
The molar ratio of potassium hydroxide to bismuth citrate should be maintained at approximately 1.0 to 1.05 to ensure complete reaction without promoting the formation of bismuth oxide.[10]
-
The weight ratio of the potassium hydroxide solution to solid bismuth citrate should be between 0.5 and 2.0.[10] Ratios below 0.5 may lead to an incomplete reaction, while ratios above 2.0 result in a dilute solution requiring more energy for product isolation.[10]
Protocol 2: Synthesis via Ammonium Bismuth Citrate Intermediate
This alternative method, described in patent literature, utilizes ammonia to first form a soluble ammonium bismuth citrate complex, which then reacts with potassium citrate.[11][12]
Materials and Equipment:
-
Bismuth Citrate (BiC₆H₅O₇)
-
Ammonia solution (e.g., 25% NH₄OH)
-
Potassium Hydroxide (KOH)
-
Citric Acid Monohydrate
-
Deionized Water
-
Reaction vessels
-
Magnetic stirrer with heating plate
-
Spray dryer or crystallization apparatus
Step-by-Step Methodology:
-
Preparation of Potassium Citrate Solution: In a beaker, dissolve citric acid monohydrate and potassium hydroxide in deionized water with stirring to form a potassium citrate solution.
-
Formation of Ammonium Bismuth Citrate: In a separate flask, add bismuth citrate in portions to a solution of ammonia in deionized water with continuous stirring until the bismuth citrate is completely dissolved. This forms a solution of ammonium bismuth citrate.
-
Reaction: Heat the ammonium bismuth citrate solution (e.g., to 55-90 °C) and add the previously prepared potassium citrate solution while stirring. Allow the reaction to proceed for about 30 minutes.
-
Isolation: The resulting this compound can be isolated by spray drying the solution or by crystallization, for example, by adding a non-solvent like ethanol to precipitate the product.[12]
-
Drying: If isolated by crystallization, the product is filtered and dried under vacuum.
Caption: Workflow for the direct synthesis of this compound.
Physicochemical Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity, purity, and quality. The following techniques are commonly employed.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phase of the product. The diffraction pattern of the synthesized this compound should be compared with that of a reference standard. According to Naidenko et al., the formation of this compound is indicated by the appearance of a distinct diffraction maximum at a d/n value of 8.50 Å, while the peaks corresponding to the starting material, bismuth citrate (with characteristic peaks at d/n = 9.27, 5.62, and 4.05 Å), diminish.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the coordination of the citrate ligand. Key spectral changes observed upon the formation of this compound from citric acid and bismuth citrate include:
-
Disappearance of Carbonyl Bands: The characteristic C=O absorption bands of the carboxylic acid groups in citric acid (around 1745 and 1708 cm⁻¹) disappear.[7]
-
Appearance of Carboxylate Bands: New strong bands appear corresponding to the asymmetric (around 1607 cm⁻¹) and symmetric (around 1439 and 1379 cm⁻¹) stretching vibrations of the deprotonated carboxylate (COO⁻) groups.[7] The significant difference between the wavenumbers of the asymmetric and symmetric vibrations (Δ(νas–νs)COO⁻ ≈ 225 cm⁻¹) is indicative of monodentate coordination of the carboxylate groups to the bismuth ion.[7]
-
O-H Stretching: Broad absorption bands in the 3200-3500 cm⁻¹ region are attributed to the stretching vibrations of OH groups in the water of hydration.[7]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and the water content of the synthesized compound. For this compound monohydrate (KBiC₆H₄O₇·H₂O), a weight loss corresponding to one molecule of water is expected upon heating. The decomposition of the citrate ligand occurs at higher temperatures.
| Parameter | Bismuth Citrate (Precursor) | This compound (Product) |
| Formula | BiC₆H₅O₇ | KBiC₆H₄O₇·H₂O |
| Molecular Weight | 398.08 g/mol | 456.23 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Sparingly soluble | Soluble |
| Key FTIR Bands (cm⁻¹) | C=O stretches present | COO⁻ asymmetric (~1607) and symmetric (~1439, 1379) stretches appear |
| Key XRD Peak (d/n, Å) | 9.27, 5.62, 4.05 | 8.50 |
Conclusion
The synthesis of this compound from bismuth citrate is a well-established and efficient process that is critical for the production of this important pharmaceutical agent. Success hinges on the careful control of reaction parameters, particularly the stoichiometry of the reactants, to ensure a high yield of the desired product while avoiding the formation of impurities like bismuth oxide. The methodologies and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to produce and validate high-quality this compound for clinical and research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. Bismuth (III) Citrate - SYNTHETIKA [synthetikaeu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sibran.ru [sibran.ru]
- 8. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 9. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2496719C1 - Method of producing this compound - Google Patents [patents.google.com]
- 11. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
The Dual-Action Mechanism of Bismuth Potassium Citrate: Fortifying Gastric Mucin and Dismantling Bacterial Biofilms
A Technical Guide for Researchers and Drug Development Professionals
Foreword
Bismuth compounds have been a cornerstone of gastrointestinal medicine for centuries, yet their sophisticated mechanisms of action are still being fully elucidated. Bismuth Potassium Citrate (BPC), a key component in modern Helicobacter pylori eradication regimens, exemplifies this complexity.[1][2] Its clinical success is not attributable to a single mode of action but rather to a multifaceted strategy that simultaneously bolsters host defenses and directly targets pathogenic vulnerabilities.[2][3][4] This guide moves beyond a surface-level overview to provide a detailed technical exploration of two of BPC's most critical functions: its profound interaction with the gastric mucin layer and its potent ability to inhibit and disrupt bacterial biofilm formation. By understanding these core mechanisms, researchers and drug developers can better leverage the therapeutic potential of bismuth compounds in the ongoing battle against persistent gastrointestinal pathogens.
Part 1: The Mucin-Bismuth Interaction: Reinforcing the Gastric Mucosal Barrier
The gastric mucosa's first line of defense is a viscoelastic mucus gel, a dynamic barrier primarily composed of high-molecular-weight glycoproteins called mucins. This layer protects the underlying epithelium from the corrosive effects of gastric acid and proteolytic enzymes like pepsin. This compound does not merely act as a passive antacid; it actively integrates with and enhances this crucial defensive layer through several distinct mechanisms.
Mechanisms of Muco-Protection
-
Formation of a Glycoprotein-Bismuth Complex: In the acidic milieu of the stomach (pH 1.1-3.25), bismuth salts like BPC are least soluble and precipitate.[5] This allows them to form tenacious complexes with the glycoproteins of the mucus layer.[3][6] This creates a physical, protective barrier that coats the gastric mucosa and ulcer craters, effectively shielding them from luminal acid and pepsin.[3][7][8]
-
Qualitative Enhancement of the Mucus Gel: Administration of colloidal bismuth subcitrate (CBS), a closely related compound, has been shown to fundamentally improve the physicochemical properties of the gastric mucus. Studies demonstrate a significant increase in mucus gel thickness, viscosity (2.2-fold), and hydrophobicity. This is accompanied by an increase in the secretion of sulfo- and sialomucins and a higher proportion of high-molecular-weight mucin, resulting in a more robust and less permeable barrier.[6]
-
Inhibition of Peptic Degradation: Bismuth compounds directly inhibit the proteolytic activity of pepsin.[6][9] This action is crucial as it reduces the enzymatic degradation of the mucus layer itself, preserving the integrity of this protective coat.[9] In one study, CBS at a concentration of 1 x 10⁻² g/L caused a 54% reduction in mucus proteolysis by pepsin.[9]
-
Stimulation of Endogenous Protective Factors: Beyond direct interaction with mucus, bismuth stimulates the mucosal secretion of other protective agents, including prostaglandin E2 (PGE2) and bicarbonate.[6][7][10] These molecules are vital for maintaining mucosal integrity, blood flow, and neutralizing acid at the epithelial surface.
Data Presentation: Physicochemical Changes in Gastric Mucin
The following table summarizes the quantitative effects of Colloidal Bismuth Subcitrate (CBS) administration on rat gastric mucus properties as reported in the literature.
| Parameter Measured | Observation with CBS Administration | Quantitative Change | Citation |
| Mucus Gel Dimension | Increase | +49% | |
| Viscosity | Increase | +2.2-fold | |
| H+ Retardation Capacity | Increase | +28% | |
| Hydrophobicity | Increase | +26% | |
| Carbohydrate Content | Increase | +68% | |
| Phospholipid Content | Increase | +32% | |
| Sulfomucin Content | Increase | +64% | |
| Sialomucin Content | Increase | +112% |
Experimental Protocol: Mucin Binding Assay (ELISA-Based)
This protocol provides a framework for quantifying the binding affinity of this compound to gastric mucin. The causality behind this choice is its high sensitivity and specificity, allowing for quantitative measurement of the interaction between the bismuth compound and the immobilized mucin.
Objective: To determine the extent of BPC binding to porcine gastric mucin in vitro.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Mucin from porcine stomach (Type II or III)
-
This compound (BPC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Atomic Absorption Spectrophotometer for bismuth quantification
Step-by-Step Methodology:
-
Plate Coating:
-
Prepare a 10 µg/mL solution of porcine gastric mucin in PBS.
-
Add 100 µL of the mucin solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C to allow for passive adsorption of the mucin to the well surface.
-
Causality: Immobilizing mucin provides a stable target for the subsequent binding assay.
-
-
Washing and Blocking:
-
Discard the mucin solution and wash the wells three times with 200 µL of PBST to remove any unbound mucin.
-
Add 200 µL of Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking with BSA prevents non-specific binding of BPC to the plastic surface of the well, ensuring that measured binding is specific to the mucin.
-
-
BPC Incubation:
-
Prepare serial dilutions of BPC in PBS (e.g., from 1 µg/mL to 100 µg/mL). Include PBS-only wells as a negative control.
-
Wash the blocked plate three times with PBST.
-
Add 100 µL of each BPC dilution to the respective wells.
-
Incubate for 2 hours at 37°C with gentle agitation.
-
Causality: Incubation allows for the binding interaction between BPC and the immobilized mucin to reach equilibrium.
-
-
Final Wash and Elution:
-
Discard the BPC solutions and wash the wells five times with PBST to remove all unbound BPC. This step is critical for accuracy.
-
Add 100 µL of 1M nitric acid to each well to elute the bound bismuth.
-
Incubate for 30 minutes at room temperature.
-
-
Quantification:
-
Carefully collect the eluate from each well.
-
Analyze the bismuth concentration in the eluate using an Atomic Absorption Spectrophotometer.
-
Construct a binding curve by plotting the concentration of bound bismuth against the initial concentration of BPC applied.
-
Mandatory Visualization: Mucin Binding Assay Workflow
Caption: Workflow for an ELISA-based mucin binding assay.
Part 2: The Anti-Biofilm Activity: Dismantling Pathogen Defenses
Bacterial biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix.[11][12] For pathogens like H. pylori, biofilm formation is a key survival strategy, providing protection from the harsh gastric environment and conferring significant resistance to antibiotics.[12][13] this compound's efficacy is profoundly linked to its ability to disrupt this protective shield.
Mechanisms of Biofilm Inhibition and Disruption
-
Inhibition of Bacterial Adhesion: The initial step of biofilm formation is bacterial adherence to a surface. Bismuth directly inhibits the adhesion of H. pylori to gastric epithelial cells, preventing colonization and the subsequent formation of a biofilm matrix.[1][4][6]
-
Structural Damage to Bacterial Cells: Bismuth ions are actively taken up by H. pylori.[14] Once internalized or associated with the cell envelope, they form complexes within the cell wall and periplasmic space.[4][15] This leads to cell wall degradation, membrane disintegration, and disruption of the outer glycocalyx, compromising the structural integrity of the bacterium.[1][16]
-
Metabolic and Enzymatic Sabotage: Bismuth acts as a potent inhibitor of multiple key bacterial enzymes and metabolic pathways essential for survival and biofilm maintenance.[1]
-
Enzyme Inhibition: It blocks the activity of critical enzymes such as urease (which neutralizes gastric acid), catalase, fumarase, and lipase.[1][6][14][15]
-
Metabolic Disruption: Bismuth interferes with vital cellular processes, including ATP synthesis and iron transport mechanisms, effectively starving the bacteria of energy and essential nutrients needed for growth and biofilm production.[1][4][17][18]
-
-
Synergistic Action with Antibiotics: By disrupting the biofilm's protective structure and inhibiting bacterial efflux pumps, bismuth renders embedded bacteria more susceptible to conventional antibiotics.[17][19] This synergistic effect can overcome existing antibiotic resistance, increasing eradication rates for resistant strains by 30-40%.[19][20]
Mandatory Visualization: BPC's Anti-Biofilm Mechanism of Action
Caption: BPC's multi-pronged attack on H. pylori biofilm formation.
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard, reliable method for quantifying biofilm mass. Its selection is based on its simplicity, reproducibility, and widespread acceptance for screening anti-biofilm agents.
Objective: To quantify the inhibitory effect of BPC on H. pylori biofilm formation.
Materials and Reagents:
-
Sterile 96-well flat-bottom tissue culture plates
-
H. pylori strain (e.g., ATCC 43504)
-
Appropriate liquid culture medium (e.g., Brucella broth with fetal bovine serum)
-
This compound (BPC)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
PBS, pH 7.4
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Grow H. pylori under appropriate microaerophilic conditions to mid-log phase.
-
Adjust the bacterial suspension to a defined optical density (e.g., OD₆₀₀ of 0.1) in fresh culture medium.
-
Causality: Starting with a standardized inoculum ensures consistency and reproducibility across experiments.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of culture medium containing various concentrations of BPC (e.g., sub-MIC to supra-MIC levels). Include wells with bacteria and medium only (positive control) and wells with sterile medium only (negative control).
-
Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours without agitation.
-
Causality: This static incubation period allows for bacterial adherence and biofilm maturation.
-
-
Washing and Fixation:
-
Carefully aspirate the medium from each well, taking care not to disturb the biofilm at the bottom.
-
Gently wash the wells twice with 200 µL of PBS to remove planktonic (free-floating) bacteria.
-
Air-dry the plate completely or fix with methanol for 15 minutes.
-
-
Staining:
-
Add 150 µL of 0.1% Crystal Violet solution to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Causality: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells, allowing for quantification of the total biofilm mass.
-
-
Solubilization and Quantification:
-
Discard the Crystal Violet solution and wash the wells thoroughly with water until the runoff is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
-
Mandatory Visualization: Biofilm Inhibition Assay Workflow
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Conclusion and Future Perspectives
This compound employs a sophisticated dual-action strategy. It enhances the host's primary defense, the gastric mucus barrier, making it physically stronger and more resistant to degradation. Simultaneously, it launches a multi-pronged chemical and structural assault on H. pylori, preventing its adhesion, disrupting its cellular integrity, sabotaging its metabolism, and ultimately dismantling its protective biofilm. This combined approach explains its enduring role in achieving high eradication rates, even in the face of rising antibiotic resistance.
Future research should focus on leveraging these mechanisms. The development of bismuth-based nanoparticles could enhance mucosal adhesion and targeted delivery to biofilm sites.[21] Further investigation into bismuth's ability to disrupt inter-bacterial communication (quorum sensing) within biofilms could unveil new therapeutic targets. Understanding the precise molecular interactions between bismuth and mucin glycoproteins may also pave the way for novel synthetic muco-protective agents. The continued exploration of this "ancient" remedy remains a promising frontier in modern gastroenterology and drug development.
References
- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Gastric mucus layer: Significance and symbolism [wisdomlib.org]
- 9. Colloidal bismuth subcitrate inhibits peptic degradation of gastric mucus and epidermal growth factor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. micro-bites.org [micro-bites.org]
- 18. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of bismuth in improving Helicobacter pylori eradication with triple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipophilic nano-bismuth inhibits bacterial growth, attachment, and biofilm formation | Center for the Environmental Implications of NanoTechnology [ceint.duke.edu]
Physicochemical properties of Bismuth Potassium Citrate for pharmaceutical development
An In-depth Technical Guide to the Physicochemical Properties of Bismuth Potassium Citrate for Pharmaceutical Development
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (BPC), also known as Bismuth Subcitrate Potassium, is a cornerstone active pharmaceutical ingredient (API) in the management of gastrointestinal disorders, most notably in eradication therapies for Helicobacter pylori.[1][2] Its clinical efficacy is intrinsically linked to its unique physicochemical properties, which govern its stability, solubility, and interaction with the gastrointestinal environment. This guide provides a comprehensive exploration of these properties from a pharmaceutical development perspective. We will delve into the molecular and solid-state characteristics of BPC, detail the critical analytical methodologies for its characterization, and connect these fundamental properties to practical formulation strategies and its mechanism of action.
Core Physicochemical and Molecular Properties
This compound is an organometallic compound of variable composition, generally described as a complex salt of bismuth, potassium, and citrate.[3][4] It typically presents as a white to off-white, odorless powder with a saline taste and hygroscopic nature.[4][5] Understanding its fundamental properties is the first step in harnessing its therapeutic potential.
Chemical Structure and Composition
The precise structure of BPC can be complex, often existing as polymeric architectures built from dimeric bismuth citrate units.[6] The molar ratio of its constituents can vary, but a common composition is KBiC₆H₄O₇·H₂O.[7] The molecular formula is often cited as C₁₂H₈BiK₅O₁₄ with a molecular weight of approximately 780.65 g/mol .[2][8] The citrate moiety acts as a multidentate ligand, chelating the bismuth (III) ion. This complexation is crucial for its stability and solubility characteristics.
Solubility Profile
The solubility of BPC is one of its most critical and interesting pharmaceutical properties. While it is described as easily soluble in water[5], its solubility is dramatically dependent on pH.[9]
-
At neutral pH (~7): BPC exhibits high solubility, greater than 70 mg/mL.[9]
-
At acidic pH (~3): Its solubility drastically decreases to about 1 mg/mL.[9]
This pH-dependent solubility is the cornerstone of its mechanism of action. In the neutral pH of the bulk stomach, it remains dissolved, but upon reaching the acidic microenvironment of the gastric mucosa and ulcer craters, it precipitates, forming a protective barrier. It is also noted to be slightly soluble in ethanol and soluble in ammonia liquor.[3][5]
Stability and Degradation
BPC is generally stable under normal storage conditions but requires protection from moisture due to its hygroscopic nature.[3][4]
-
Thermal Stability: Thermogravimetric analysis (TGA) shows that crystal water is typically lost in a broad range from 50°C to 180°C.[7] The decomposition of the citrate ions begins at approximately 220°C, eventually leading to the formation of bismuth oxide (Bi₂O₃) at higher temperatures.[7][10]
-
Chemical Stability: BPC is incompatible with strong oxidizing agents, strong acids, and alkalis.[3][11] Exposure to strong acids can disrupt the citrate complex and lead to precipitation. Under forced degradation conditions (acidic, alkaline, thermal, and oxidative stress), the molecule shows susceptibility, which necessitates the development of stability-indicating analytical methods for its formulations.[12]
Solid-State Properties: Crystallinity and Particle Size
The solid-state characteristics of an API have a profound impact on its manufacturing, formulation, and bioavailability.[13]
-
Crystallinity: BPC is a crystalline material. Powder X-ray Diffraction (PXRD) is the definitive technique for confirming its crystal structure and detecting potential polymorphic forms.[7][14] The presence of different polymorphs could influence solubility and dissolution rates, making PXRD a critical quality control test.
-
Particle Size and Morphology: The particle size distribution (PSD) of BPC can affect its dissolution rate and content uniformity in a final dosage form.[13] Techniques such as laser diffraction are commonly used to measure PSD for the raw API.[13] For formulated products, more advanced techniques like micro-Raman mapping combined with image analysis can be used to identify and measure the API particles in situ.[13]
| Property | Description | Citation(s) |
| Appearance | White to off-white crystalline powder | [3][5] |
| Taste & Odor | Saline taste, odorless | [4] |
| Hygroscopicity | Hygroscopic; should be stored in tightly closed containers protected from light and moisture. | [4][5] |
| Molecular Formula | C₁₂H₈BiK₅O₁₄ (representative) | [2][8] |
| Molecular Weight | ~780.65 g/mol | [2] |
| Solubility (Water) | Highly pH-dependent. >70 mg/mL at pH 7; ~1 mg/mL at pH 3. | [9] |
| Solubility (Other) | Slightly soluble in ethanol, soluble in liquor ammonia. | [3][5] |
| Melting Point | Decomposes above 265°C. | [15][16] |
| pH (1% w/w solution) | Between 5.0 and 8.0. | [3] |
Analytical Methodologies for Characterization
A robust suite of analytical techniques is required to fully characterize BPC and ensure its quality. The choice of method is driven by the property being investigated. The following section outlines the core experimental workflows.
Identification and Structural Elucidation
-
Causality & Principle: FTIR is used to identify the functional groups present in the BPC molecule and confirm the complexation between bismuth and citric acid. The coordination of the carboxylate and hydroxyl groups of citrate to the bismuth ion results in characteristic shifts in their vibrational frequencies compared to free citric acid.
-
Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of BPC with dry KBr powder and press into a thin, transparent disc.
-
Record the spectrum over the range of 4000–400 cm⁻¹.
-
Analyze the resulting spectrum for key features.
-
-
Expected Results: The FTIR spectrum of BPC will show the disappearance of the strong carbonyl (C=O) absorption bands seen in citric acid (around 1700-1750 cm⁻¹).[7] This indicates that the carboxyl groups are deprotonated and coordinated to the bismuth ion. The absence of a sharp band around 3450 cm⁻¹ (free O-H) may suggest the hydroxyl group's participation in coordination.[7]
-
Causality & Principle: PXRD provides a unique "fingerprint" of the crystalline solid, based on the diffraction of X-rays by the crystal lattice. It is the primary method for identifying the crystalline form, assessing purity, and detecting polymorphism.
-
Protocol:
-
Gently pack the BPC powder sample into a sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 5° to 50°) using CuKα radiation.
-
Compare the resulting diffractogram to a reference standard or database.
-
-
Expected Results: The PXRD pattern will exhibit a series of sharp peaks at specific 2θ angles, confirming the crystalline nature of the material.[7][14] The positions and relative intensities of these peaks are unique to the specific crystal structure of BPC.
Thermal Analysis
-
Causality & Principle: TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference. Together, they provide information on dehydration, desolvation, and decomposition.
-
Protocol:
-
Accurately weigh a small amount of BPC (5-10 mg) into an appropriate pan (e.g., alumina).
-
Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the mass loss (TGA) and thermal events (DTA) as a function of temperature.
-
-
Expected Results: The TGA curve for BPC typically shows an initial mass loss between 50-180°C, corresponding to the removal of water of hydration.[7] This is followed by a significant mass loss starting around 220°C, which represents the decomposition of the citrate component.[7] The DTA curve will show a corresponding endotherm for water loss and a series of exothermic events for the decomposition.[7]
Assay and Purity Determination
-
Causality & Principle: Accurately determining the bismuth content is a critical quality attribute. Chelatometric titration with EDTA or instrumental techniques like AAS are standard methods.
-
Protocol (Titration Example):
-
Accurately weigh about 300 mg of BPC.[17]
-
Ignite the sample in a crucible to convert it to bismuth oxide.[17]
-
Dissolve the cooled residue in a minimal amount of nitric acid.[17]
-
Dilute the solution with water, add a suitable indicator (e.g., xylenol orange), and titrate with a standardized 0.05 M EDTA solution to a color change endpoint (e.g., yellow).[17]
-
Calculate the bismuth content based on the stoichiometry of the Bi-EDTA complex. Each mL of 0.05 N edetate disodium is equivalent to 10.45 mg of bismuth.[17]
-
-
Causality & Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying BPC from its degradation products and any process-related impurities.
-
Protocol (Example Method):
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH 3.5) and methanol (e.g., 40:60 v/v).[12]
-
Column: Use a reverse-phase column, such as an Inertsil C18 (250 x 4.6 mm, 5 µm).[12]
-
Detection: Use a PDA or UV detector at an appropriate wavelength.
-
Sample Preparation: Accurately weigh and dissolve the BPC sample in a suitable diluent.
-
Injection & Analysis: Inject the sample and run the chromatogram. The retention time for bismuth subcitrate in one reported method is approximately 4.66 minutes.[12]
-
-
Expected Results: A sharp, well-defined peak for BPC at its characteristic retention time. The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, and precision.[12]
Pharmaceutical Development & Mechanism of Action
The physicochemical properties of BPC are not merely academic; they are the direct drivers of its therapeutic action and inform every stage of pharmaceutical formulation.
Logical Workflow for BPC Characterization
The characterization of a new batch of BPC API for pharmaceutical use follows a logical progression, ensuring quality and consistency.
Caption: Workflow for Physicochemical Characterization of BPC API.
Mechanism of Action: A Physicochemical Perspective
The therapeutic effect of BPC against peptic ulcers and H. pylori is a direct consequence of its chemical behavior in the stomach.
-
Protective Barrier Formation: In the acidic environment of the stomach (pH < 4), the highly soluble BPC undergoes precipitation.[9] This insoluble bismuth salt selectively binds to glycoproteins and proteins at the base of ulcer craters, forming a protective coating.[1] This barrier physically shields the ulcer from aggressive factors like hydrochloric acid and pepsin.[1][2]
-
Cytoprotective Effects: BPC stimulates the local production of protective prostaglandins and bicarbonate, enhancing the natural defense mechanisms of the gastric mucosa.[2][4]
-
Bactericidal Activity against H. pylori: BPC exerts direct toxic effects on H. pylori through multiple mechanisms:
-
Enzyme Inhibition: Bismuth ions inhibit crucial bacterial enzymes, including urease (which protects the bacterium from acid), catalase, lipase, and phospholipase.[1][18][19]
-
Adhesion Prevention: It prevents the bacteria from adhering to gastric epithelial cells, a critical step for colonization.[2][4]
-
Cell Disruption: Bismuth complexes can bind to the bacterial cell wall, leading to structural degradation and eventual lysis.[18][19]
-
Caption: Physicochemical-Driven Mechanism of Action of BPC.
Conclusion
The pharmaceutical utility of this compound is deeply rooted in its distinct physicochemical profile. Its pH-dependent solubility, thermal characteristics, and crystalline nature are not just parameters to be measured but are critical attributes that dictate its therapeutic efficacy and guide formulation development. A thorough understanding and rigorous analytical characterization of these properties, as outlined in this guide, are essential for researchers and drug development professionals to ensure the consistent delivery of a safe and effective product for the treatment of gastrointestinal diseases.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]
- 4. behansar.com [behansar.com]
- 5. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sibran.ru [sibran.ru]
- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Bismuth Oxide Particle Size and Morphology in Film-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 57644-54-9 [amp.chemicalbook.com]
- 16. This compound | 57644-54-9 [chemicalbook.com]
- 17. Bismuth Citrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 18. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects | springermedizin.de [springermedizin.de]
Beyond the Gut: A Technical Guide to the Expanding Therapeutic Horizons of Bismuth Potassium Citrate
This guide delves into the burgeoning, non-gastrointestinal applications of Bismuth Potassium Citrate (BPC), a compound traditionally recognized for its efficacy in treating Helicobacter pylori infections. Moving beyond its established role as a gastroprotective agent, this document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BPC's potential as a broad-spectrum antimicrobial, a novel anticancer agent, and a promising antiviral therapeutic. We will explore the mechanistic underpinnings of these activities, present relevant preclinical and clinical data, and provide detailed experimental protocols to facilitate further investigation into these exciting new therapeutic avenues.
A Paradigm Shift: From Gastric Soother to Systemic Warrior
This compound, a complex salt of bismuth and citric acid, has long been a mainstay in quadruple therapy for H. pylori eradication.[1][2] Its mechanism of action in the gastrointestinal tract is multifaceted, involving direct bactericidal effects, inhibition of bacterial adhesion to the gastric mucosa, and suppression of bacterial enzymatic activity.[2][3] However, a growing body of evidence reveals that the therapeutic potential of bismuth compounds, including BPC, extends far beyond the confines of the stomach. This guide will illuminate these novel applications, providing a robust scientific framework for their exploration and development.
The Antimicrobial Arsenal of this compound
The antimicrobial properties of BPC are not limited to H. pylori. Research has demonstrated its efficacy against a range of other pathogenic microorganisms, including bacteria, fungi, and protozoa.
Broad-Spectrum Antibacterial Activity and Overcoming Resistance
Bismuth compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[4] A key area of interest is their ability to combat antibiotic-resistant strains.
Mechanism of Action: The antibacterial effects of BPC are attributed to several mechanisms:
-
Cell Wall Disruption: Bismuth ions can interfere with the synthesis and integrity of the bacterial cell wall, leading to cell lysis.[3]
-
Enzyme Inhibition: Bismuth has been shown to inhibit various bacterial enzymes crucial for metabolism and survival, such as urease, catalase, and lipase.[5][6]
-
Inhibition of Metallo-β-Lactamases (MBLs): Of significant clinical importance is the ability of bismuth compounds to inhibit MBLs, such as New Delhi Metallo-β-lactamase 1 (NDM-1).[7] Bismuth(III) ions displace the essential zinc(II) ions in the active site of these enzymes, thereby restoring the efficacy of carbapenem antibiotics against resistant bacteria.[7]
Quantitative Data Summary: In Vitro Antibacterial Activity
| Bismuth Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound | Helicobacter pylori | 2 - 16 | [8][9] |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 1 - 8 | [8][9] |
| Bismuth Subsalicylate (BSS) | Helicobacter pylori | 4 - 32 | [8][9] |
| Synthetic Bismuth Compounds | Clostridium difficile | < 1 | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Prepare BPC Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile deionized water) to a high concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the BPC stock solution in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterial strain.
-
MIC Determination: The MIC is the lowest concentration of BPC that completely inhibits visible bacterial growth.
Diagram: Bismuth-Mediated Inhibition of Metallo-β-Lactamase
References
- 1. Targeted bismuth-based materials for cancer - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00163C [pubs.rsc.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro cytotoxicity of Bismuth Potassium Citrate on gastric epithelial cells
An In-Depth Technical Guide to the In-Vitro Cytotoxicity of Bismuth Potassium Citrate on Gastric Epithelial Cells
Abstract
This compound (BPC), a cornerstone in the treatment of peptic ulcers and Helicobacter pylori infections, is primarily recognized for its mucosal protective and bactericidal properties.[1][2] However, a comprehensive understanding of its pharmacological profile necessitates an evaluation of its potential dose-dependent effects on the gastric epithelium itself. This technical guide provides researchers, scientists, and drug development professionals with a robust framework for investigating the in-vitro cytotoxicity of BPC on gastric epithelial cells. Moving beyond standard protocols, this document delves into the causal rationale behind experimental design, integrates self-validating methodologies, and explores potential cytotoxic mechanisms, including bismuth-induced oxidative stress and citrate-mediated metabolic interference.[3][4][5] Through detailed protocols for core cytotoxicity assays, principles of data interpretation, and visualization of complex pathways, this guide serves as an essential resource for elucidating the complete cellular impact of this important therapeutic agent.
The Dichotomy of this compound: Protectant vs. Potential Cytotoxin
BPC: A Gastric Mucosal Protectant and Antimicrobial Agent
This compound, often a component of colloidal bismuth subcitrate (CBS), exerts a multifaceted therapeutic action. Clinically, its efficacy stems from several concurrent mechanisms: it forms a protective barrier over ulcer craters, shields the mucosa from acid and pepsin, stimulates the secretion of protective prostaglandins and bicarbonate, and exhibits direct bactericidal activity against H. pylori.[1][6][7] This bactericidal action involves the disruption of the bacterial cell wall, inhibition of key enzymes, and prevention of bacterial adherence to epithelial cells.[8][9] These established functions underscore its role as a gastro-protective agent.
The Cytotoxicity Question: A Dose- and Context-Dependent Inquiry
The classification of a compound as purely "protective" is an oversimplification. The biological effect of any agent is intrinsically linked to its concentration. While therapeutic doses of BPC are considered safe and effective, it is crucial to characterize its cellular effects at supra-therapeutic concentrations to understand its safety margins and potential off-target effects.[2] Several factors justify a cytotoxic investigation:
-
Dose-Dependency: Like many metal-containing compounds, bismuth's effects can transition from therapeutic to toxic as its concentration increases.[10][11]
-
Cellular Context: The response of healthy gastric epithelial cells may differ significantly from that of gastric carcinoma cells, which often exhibit altered metabolic states (e.g., the Warburg effect).[5]
-
Component Contribution: BPC is a salt of two distinct moieties: bismuth and citrate. Bismuth, as a heavy metal, has the potential to induce cellular stress.[3][4] Concurrently, citrate is a known inhibitor of phosphofructokinase, a critical enzyme in glycolysis, and has been shown to induce apoptosis in gastric cancer cell lines.[5]
Selecting the Appropriate In-Vitro Model: Human Gastric Epithelial Cells
The choice of cell model is paramount for clinically relevant results. Human gastric epithelial cells are the most direct system for this investigation.[12]
-
Immortalized Cell Lines: Lines such as AGS, KATO-III, or MKN 28 are commonly used.[13][14] They offer high reproducibility and ease of culture, making them ideal for initial screening and mechanistic studies.
-
Primary Cells: Primary Human Gastric Epithelial Cells (HGEpiC) offer higher biological relevance as they are non-transformed and closely mimic the in-vivo state.[15] However, they have a limited lifespan and may exhibit greater donor-to-donor variability.
The selection should be guided by the specific research question, balancing the need for reproducibility with biological relevance.
Core Methodologies for Assessing Cytotoxicity
Experimental Design Philosophy: The Centrality of Controls
A scientifically sound cytotoxicity study is built upon a foundation of rigorous controls. Each experimental plate must be a self-validating system.
-
Untreated Control (Negative Control): Cells cultured in medium alone. This group represents 100% cell viability and provides the baseline for all comparisons.
-
Vehicle Control: Cells treated with the solvent used to dissolve BPC (e.g., sterile, deionized water or PBS) at the highest volume used for any BPC concentration. This control is critical to ensure that the solvent itself has no effect on cell viability.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in the specific cell line (e.g., doxorubicin or staurosporine). This confirms that the cells are responsive to cytotoxic stimuli and the assay system is working correctly.
General Experimental Workflow
The overall process for evaluating BPC cytotoxicity follows a structured sequence from cell preparation to data analysis.
Caption: High-level workflow for in-vitro cytotoxicity assessment.
Assay 1: Cell Viability via MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[16][17] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[19]
-
Detailed Protocol:
-
Cell Seeding: Seed gastric epithelial cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of BPC, as well as vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of necrosis.[20] The LDH assay quantifies this released enzyme by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product or through a luminescent reaction.[20][21] The amount of signal is proportional to the extent of cell lysis.
-
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up additional controls for this assay:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit. This represents 100% cytotoxicity.[22]
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well, as per the manufacturer's instructions (e.g., Promega LDH-Glo™, Abcam LDH Cytotoxicity Assay Kit).[20][21]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[22][23]
-
Stop Reaction (if applicable): For some colorimetric kits, add 50 µL of a stop solution.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm) or luminescence using a microplate reader.[22]
-
Mechanistic Insights: Probing the "How" of Cytotoxicity
Observing a cytotoxic effect is the first step; understanding the underlying mechanism is critical. The combined results from MTT and LDH assays can provide initial clues. For example, a significant drop in viability (MTT) with only a minor increase in LDH release suggests a cytostatic effect or apoptosis, rather than immediate necrosis.
Hypothesis 1: Bismuth-Induced Oxidative Stress
-
Causality: As a heavy metal, bismuth can disrupt the cellular redox balance, leading to the overproduction of reactive oxygen species (ROS). This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death. Studies on other bismuth compounds have demonstrated their ability to increase lipid peroxidation and DNA fragmentation while depleting cellular antioxidants.[4]
-
Experimental Confirmation: This hypothesis can be tested using specific fluorescent probes for ROS detection (e.g., DCFH-DA), assays for lipid peroxidation byproducts like malondialdehyde (MDA), and kits to measure the levels of key cellular antioxidants such as glutathione (GSH) and the activity of enzymes like superoxide dismutase (SOD).[3]
Hypothesis 2: Citrate-Mediated Metabolic Inhibition
-
Causality: Many cancer cells, and to some extent rapidly proliferating cells, rely heavily on glycolysis for energy (the Warburg effect). Citrate is a well-established allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By blocking this step, citrate can starve cells of ATP and essential biosynthetic precursors, leading to cell cycle arrest and death.[5] This is a particularly compelling hypothesis for BPC's effect on gastric cancer cell lines.
Caption: Citrate's inhibitory action on the glycolytic pathway.
Hypothesis 3: Induction of Apoptosis
-
Causality: Both oxidative stress and severe metabolic disruption are potent triggers for the intrinsic (mitochondrial) pathway of apoptosis. This programmed cell death cascade is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspase enzymes. A study on citrate alone in gastric cancer cells confirmed cell death occurred via the mitochondrial pathway.[5]
Caption: Simplified intrinsic apoptosis pathway potentially triggered by BPC.
-
Experimental Confirmation: The gold standard for detecting apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic sign), while PI is a nuclear stain that only enters cells with compromised membranes (late apoptosis/necrosis).
Data Interpretation and Presentation
Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in-vitro. It is a standard measure of a compound's potency. To determine the IC₅₀, percent viability is plotted against the log of the BPC concentration, and a non-linear regression (dose-response) curve is fitted to the data.
Tabulating Quantitative Data
Data should be presented clearly and concisely. For each time point, a table summarizing the results from different BPC concentrations is effective.
| BPC Conc. (µg/mL) | % Cell Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD |
| 0 (Untreated) | 100 ± 4.5 | 0 ± 2.1 |
| 10 | 95.2 ± 5.1 | 3.1 ± 1.8 |
| 50 | 81.4 ± 6.3 | 10.5 ± 3.3 |
| 100 | 52.1 ± 4.8 | 25.7 ± 4.0 |
| 250 | 23.6 ± 3.9 | 55.4 ± 5.2 |
| 500 | 5.8 ± 2.1 | 88.9 ± 6.1 |
| Table 1: Example data presentation for a 48-hour exposure of gastric epithelial cells to BPC. Data are representative. |
Synthesizing Results for a Cohesive Conclusion
The power of this approach lies in integrating the data from all assays. For instance, if at 100 µg/mL BPC, the MTT assay shows ~50% viability but the LDH assay shows only ~25% cytotoxicity, this discrepancy suggests that about a quarter of the cells are non-viable via apoptosis or have entered a non-proliferative state without lysing. This would warrant further investigation with specific apoptotic assays. Conversely, a tight correlation between the drop in viability (MTT) and the rise in cytotoxicity (LDH) points towards necrosis as the primary mode of cell death.
Conclusion
While this compound is a vital tool in gastroenterology for its protective and antimicrobial effects, a thorough scientific investigation demands a characterization of its full dose-response profile. By employing a multi-assay strategy that interrogates cell viability, membrane integrity, and potential underlying mechanisms such as oxidative stress and metabolic inhibition, researchers can build a comprehensive understanding of BPC's interaction with gastric epithelial cells. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for such studies, ensuring that the resulting data is not only accurate but also mechanistically insightful, ultimately contributing to a more complete and nuanced understanding of this important therapeutic compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and chronic stress-induced oxidative gastrointestinal mucosal injury in rats and protection by bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citrate induces apoptotic cell death: a promising way to treat gastric carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 10. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 11. e-mjm.org [e-mjm.org]
- 12. Human Gastric Epithelial Cells | AcceGen [accegen.com]
- 13. Human cell line for study of damage to gastric epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcp.bmj.com [jcp.bmj.com]
- 15. innoprot.com [innoprot.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
An In-Depth Technical Guide to the Speciation of Bismuth from Bismuth Potassium Citrate in Acidic Conditions
Abstract
Bismuth Potassium Citrate (BPC), a cornerstone in the treatment of peptic ulcers and Helicobacter pylori infections, undergoes a complex series of chemical transformations upon encountering the acidic milieu of the stomach. The therapeutic efficacy of this drug is intrinsically linked to the nature of the bismuth species formed in this environment. This technical guide provides a comprehensive examination of the speciation of bismuth from BPC under acidic conditions. We will delve into the chemical principles governing the hydrolysis, precipitation, and polymerization of bismuth citrate complexes, and present detailed, field-proven methodologies for the characterization of the resulting bismuth species. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and analysis of bismuth-based pharmaceuticals.
Introduction: The Clinical Significance of Bismuth Speciation
This compound, often referred to as Colloidal Bismuth Subcitrate (CBS), is a key component of quadruple therapy for the eradication of H. pylori[1]. Its therapeutic action is not attributed to a single molecule but rather to a cascade of chemical reactions that occur in the acidic environment of the stomach[2][3]. Upon oral administration, BPC dissolves and interacts with gastric acid, leading to the formation of various bismuth-containing compounds[1]. These species are responsible for the drug's multifaceted mechanism of action, which includes:
-
Formation of a Protective Barrier: Bismuth compounds precipitate and form a protective layer over ulcer craters, shielding them from the corrosive effects of gastric acid and pepsin[2].
-
Antimicrobial Activity: Specific bismuth species exhibit direct bactericidal effects against H. pylori, disrupting its cell wall and inhibiting key enzymes[3][4].
-
Mucosal Protection: Bismuth stimulates the secretion of protective mucus and bicarbonate, further enhancing the defense of the gastric lining.
Understanding the identity and relative abundance of these bismuth species is paramount for optimizing drug formulation, ensuring consistent therapeutic outcomes, and elucidating its precise mechanisms of action. This guide will provide the foundational knowledge and practical methodologies to investigate this complex chemical system.
The Chemistry of Bismuth Citrate in Acidic Environments
The speciation of bismuth from BPC in the stomach is primarily governed by pH and the concentration of chloride ions. The process begins with the dissolution of the BPC complex, followed by a series of competing hydrolysis and precipitation reactions.
Hydrolysis and Polymerization of Bismuth Citrate
In an aqueous environment, the Bi³⁺ ion is highly susceptible to hydrolysis, even in acidic conditions[5]. This process involves the coordination of water molecules and subsequent deprotonation to form a series of mononuclear and polynuclear hydroxo- and oxo-complexes[5][6]. For bismuth citrate, this hydrolysis leads to the formation of various soluble and insoluble polymeric species. The citrate anion itself can act as a chelating agent, influencing the structure and stability of these polymers[7]. Electrospray ionization-mass spectrometry (ESI-MS) studies have been instrumental in identifying the formation of dimeric bismuth citrate units, which are considered the basic building blocks of larger polymeric architectures[7].
Precipitation of Bismuth Oxychloride (BiOCl)
The highly acidic environment of the stomach (pH 1.5-3.5) and the presence of chloride ions from hydrochloric acid create favorable conditions for the precipitation of bismuth oxychloride (BiOCl), a sparingly soluble salt[2][8][9]. The formation of BiOCl is a critical step in the mechanism of action of BPC, as this precipitate contributes significantly to the protective layer formed over ulcers. The solubility product constant (Ksp) of BiOCl is very low, driving the equilibrium towards its formation in the gastric environment[8].
The overall speciation can be conceptualized as a dynamic equilibrium between soluble bismuth citrate complexes, various hydrolyzed and polymerized species, and the insoluble bismuth oxychloride precipitate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemiis.com [chemiis.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 6. studylib.net [studylib.net]
- 7. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BISMUTH OXYCHLORIDE | 7787-59-9 [chemicalbook.com]
- 9. chembk.com [chembk.com]
Methodological & Application
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Bismuth Potassium Citrate
An Application Note for Drug Development Professionals and Microbiologists
Abstract
Bismuth compounds have re-emerged as crucial agents in antimicrobial therapy, particularly for managing infections by pathogens like Helicobacter pylori. Bismuth Potassium Citrate (BPC) is a water-soluble salt demonstrating significant bactericidal activity.[1][2] Accurately determining its potency is fundamental for preclinical development and research. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[3][4] This document provides a comprehensive, self-validating protocol for determining the MIC of BPC using the broth microdilution method, aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI).[5][6] We elaborate on the causality behind experimental choices, ensuring the protocol is robust, reproducible, and grounded in authoritative standards.
Introduction: The Scientific Rationale
Mechanism of Action of Bismuth Compounds
The antimicrobial efficacy of bismuth is multifaceted, which contributes to its low potential for resistance development.[7] Bismuth ions exert a direct bactericidal effect through several mechanisms:
-
Cell Wall Disruption: Bismuth forms complexes within the bacterial cell wall and periplasmic space, compromising structural integrity.[8]
-
Enzyme Inhibition: It inhibits crucial bacterial enzymes, including urease in H. pylori, by displacing essential metal ions like nickel, thereby disrupting key metabolic processes.[7][8]
-
Inhibition of Bioenergetics: Bismuth interferes with ATP synthesis, depleting the cell's energy reserves.[7]
-
Prevention of Adhesion: It can prevent bacteria from adhering to host epithelial cells, a critical step in pathogenesis.[8][9]
Understanding this broad-spectrum activity underscores the importance of quantifying BPC's potency against various bacterial species through standardized MIC testing.
The Principle of Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining antimicrobial susceptibility.[10] The method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth (turbidity).[3][11] This quantitative result is essential for drug evaluation and for comparing the potency of different compounds.
Materials and Reagents
-
This compound (BPC) powder, analytical grade
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to the manufacturer's instructions and sterilized.
-
Sterile deionized water
-
0.9% sterile saline
-
Bacterial strains (test organisms and Quality Control strains)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard is critical)
-
Sterile pipette tips, reagent reservoirs, and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Vortex mixer
Quality Control: The Cornerstone of Trustworthy Data
A self-validating protocol relies on rigorous quality control (QC). QC ensures that all components of the assay—media, inoculum, incubation conditions, and operator technique—are performing correctly.[12]
Mandatory QC Strains: Standardized QC strains with known susceptibility profiles must be included with every experiment.[13][14] These strains can be procured from official culture collections like the American Type Culture Collection (ATCC).[14][15]
| QC Strain | Organism Type | Rationale |
| Escherichia coli ATCC® 25922 | Gram-negative | Recommended by CLSI and EUCAST for routine QC of Enterobacterales.[14][16] |
| Staphylococcus aureus ATCC® 29213 | Gram-positive | Recommended by CLSI and EUCAST for routine QC of Staphylococci.[16] |
The results for these strains against a standard control antibiotic must fall within the acceptable ranges published by standards organizations like CLSI or EUCAST to validate the assay run.[12][16]
Experimental Workflow: Broth Microdilution for BPC
The following diagram outlines the complete workflow for determining the MIC of this compound.
Caption: Workflow for BPC MIC determination via broth microdilution.
Detailed Step-by-Step Protocol
Step 1: Preparation of BPC Stock Solution
The solubility of bismuth salts can be variable; however, BPC is known to be water-soluble.[1][17] It is crucial to prepare a high-concentration, sterile stock solution to begin the assay.
-
Calculate the required mass of BPC powder to create a stock solution at a concentration significantly higher than the expected MIC (e.g., 1280 µg/mL).
-
Weigh the BPC powder accurately.
-
Dissolve the powder in a known volume of sterile deionized water. Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Causality Check: Filter sterilization is used because BPC may be heat-labile, and autoclaving could degrade the compound. The high concentration allows for subsequent serial dilutions while minimizing the volume of solvent added to the wells.
Step 2: Preparation of Bacterial Inoculum
The final concentration of bacteria in each well must be standardized to approximately 5 x 10⁵ CFU/mL to ensure inter-assay reproducibility.[11]
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (target absorbance is typically 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension. A typical dilution is 1:150 in sterile CAMHB to achieve the final target inoculum density for the assay.
Step 3: Preparation of the 96-Well Microtiter Plate
This procedure creates a two-fold serial dilution of BPC across the plate.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared BPC stock solution (e.g., 1280 µg/mL) to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing in well 10, discard the final 50 µL. This ensures all wells (1-10) contain 50 µL.
-
Controls:
-
Well 11 will serve as the Growth Control (no BPC).
-
Well 12 will serve as the Sterility Control (no BPC, no bacteria).
-
Step 4: Inoculation and Incubation
-
Add 50 µL of the diluted bacterial inoculum (from Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 100 µL. The final inoculum concentration is ~5 x 10⁵ CFU/mL, and the BPC concentrations are now half of the initial dilution series (e.g., ranging from 640 µg/mL down to 1.25 µg/mL).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Data Interpretation and Reporting
-
Validate the Assay: Before reading the test results, check the controls.
-
Sterility Control (Well 12): Must be clear (no turbidity).
-
Growth Control (Well 11): Must show distinct turbidity.
-
QC Strain MIC: The MIC for the QC strain must be within its acceptable published range.
-
If any of these conditions are not met, the assay is invalid and must be repeated.
-
-
Determine the MIC: Visually inspect the wells from lowest concentration (well 10) to highest (well 1). The MIC is the lowest concentration of BPC at which there is no visible growth (i.e., the first clear well).[3]
Example Data Presentation
| Bacterial Strain | BPC MIC (µg/mL) | Notes |
| H. pylori (Clinical Isolate 1) | 8 | |
| H. pylori (Clinical Isolate 2) | 16 | |
| S. aureus ATCC® 29213 (QC) | 4 | Result falls within the lab-validated range. |
| E. coli ATCC® 25922 (QC) | 32 | Result falls within the lab-validated range. |
Conclusion
This application note provides a robust and detailed protocol for determining the MIC of this compound, grounded in established international standards.[5][18] By explaining the scientific rationale behind key steps and emphasizing a stringent quality control framework, this guide enables researchers to generate reliable and reproducible data. Such data is critical for advancing the development of bismuth-based compounds as effective antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. emerypharma.com [emerypharma.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Bismuth Subsalicylate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. journals.asm.org [journals.asm.org]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. szu.gov.cz [szu.gov.cz]
- 17. selleckchem.com [selleckchem.com]
- 18. EUCAST: EUCAST - Home [eucast.org]
In Vitro Biofilm Disruption Assay Using Bismuth Potassium Citrate against Porphyromonas gingivalis
Application Note & Protocol
Introduction: The Clinical Challenge of Porphyromonas gingivalis Biofilms
Porphyromonas gingivalis, a Gram-negative anaerobic bacterium, is a keystone pathogen in the development and progression of chronic periodontitis.[1][2][3] This disease is characterized by the inflammatory destruction of the tissues supporting the teeth, including the periodontal ligament and alveolar bone.[3] A critical factor in the pathogenicity of P. gingivalis is its ability to form and thrive within complex, multispecies biofilms, commonly known as dental plaque.[3][4] These biofilms create a protected niche for the bacteria, rendering them significantly more resistant to host immune responses and conventional antimicrobial agents.[4] The intricate extracellular matrix of the biofilm acts as a physical barrier, limiting drug penetration and fostering a persistent inflammatory state in the surrounding tissues.
Bismuth compounds have a long history of medicinal use, particularly for gastrointestinal disorders, and are noted for their antimicrobial properties.[5][6][7] Bismuth Potassium Citrate (BPC), a water-soluble bismuth salt, presents an intriguing therapeutic candidate.[8][9] Its proposed mechanisms of action against bacteria include disruption of the cell wall, inhibition of key enzymes, and interference with cellular energy metabolism.[6][10] Notably, bismuth compounds have been shown to possess anti-biofilm activity, potentially by disrupting the biofilm matrix and interfering with bacterial adherence.[10][11] This application note provides a detailed protocol for an in vitro biofilm disruption assay to evaluate the efficacy of this compound against pre-formed Porphyromonas gingivalis biofilms.
Scientific Principles: Understanding Biofilm Formation and Disruption
The Architecture of a P. gingivalis Biofilm
The formation of a P. gingivalis biofilm is a stepwise process involving initial attachment to a surface, followed by microcolony formation, and finally, maturation into a complex, three-dimensional structure encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] Key virulence factors involved in this process include fimbriae (FimA and Mfa1), which mediate adhesion and coaggregation, and gingipains, which are cysteine proteinases that play a role in nutrient acquisition and host tissue degradation.[4][12][13] Quorum sensing, a form of bacterial cell-to-cell communication, also regulates biofilm development in P. gingivalis.[4]
Proposed Mechanism of this compound Action
The antibiofilm activity of bismuth compounds is believed to be multifaceted. Bismuth ions can interfere with the integrity of the bacterial cell wall and membrane.[6][10] Furthermore, bismuth may disrupt the EPS matrix, which is crucial for the structural integrity of the biofilm. By chelating essential metal ions or inhibiting enzymes involved in EPS synthesis, BPC may weaken the biofilm, making the embedded bacteria more susceptible to antimicrobial agents or mechanical removal. It has also been suggested that bismuth can inhibit bacterial respiratory enzymes and suppress exopolysaccharide expression at sub-inhibitory concentrations.[14]
Below is a conceptual diagram illustrating the proposed disruptive action of this compound on a P. gingivalis biofilm.
Caption: Proposed mechanism of BPC on P. gingivalis biofilm.
Experimental Protocol: Biofilm Disruption Assay
This protocol details the steps for growing a mature P. gingivalis biofilm and then treating it with this compound to assess its disruptive capabilities.
Materials and Reagents
-
Porphyromonas gingivalis strain (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth, supplemented with 5 µg/mL hemin and 1 µg/mL menadione
-
This compound (BPC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Resazurin sodium salt
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)[1]
-
Microplate reader
Step-by-Step Methodology
Part 1: Preparation of Bacterial Inoculum and BPC Solutions
-
Bacterial Culture: Culture P. gingivalis from a frozen stock onto a Trypticase Soy Agar plate supplemented with 5% sheep blood, hemin, and menadione.[15] Incubate anaerobically at 37°C for 4-5 days.
-
Inoculum Preparation: Inoculate a single colony into supplemented BHI broth and incubate anaerobically at 37°C for 24-48 hours to reach the late logarithmic phase of growth.[16] Adjust the bacterial suspension to an optical density (OD) of 1.0 at 650 nm, which corresponds to approximately 10⁸ CFU/mL.[16]
-
BPC Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The solubility of BPC is good in water.[9] Filter-sterilize the solution using a 0.22 µm filter. Prepare serial dilutions in supplemented BHI broth to achieve the desired final concentrations for the assay.
Part 2: Biofilm Formation
-
Seeding the Plate: Add 200 µL of the standardized P. gingivalis suspension into the wells of a sterile 96-well microtiter plate. Include wells with sterile BHI broth only as a negative control.
-
Incubation: Incubate the plate anaerobically at 37°C for 24-48 hours to allow for mature biofilm formation.[17][18]
Part 3: BPC Treatment and Biofilm Disruption
-
Removal of Planktonic Cells: Carefully aspirate the supernatant from each well to remove non-adherent, planktonic bacteria.
-
Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be careful not to disturb the attached biofilm.
-
Treatment: Add 200 µL of the various concentrations of BPC (prepared in supplemented BHI broth) to the biofilm-containing wells. Add fresh BHI broth to the control wells.
-
Incubation: Incubate the plate anaerobically at 37°C for a specified time (e.g., 24 hours).
Part 4: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are Crystal Violet staining for total biomass and the Resazurin assay for metabolic activity.
A. Crystal Violet (CV) Staining for Total Biomass
-
Aspiration and Washing: After the treatment period, aspirate the medium from the wells and wash them twice with PBS.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[19][20]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[17]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[17][21] The absorbance is directly proportional to the biofilm biomass.
B. Resazurin Assay for Metabolic Viability
-
Reagent Preparation: Prepare a stock solution of resazurin in PBS and filter-sterilize.
-
Assay: After the BPC treatment, wash the biofilms with PBS. Add 200 µL of supplemented BHI broth containing a final concentration of resazurin (e.g., 16 µg/mL) to each well.[22]
-
Incubation: Incubate the plate in the dark under anaerobic conditions at 37°C.
-
Quantification: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at various time points.[22] The conversion of blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolically active cells indicates cell viability.[23][24][25][26]
Experimental Workflow Diagram
Caption: Workflow for the in vitro biofilm disruption assay.
Data Presentation and Interpretation
The results of the biofilm disruption assay can be presented in a tabular format, allowing for a clear comparison between different concentrations of this compound.
| BPC Concentration (µg/mL) | Average Absorbance (570 nm) ± SD (Crystal Violet) | % Biofilm Reduction (Biomass) | Average Fluorescence (RFU) ± SD (Resazurin) | % Reduction in Metabolic Activity |
| 0 (Control) | 1.25 ± 0.08 | 0% | 8500 ± 450 | 0% |
| 10 | 1.05 ± 0.06 | 16% | 7200 ± 380 | 15.3% |
| 50 | 0.78 ± 0.05 | 37.6% | 4500 ± 310 | 47.1% |
| 100 | 0.45 ± 0.04 | 64% | 2100 ± 250 | 75.3% |
| 250 | 0.21 ± 0.03 | 83.2% | 800 ± 120 | 90.6% |
Calculation for % Biofilm Reduction: % Reduction = [1 - (OD_treated / OD_control)] * 100
Expert Insights and Troubleshooting
-
Causality of Experimental Choices:
-
Anaerobic Conditions: P. gingivalis is an obligate anaerobe, and maintaining strict anaerobic conditions is critical for its growth and biofilm formation.[2][27]
-
Hemin and Menadione Supplementation: These are essential growth factors for P. gingivalis.[15]
-
Washing Steps: Gentle but thorough washing is crucial to remove planktonic cells without dislodging the biofilm, which would lead to inaccurate results.
-
-
Self-Validating System:
-
Controls: Always include a negative control (broth only) to check for contamination and a positive control (untreated biofilm) to establish a baseline for biofilm formation.
-
Replicates: Perform each experiment with at least triplicate wells to ensure the statistical significance of the results.
-
-
Troubleshooting Common Issues:
-
Low Biofilm Formation: This could be due to suboptimal growth conditions, an issue with the bacterial strain, or inadequate incubation time. Ensure the anaerobic environment is properly maintained and the media is correctly supplemented.
-
High Variability Between Replicates: This often results from inconsistent washing techniques that either leave behind planktonic cells or remove parts of the biofilm. Practice a consistent and gentle aspiration and washing method.
-
Inconsistent Staining: Ensure the crystal violet solution is well-mixed and that the solubilization step with acetic acid is complete before reading the absorbance.
-
Conclusion
This application note provides a robust and detailed protocol for assessing the efficacy of this compound in disrupting pre-formed Porphyromonas gingivalis biofilms. By employing both crystal violet and resazurin assays, researchers can gain insights into both the structural and metabolic impact of BPC on these clinically significant biofilms. The provided framework, grounded in established scientific principles and practical insights, will enable researchers in microbiology, dental research, and drug development to reliably evaluate novel anti-biofilm agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Porphyromonas gingivalis: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. sibran.ru [sibran.ru]
- 9. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 10. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Porphyromonas gingivalis gingipains in multi-species biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The regulation of Porphyromonas gingivalis biofilm formation by ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Porphyromonas gingivalis laboratory strains and clinical isolates exhibit different distribution of cell surface and secreted gingipains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Inhibition of Porphyromonas gingivalis Biofilm by Oxantel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ujpronline.com [ujpronline.com]
- 20. Frontiers | In vitro Characterization of Biofilm Formation in Prevotella Species [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Porphyromonas gingivalis as a Model Organism for Assessing Interaction of Anaerobic Bacteria with Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Bismuth in Biological Tissues Using ICP-MS Following Bismuth Potassium Citrate Administration
Abstract
This application note provides a comprehensive and validated methodology for the accurate quantification of bismuth (Bi) in various biological tissues following the administration of Bismuth Potassium Citrate. Bismuth compounds, including this compound, are extensively used in medicine for treating gastrointestinal disorders[1][2][3]. Understanding the biodistribution and accumulation of bismuth in different tissues is crucial for assessing its efficacy and potential toxicity[1][4][5]. This document outlines a robust protocol employing microwave-assisted acid digestion followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis. The described method is tailored for researchers, scientists, and drug development professionals, offering a self-validating system to ensure data integrity and reproducibility.
Introduction: The Clinical and Analytical Imperative
This compound is a key therapeutic agent, particularly in the eradication of Helicobacter pylori and the treatment of peptic ulcers[6][7]. While generally considered to have a favorable safety profile due to low gastrointestinal absorption, a fraction of bismuth does enter systemic circulation and can accumulate in tissues[8][9]. The kidney is consistently reported as the organ with the highest concentration and longest retention of bismuth, which is a critical consideration for long-term therapy and potential nephrotoxicity[4]. Therefore, a sensitive and reliable analytical method is paramount for pharmacokinetic studies, toxicological assessments, and the overall development of bismuth-based therapeutics.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the technique of choice for this application due to its exceptional sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels, and its ability to perform multi-elemental analysis[10][11][12]. This allows for the precise quantification of bismuth even at the low concentrations expected in many tissues.
This guide provides a detailed workflow, from sample collection and preparation to instrumental analysis and data validation, grounded in established scientific principles and regulatory guidelines.
Pharmacokinetic Profile of this compound
Upon oral administration, a small but significant amount of bismuth from this compound is absorbed into the bloodstream. Peak plasma concentrations are typically observed within 30 to 60 minutes post-dose[13]. The elimination of bismuth is slow, with a reported half-life of approximately 21 days, suggesting the potential for accumulation with repeated dosing[13]. The primary routes of elimination are urinary and fecal[4][8]. Tissue distribution studies have consistently shown that bismuth preferentially accumulates in the kidneys[4][5]. This accumulation is attributed to the binding of bismuth to metallothionein-like proteins within the renal tissue[4].
Experimental Workflow: A Validated Pathway to Accurate Quantification
The overall experimental process is designed to ensure the complete liberation of bismuth from the complex biological matrix and its accurate measurement. The workflow is visualized in the diagram below.
Figure 1: High-level experimental workflow for bismuth quantification in tissues.
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Nitric Acid (HNO₃) | Trace metal grade, 67-70% | Major chemical supplier |
| Hydrogen Peroxide (H₂O₂) | 30%, Trace metal grade | Major chemical supplier |
| Bismuth Standard | 1000 µg/mL in 2-5% HNO₃ | Certified Reference Material provider |
| Internal Standard (e.g., Thallium, Indium) | 1000 µg/mL in 2-5% HNO₃ | Certified Reference Material provider |
| Ultrapure Water | 18.2 MΩ·cm | In-house or commercial source |
| Certified Reference Material (CRM) | E.g., Bovine Liver (NIST SRM 1577b) | National Institute of Standards and Technology (NIST) or equivalent |
| Microwave Digestion Vessels | PFA or TFM | Compatible with microwave system |
Protocol 1: Microwave-Assisted Tissue Digestion
Microwave-assisted digestion is the preferred method for preparing biological tissues for ICP-MS analysis as it is rapid, efficient, and minimizes the risk of contamination[14][15][16]. The use of a closed-vessel system allows for higher temperatures and pressures, leading to a more complete breakdown of the organic matrix[15]. Nitric acid is a strong oxidizing agent and is the most common acid used for digesting biological samples[17]. The addition of hydrogen peroxide can aid in the digestion of fatty tissues[18].
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.5 g of homogenized wet tissue into a clean, pre-leached microwave digestion vessel. For bone tissue, prior homogenization is critical for effective digestion[19].
-
Acid Addition: To each vessel, add 5 mL of trace metal grade nitric acid and 1 mL of 30% hydrogen peroxide.
-
Pre-digestion: Allow the vessels to stand uncapped in a fume hood for at least 20 minutes to allow for any initial reactions to subside.
-
Microwave Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical program is as follows:
-
Ramp to 180°C over 15 minutes.
-
Hold at 180°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Post-Digestion Processing: Once cooled, carefully open the vessels in a fume hood.
-
Dilution: Quantitatively transfer the digestate to a 50 mL volumetric flask. Rinse the digestion vessel with small aliquots of ultrapure water and add the rinsings to the flask.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., Thallium at a final concentration of 10 µg/L) to each sample, standard, and blank. The internal standard is crucial for correcting for instrumental drift and matrix effects[12].
-
Final Volume: Bring the solution to the final volume of 50 mL with ultrapure water. The samples are now ready for ICP-MS analysis.
Protocol 2: ICP-MS Instrumental Analysis
The ICP-MS instrument should be optimized for the analysis of bismuth (m/z 209).
Typical ICP-MS Operating Parameters:
| Parameter | Setting | Rationale |
| RF Power | 1500-1600 W | Ensures robust plasma for efficient ionization. |
| Plasma Gas Flow | 15 L/min | Maintains a stable plasma. |
| Auxiliary Gas Flow | 0.8-1.2 L/min | Positions the plasma correctly. |
| Nebulizer Gas Flow | 0.9-1.1 L/min | Optimizes sample introduction and aerosol formation[20]. |
| Collision/Reaction Cell Gas | Helium (He) or Hydrogen (H₂) | Reduces polyatomic interferences, though Bi-209 is generally interference-free. |
| Monitored Isotope | ²⁰⁹Bi | 100% natural abundance, free from isobaric interferences. |
| Internal Standard | ²⁰⁵Tl or ¹¹⁵In | Corrects for instrumental drift and matrix suppression[12]. |
| Dwell Time | 10-50 ms | Sufficient for good signal-to-noise ratio. |
Calibration:
Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/L) from a certified bismuth stock solution. The standards should be matrix-matched to the samples (i.e., contain the same concentration of acid). A linear calibration curve with a correlation coefficient (r²) of >0.999 should be obtained.
Method Validation: Ensuring Trustworthiness and Compliance
To ensure the reliability of the generated data, the analytical method must be validated according to established guidelines, such as those from the International Organization for Standardization (ISO) 17025 or the United States Pharmacopeia (USP)[21][22][23][24].
Figure 2: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Accuracy | Analyze a Certified Reference Material (CRM) or a spiked blank tissue sample at low, medium, and high concentrations. | Mean recovery of 80-120%[25][26]. |
| Precision | Analyze at least six replicates of a spiked sample. Evaluate repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%[26][27]. |
| Linearity | Analyze calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.999. |
| Limit of Detection (LOD) | 3 x Standard Deviation of the blank. | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 10 x Standard Deviation of the blank, or the lowest standard on the calibration curve that meets accuracy and precision criteria. | The lowest concentration that can be accurately quantified[28]. |
| Specificity | Analyze blank tissue samples to ensure no significant signal at the mass of bismuth. | Signal in blank should be < LOD. |
Data Analysis and Reporting
The concentration of bismuth in the tissue samples is calculated using the calibration curve and corrected for the dilution factor. Results should be reported in µg of bismuth per gram of wet tissue weight (µg/g). It is crucial to also analyze procedural blanks with each batch of samples to monitor for potential contamination[29].
Conclusion
The described ICP-MS method provides a robust, sensitive, and validated approach for the quantification of bismuth in biological tissues following the administration of this compound. Adherence to the detailed protocols for sample preparation and analysis, coupled with a thorough method validation, will ensure the generation of high-quality, reliable data essential for pharmacokinetic and toxicological evaluations in drug development. This methodology serves as a critical tool for understanding the in vivo behavior of bismuth-containing pharmaceuticals.
References
- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 10. Metal analysis in whole blood and tissue by ICP-MS â Vitas Analytical Services [vitas.no]
- 11. mdpi.com [mdpi.com]
- 12. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption and elimination of bismuth from oral doses of tripotassium dicitrato bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Microwave digestion - Wikipedia [en.wikipedia.org]
- 17. jpsionline.com [jpsionline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analysis for bismuth in tissue by electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. aoac.org [aoac.org]
- 22. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 23. inab.ie [inab.ie]
- 24. onin.com [onin.com]
- 25. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
- 27. iosrjournals.org [iosrjournals.org]
- 28. Determination of Trace Amounts of Bismuth in Steel by ICP-MS Through a Cascade-preconcentration and Separation Method [jstage.jst.go.jp]
- 29. NEMI Method Summary - B-9001-95 (ICP-MS) [nemi.gov]
High-performance liquid chromatography (HPLC) for Bismuth Potassium Citrate purity analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Bismuth Potassium Citrate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the determination of purity and the quantification of impurities in this compound drug substance using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This application note is designed for researchers, scientists, and drug development professionals who require a robust, validated analytical procedure.
Introduction and Scientific Rationale
This compound, also known as Bismuth Subcitrate, is a key active pharmaceutical ingredient (API) used in combination therapies for the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis.[1][2][3] The therapeutic efficacy and safety of this API are intrinsically linked to its purity. The presence of impurities, which can arise during synthesis or degradation, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Therefore, a precise and reliable analytical method is essential for quality control in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[4] This note details an RP-HPLC method that separates this compound from its potential impurities. The method's development is grounded in the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. This allows for the effective separation of the polar citrate complex from less polar impurities. The selection of a phosphate buffer in the mobile phase is critical for controlling the pH and ensuring consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis and method validation.
Caption: Workflow for HPLC Purity Analysis of this compound.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
Chemicals and Reagents
-
This compound Reference Standard (RS).
-
This compound sample for analysis.
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Phosphoric Acid (Analytical Grade).
-
Water (HPLC Grade or Milli-Q).
Chromatographic Protocol
This protocol is based on established methods for bismuth citrate analysis, demonstrating robust performance.[5]
Chromatographic Conditions
The parameters below are optimized for the separation of this compound and its related impurities.
| Parameter | Specification |
| Column | Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C for higher robustness) |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 25mM solution. Adjust the pH to 3.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Methanol in a 40:60 volume/volume ratio. Degas the solution using sonication or helium sparging before use.
-
Diluent: The mobile phase is used as the diluent to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (e.g., 700 µg/mL): Accurately weigh about 35 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (e.g., 700 µg/mL): Accurately weigh about 35 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the reliability of the results.[4] Inject the Standard Solution in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections |
| % RSD of Retention Times | Not more than 1.0% for six replicate injections |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 4.3.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Identify the peak for this compound based on the retention time of the standard. Any other peaks are considered impurities.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.
Calculation (Area %): % Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
Method Validation Protocol
To ensure this analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound purity.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][8]
-
Protocol: Perform forced degradation studies on the this compound sample under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). Analyze the stressed samples and compare the chromatograms with that of an unstressed sample. The method is specific if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from all degradation products.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9]
-
Protocol: Prepare a series of at least five solutions of this compound RS ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[6] It is determined by recovery studies.
-
Protocol: Prepare samples by spiking a known quantity of this compound sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][9]
-
Protocol (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[6]
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). The LOD is typically where S/N is 3:1, and the LOQ is where S/N is 10:1.[9] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol: Introduce small changes to the method, such as the pH of the mobile phase (±0.2 units), the percentage of organic modifier (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C).
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these variations.
References
- 1. Bismuth Subcitrate | C12H10BiK3O14 | CID 10101269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. aaps.ca [aaps.ca]
- 9. assayprism.com [assayprism.com]
- 10. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form [wisdomlib.org]
Using Bismuth Potassium Citrate in combination with antibiotics for synergistic antibacterial studies
Here is the detailed Application Note and Protocol on using Bismuth Potassium Citrate in combination with antibiotics for synergistic antibacterial studies.
Introduction: A Renewed Strategy Against Antimicrobial Resistance
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, threatening to render our most reliable antibiotics obsolete.[1] This crisis necessitates innovative strategies beyond the discovery of new antibiotics, including the use of antibiotic adjuvants—compounds that can restore or enhance the efficacy of existing drugs.[2] Bismuth, a heavy metal with a long history of safe medicinal use, has emerged as a promising candidate in this arena.[3][4]
Bismuth compounds, such as this compound (BPC), exhibit intrinsic antibacterial properties and, crucially, can act synergistically with conventional antibiotics to combat resistant pathogens.[5][6][7] This combination therapy approach can broaden the antibacterial spectrum, reduce the likelihood of resistance development, and lower the required therapeutic doses, thereby minimizing toxicity.[8]
This guide provides a comprehensive overview of the mechanisms behind bismuth-antibiotic synergy and presents detailed, field-proven protocols for researchers to quantitatively assess these interactions in a laboratory setting. We will focus on two gold-standard methodologies: the Checkerboard Assay for determining the nature of the interaction and the Time-Kill Kinetic Assay for evaluating the dynamics of bacterial killing.
The Scientific Rationale: Bismuth's Multifaceted Antibacterial Synergy
Bismuth's efficacy, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa and Helicobacter pylori, stems from its ability to disrupt multiple essential cellular processes simultaneously, making it difficult for bacteria to develop resistance.[5][9][10] When combined with antibiotics, these effects become even more pronounced.
Key Mechanisms of Bismuth Action and Synergy:
-
Cell Wall and Membrane Disruption: Bismuth ions can form complexes within the bacterial cell wall and periplasmic space, compromising structural integrity and increasing permeability.[10][11][12] This "weakening of the gates" allows antibiotics, which might otherwise be expelled, to more easily enter the cell.
-
Inhibition of Key Enzymes and Energy Metabolism: Bismuth targets and inhibits critical bacterial enzymes and disrupts ATP synthesis, the cell's primary energy currency.[10][13] By crippling the cell's energy production, bismuth compromises energy-dependent resistance mechanisms, such as antibiotic efflux pumps.[5]
-
Suppression of Resistance Mechanisms: Research has shown that bismuth compounds can inhibit metallo-β-lactamases (like NDM-1), enzymes that confer resistance to last-resort carbapenem antibiotics.[1] This directly resensitizes resistant bacteria to these crucial drugs.
-
Interference with Iron Metabolism: Bismuth can block siderophores, key iron-binding molecules used by bacteria for iron acquisition. This leads to iron deprivation, which disrupts the electron transport chain and further depletes the cell's energy (ATP) supply.[5]
-
Prevention of Biofilm Formation: Biofilms are structured communities of bacteria that provide a physical barrier against antibiotics.[5] Bismuth impairs the ability of bacteria to adhere to surfaces, a critical first step in biofilm formation.[11]
The following diagram illustrates the convergence of these mechanisms, leading to a potent synergistic effect when this compound is combined with a partner antibiotic.
Caption: Mechanism of Bismuth-Antibiotic Synergy.
Experimental Design: A Validated Workflow
A robust study of synergy follows a logical progression from determining baseline susceptibility to quantifying the combined effect. The workflow ensures that each step informs the next, providing a self-validating system for assessing the interaction between this compound and a chosen antibiotic.
Caption: Overall workflow for synergy testing.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is the standard method for quantitatively assessing the in vitro interaction between two antimicrobial agents.[14] It involves creating a two-dimensional matrix of serial dilutions of both compounds in a 96-well microtiter plate.[15][16]
Materials
-
This compound (BPC) stock solution
-
Antibiotic stock solution
-
Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[17]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurement)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for visual assessment of viability)[18]
Step-by-Step Methodology
-
Preparation of Inoculum:
-
From a fresh culture plate, suspend bacterial colonies in broth to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in the assay medium to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. This will be further diluted in the plate to the target inoculum of ~5 x 10⁵ CFU/mL.[19]
-
-
Plate Setup:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column (Column 1).
-
Antibiotic Dilution (Rows): In a separate plate or deep-well block, prepare serial dilutions of the antibiotic. Add 100 µL of the highest antibiotic concentration (e.g., 4x the known MIC) to Row A, and perform 2-fold serial dilutions down to Row G. Row H will contain no antibiotic (growth control).
-
BPC Dilution (Columns): Prepare serial dilutions of BPC. Add 100 µL of the highest BPC concentration to Column 1, and perform 2-fold serial dilutions across to Column 10. Column 11 will contain no BPC (antibiotic-only control). Column 12 will be the sterility and growth controls.
-
-
Checkerboard Combination:
-
Transfer 50 µL from each well of the pre-diluted antibiotic plate to the corresponding wells of the final checkerboard plate.
-
Similarly, transfer 50 µL from each well of the pre-diluted BPC plate to the corresponding wells.
-
The plate now contains a matrix of drug combinations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to all wells from Row A to H and Column 1 to 11.[15]
-
Well H12 should receive 100 µL of inoculum and 100 µL of plain broth (growth control).
-
A separate well should contain only 200 µL of broth (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[18]
-
-
Reading Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an agent (alone or in combination) that completely inhibits visible bacterial growth.[19]
-
Determine the MIC of BPC alone (from Column 11) and the antibiotic alone (from Row H).
-
Identify the MIC of each drug when used in combination in each well showing no growth.
-
Data Analysis: The FIC Index
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[16]
-
FIC of BPC (FIC A): (MIC of BPC in combination) / (MIC of BPC alone)
-
FIC of Antibiotic (FIC B): (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI): FIC A + FIC B
The FICI is calculated for each well that shows growth inhibition. The lowest calculated FICI value for the entire plate is used to define the overall interaction.[15]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy [15] |
| > 0.5 to ≤ 1.0 | Additive [20] |
| > 1.0 to < 4.0 | Indifference [15] |
| ≥ 4.0 | Antagonism [15] |
Protocol 2: Time-Kill Kinetic Assay
While the checkerboard assay determines the inhibitory effect, the time-kill assay provides a dynamic picture of bactericidal or bacteriostatic activity over time.[8] This is crucial for confirming synergy.
Materials
-
Materials from Protocol 1
-
Sterile flasks or tubes for culture
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Step-by-Step Methodology
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in broth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.[17]
-
Based on the checkerboard results, choose key concentrations to test (e.g., 0.5x MIC of each drug, which showed synergy).
-
-
Experimental Setup: Prepare flasks with the following conditions:
-
Flask 1: Growth Control (bacteria only)
-
Flask 2: BPC alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)
-
Flask 3: Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)
-
Flask 4: BPC + Antibiotic (in combination at the chosen concentrations)
-
-
Incubation and Sampling:
-
Incubate all flasks in a shaking incubator at 37°C.
-
At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[21]
-
-
Quantification:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates overnight and count the resulting colonies to determine the CFU/mL at each time point.
-
Data Analysis and Interpretation
-
Plot the results on a semi-logarithmic graph with time (hours) on the x-axis and log₁₀ CFU/mL on the y-axis.
-
Synergy: Defined as a ≥ 2-log₁₀ (100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17][22]
-
Bactericidal Activity: Defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
Bacteriostatic Activity: Defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[17]
| Example Time-Kill Assay Results (at 24h) | | :--- | :--- | | Condition | log₁₀ CFU/mL Change from Initial Inoculum | | Growth Control | +3.5 | | BPC (0.5x MIC) | -0.2 | | Antibiotic (0.5x MIC) | -0.5 | | BPC + Antibiotic | -4.0 | | Interpretation: The combination shows a >3-log₁₀ drop compared to the most active single agent (Antibiotic), confirming synergy . The >3-log₁₀ drop from the initial inoculum also indicates bactericidal activity. |
Conclusion
The combination of this compound with conventional antibiotics is a highly promising strategy to combat antimicrobial resistance.[1][5] Bismuth's ability to disrupt multiple bacterial defense and survival pathways simultaneously leads to potent synergistic outcomes.[10][13] The checkerboard and time-kill assays are robust, complementary methods that provide the quantitative data necessary to validate these synergistic interactions. By following the detailed protocols and data interpretation guidelines presented here, researchers can effectively evaluate BPC-antibiotic combinations and contribute to the development of next-generation therapies capable of overcoming even the most challenging resistant infections.
References
- 1. Antimicrobial resistance: use of bismuth-based compounds | Croucher Foundation [croucher.org.hk]
- 2. Bismuth Drugs Reverse Tet(X)-Conferred Tigecycline Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Effectively Use Bismuth Quadruple Therapy: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. micro-bites.org [micro-bites.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Effects of in vitro antibiotic resistance on treatment: bismuth-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 19. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Controlled-Release Gastroretentive Formulation for Bismuth Potassium Citrate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of a controlled-release dosage form for Bismuth Potassium Citrate (BKC). The primary objective is to develop a gastroretentive drug delivery system (GRDDS) to prolong the local action of BKC in the stomach, a critical factor for its efficacy in eradicating Helicobacter pylori.[1][2] This guide details pre-formulation considerations, formulation strategies focusing on hydrophilic floating matrix tablets, detailed manufacturing protocols, and essential in-vitro characterization methods. The causality behind experimental choices is emphasized to provide a robust framework for development.
Introduction: The Rationale for a Controlled-Release GRDDS for this compound
This compound is a crucial component of quadruple therapy regimens for eradicating Helicobacter pylori (H. pylori), the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[3] Bismuth salts exert their therapeutic effect topically within the upper gastrointestinal tract through direct bactericidal action, inhibition of bacterial adherence, and enzyme disruption.[1][2] A key challenge with conventional immediate-release formulations is the relatively short gastric residence time, which limits the duration of this local effect.
A controlled-release formulation designed for gastric retention can significantly enhance therapeutic outcomes.[4][5][6] By localizing the dosage form in the stomach for an extended period, a GRDDS can:
-
Maintain high local drug concentrations at the site of infection.
-
Improve patient compliance by reducing dosing frequency.[7][8]
-
Enhance synergistic effects when co-administered with antibiotics.[1]
-
Overcome antibiotic resistance , a growing concern in H. pylori treatment.[2]
This guide will focus on developing a floating hydrophilic matrix tablet, a robust and widely used approach for achieving gastric retention.[9][10][11]
Pre-Formulation Studies: Building the Foundation
Successful formulation development begins with a thorough understanding of the active pharmaceutical ingredient (API) and potential excipients. These studies are critical for selecting appropriate materials and manufacturing processes.
Physicochemical Characterization of this compound
Before formulation, a complete physicochemical profile of the BKC raw material must be established. Key parameters include:
-
Solubility: Determine the solubility profile in different pH media, especially in acidic conditions simulating the gastric environment (pH 1.2). Bismuth salts typically undergo partial dissolution in the acidic gastric milieu.[12]
-
Particle Size and Distribution: Affects dissolution rate and content uniformity.
-
Flow Properties: Assessed by measuring the Angle of Repose, Carr’s Index, and Hausner's Ratio. Poor flow may necessitate a granulation step to ensure uniform die filling during tableting.[13]
-
Hygroscopicity: Determines the need for controlled humidity during manufacturing and storage.
-
True and Bulk Density: Essential for designing a formulation with a bulk density lower than that of gastric fluid (~1.004 g/cm³), a prerequisite for floating systems.[6]
Excipient Selection and Compatibility
The choice of excipients is paramount to achieving the desired controlled-release and gastroretentive properties.
-
Hydrophilic Matrix-Forming Polymers: These polymers hydrate upon contact with gastric fluid to form a viscous gel layer that controls drug release.[14][15] Hydroxypropyl Methylcellulose (HPMC) is an excellent candidate due to its non-ionic nature, pH-independent hydration, and well-documented use in controlled-release formulations.[7][16][17][18] Different viscosity grades of HPMC can be used to modulate the drug release rate.
-
Buoyancy-Promoting Agents: To ensure the tablet floats, low-density excipients or gas-generating agents are incorporated. An effervescent system, created by combining sodium bicarbonate and an acid source like citric acid, generates carbon dioxide in the acidic gastric environment, entrapping the gas within the hydrogel matrix and reducing the tablet's density.[19]
-
Mucoadhesive Polymers (Alternative/Adjunct Strategy): Polymers like Carbopol® (a carbomer) or polycarbophil can be included to impart mucoadhesion, providing a secondary mechanism for gastric retention.[20][21][22][23][24] These polymers adhere to the gastric mucosa through hydrogen bonding and other interfacial forces.[25][26]
-
Fillers/Diluents: Lactose or Microcrystalline Cellulose (MCC) are often used to increase the bulk of the tablet.
-
Lubricants and Glidants: Magnesium stearate and colloidal silicon dioxide are used to improve powder flow and prevent sticking to tablet punches.
All selected excipients must be tested for compatibility with BKC using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to ensure no destabilizing interactions occur.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. scispace.com [scispace.com]
- 4. ijprdjournal.com [ijprdjournal.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Features and Facts of a Gastroretentive Drug Delivery System-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Floating drug delivery systems: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. HPMC: A Key Ingredient in Controlled Release Tablets - HPMC manufacturer [hpmcmanufacturer.com]
- 15. mdpi.com [mdpi.com]
- 16. colorcon.com [colorcon.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Hydroxypropyl Methylcellulose 2208 for Controlled-Release Drug Formulations - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 19. scispace.com [scispace.com]
- 20. Mucoadhesive Drug Delivery [lubrizol.com]
- 21. [PDF] An insight into the use and advantages of Carbopol in topical mucoadhesive drug delivery system: A systematic review | Semantic Scholar [semanticscholar.org]
- 22. Formulation of Carbopol®/Poly(2-ethyl-2-oxazoline)s Mucoadhesive Tablets for Buccal Delivery of Hydrocortisone [mdpi.com]
- 23. Frontiers | Mucoadhesive polymers in substance-based medical devices: functional ingredients or what else? [frontiersin.org]
- 24. An insight into the use and advantages of Carbopol in topical mucoadhesive drug delivery system: A systematic review | Journal of Pharmacy [journals.iium.edu.my]
- 25. researchgate.net [researchgate.net]
- 26. ijcrt.org [ijcrt.org]
Application Notes & Protocols: In Vivo Evaluation of Bismuth Potassium Citrate Efficacy in a Murine Model of H. pylori Infection
Abstract
Helicobacter pylori infection is a primary cause of chronic gastritis, peptic ulcer disease, and gastric cancer. Bismuth salts have long been a cornerstone of eradication therapies, valued for their safety and local action within the gastrointestinal tract.[1] Bismuth Potassium Citrate, a component of modern quadruple therapies, demonstrates a multifaceted mechanism of action against H. pylori.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of this compound's efficacy using a murine model of H. pylori infection. The protocols detailed herein cover the entire experimental workflow, from animal model selection and infection to treatment and endpoint analysis, with a focus on scientific integrity and reproducibility.
Introduction: The Rationale for Bismuth in H. pylori Eradication
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half the world's population.[4] Its persistence is linked to a spectrum of gastroduodenal diseases. While antibiotic-based regimens are the standard of care, rising antibiotic resistance necessitates the optimization of treatment strategies. Bismuth-containing quadruple therapies are now recommended as a first-line treatment option, particularly in areas with high clarithromycin resistance.[5][6]
The Multifaceted Action of this compound:
This compound exerts its therapeutic effects through several mechanisms:
-
Direct Antimicrobial Properties: Bismuth ions disrupt the bacterial cell wall of H. pylori, form complexes in the periplasmic space, and interfere with essential enzyme activities, leading to inhibited growth and bacterial death.[2][3][6][7]
-
Mucosal Protection: It forms a protective layer over the gastric mucosa, shielding it from gastric acid and pepsin, which facilitates the healing of ulcers.[2]
-
Anti-inflammatory Effects: Bismuth compounds can modulate the production of inflammatory mediators, thereby reducing gastritis.[2]
-
Inhibition of Bacterial Adherence: Bismuth impairs the ability of H. pylori to adhere to gastric epithelial cells, a critical step in colonization.[1]
-
Synergy with Antibiotics: Bismuth has been shown to have synergistic activity with antibiotics and can help overcome resistance to agents like metronidazole and clarithromycin.[6]
The murine model is a well-established and valuable tool for the preclinical evaluation of anti-H. pylori therapies, allowing for the controlled study of infection, pathogenesis, and treatment efficacy.[8][9]
Experimental Design & Workflow
A robust in vivo study to evaluate this compound requires careful planning and execution. The following workflow provides a logical progression of the experimental stages.
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Protocols
Animal Model and H. pylori Strain
Rationale: The choice of mouse and bacterial strain is critical for a successful infection model. C57BL/6 mice are widely used as they develop chronic gastritis following H. pylori infection, mimicking aspects of the human disease.[9][10] The Sydney Strain 1 (SS1) of H. pylori is a mouse-colonizing strain commonly used in these studies.[10]
Protocol:
-
Animal Selection: Obtain specific-pathogen-free (SPF) C57BL/6 mice (6-8 weeks old).
-
Acclimatization: House the mice in an SPF facility for at least one week before the experiment.
-
Screening: Prior to infection, screen the mice to confirm they are free of other Helicobacter species, which can interfere with the study.[11]
-
H. pylori Culture:
-
Culture the H. pylori SS1 strain on appropriate agar plates under microaerobic conditions.
-
For inoculation, prepare a bacterial suspension in a suitable broth. The concentration should be determined to deliver the desired dose.
-
Murine Infection Protocol
Rationale: Oral gavage is the standard method for establishing gastric infection in mice.[10] Multiple inoculations can enhance the consistency of colonization.
Protocol:
-
Inoculum Preparation: Prepare a fresh suspension of H. pylori SS1 at a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.
-
Oral Gavage: Administer 0.2 mL of the bacterial suspension to each mouse via oral gavage. This can be repeated 3 times over 5 days to ensure robust infection.[12]
-
Confirmation of Infection: At a predetermined time point post-inoculation (e.g., 2-4 weeks), a subset of mice can be euthanized to confirm colonization through quantitative bacteriology or PCR.[10][11]
This compound Treatment Regimen
Rationale: The treatment regimen should be designed to mimic clinical usage where possible, with appropriate dose translation to the murine model. A vehicle control group is essential to differentiate the effects of the treatment from the natural course of infection.
Protocol:
-
Group Allocation: Randomly assign the infected mice to the following groups:
-
Vehicle Control: Receives the vehicle solution (e.g., distilled water or saline).
-
This compound: Receives the therapeutic agent.
-
-
Dosing:
-
Prepare a fresh solution of this compound daily.
-
Administer the treatment orally once or twice daily for a specified period (e.g., 7-14 days).
-
The dosage should be based on established literature or preliminary dose-ranging studies.
-
Endpoint Analysis
Rationale: A multi-pronged approach to endpoint analysis provides a comprehensive assessment of efficacy. This includes quantifying the bacterial load, assessing the degree of gastric inflammation, and potentially using molecular methods for higher sensitivity.
3.4.1. Quantitative Bacteriology
Protocol:
-
Stomach Collection: At the end of the treatment period, euthanize the mice and aseptically remove their stomachs.
-
Homogenization: Weigh a portion of the stomach tissue and homogenize it in a sterile broth.
-
Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto selective agar for H. pylori.
-
Incubation and Colony Counting: Incubate the plates under microaerobic conditions for 3-5 days. Count the characteristic H. pylori colonies to determine the CFU per gram of stomach tissue.[10]
3.4.2. Histopathological Analysis
Protocol:
-
Tissue Fixation: Fix a section of the stomach in 10% neutral buffered formalin.
-
Processing and Staining: Process the fixed tissue, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and with a special stain like Warthin-Starry silver stain to visualize H. pylori.[10]
-
Scoring: A pathologist should blindly score the slides for the severity of gastritis, including inflammatory cell infiltration and epithelial changes.[13][14]
3.4.3. Molecular Analysis (qPCR)
Rationale: Quantitative PCR (qPCR) is a highly sensitive method for detecting and quantifying H. pylori DNA in gastric tissue.[11][15]
Protocol:
-
DNA Extraction: Extract total DNA from a portion of the stomach tissue.
-
qPCR: Perform qPCR using primers and probes specific for an H. pylori gene (e.g., ureA).
-
Quantification: Use a standard curve to quantify the amount of H. pylori DNA relative to a murine housekeeping gene.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison between treatment and control groups.
Table 1: Example Data Summary
| Group | N | Mean H. pylori Load (log10 CFU/g tissue ± SEM) | Mean Gastritis Score (± SEM) |
| Vehicle Control | 10 | 6.5 ± 0.3 | 2.8 ± 0.2 |
| This compound | 10 | 3.2 ± 0.4 | 1.1 ± 0.3 |
| *p < 0.05 compared to Vehicle Control |
Proposed Mechanism of Action Visualization
The multifaceted mechanism of this compound against H. pylori can be visualized to aid in understanding its therapeutic effects.
References
- 1. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Efficacy and Safety of Modified Bismuth Quadruple Therapy for First-Line Helicobacter pylori Eradication: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 5. gi.org [gi.org]
- 6. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a mouse model to examine anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of Helicobacter pylori infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verifying and Quantifying Helicobacter pylori Infection Status of Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histopathologic Analysis of Helicobacter Pylori Associated Gastritis. [jpatholtm.org]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Assessing the Anti-Proliferative Effects of Bismuth Potassium Citrate in Cell Culture
Introduction: The Re-emerging Role of Bismuth in Oncology
Bismuth-containing compounds have a long history in medicine, primarily for treating gastrointestinal disorders like peptic ulcers, often associated with Helicobacter pylori infections.[1][2][3] Recently, there has been a resurgence of interest in the therapeutic potential of bismuth complexes beyond gastroenterology, particularly in oncology.[4][5][6] Studies have revealed that various bismuth compounds can inhibit the growth and proliferation of a range of cancer cells, including those from breast, colon, and lung tumors.[4][5]
Bismuth Potassium Citrate (BPC), a well-established and safe pharmaceutical agent, is an intriguing candidate for anti-cancer drug development.[1][7] Its known mechanisms of action against bacteria, such as disrupting the cell wall and inhibiting key enzymes, suggest plausible pathways for exerting anti-neoplastic effects.[2][8][9] Bismuth compounds have been shown to potentially induce reactive oxygen species (ROS) and enhance DNA damage, providing a strong rationale for their investigation as anti-proliferative agents.[10]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, multi-tiered approach with detailed protocols to systematically evaluate the anti-proliferative and cytotoxic effects of this compound on cancer cells in vitro. The methodologies described herein are designed to be self-validating, moving from broad screening assays to more detailed mechanistic studies.
Foundational Concepts: Experimental Strategy & Causality
Evaluating a novel anti-cancer compound requires a logical progression of experiments. The primary objective is to determine if the compound inhibits cell proliferation. Subsequent experiments then aim to elucidate the mechanism: is the compound killing the cells (cytotoxicity) or merely halting their division (cytostasis)? And if it is cytotoxic, what is the mode of cell death?
Our experimental workflow is designed to answer these questions systematically.
Caption: A tiered workflow for assessing the anti-proliferative effects of BPC.
Essential Pre-analytical Considerations
Cell Line Selection
The choice of cell lines is critical. It is recommended to use a panel of cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[11] Crucially, a non-cancerous cell line (e.g., human fibroblasts) should be included to assess the compound's selectivity and potential toxicity to normal cells.[11]
Preparation of this compound
Proper preparation of the test agent is paramount for reproducible results.
-
Solubility: BPC has limited solubility in organic solvents like DMSO but is soluble in water, with solubility being pH-dependent.[12][13]
-
Protocol:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving this compound powder in sterile, nuclease-free water or Phosphate-Buffered Saline (PBS). Gentle warming may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare fresh serial dilutions from this stock in complete cell culture medium for each experiment. Avoid repeated freeze-thaw cycles.
-
Experimental Controls
To ensure the validity of the results, every experiment must include:
-
Untreated Control: Cells cultured in medium alone. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., sterile water) used to dissolve BPC. This ensures that the solvent itself has no effect on cell proliferation.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin, Docetaxel) to confirm that the assay system can detect an anti-proliferative effect.
Tier 1 Protocol: Primary Screening with the MTT Assay
The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15]
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of BPC in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the BPC dilutions, vehicle control, or positive control medium.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18]
-
Data Presentation and Analysis
The results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of BPC that inhibits cell proliferation by 50%, is a key parameter.
| Cell Line | Cancer Type | BPC IC50 (µM) at 48h | Cisplatin IC50 (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | 75.2 | 15.5 |
| HCT-116 | Colorectal Carcinoma | 58.9 | 12.1 |
| A549 | Lung Carcinoma | 92.4 | 20.3 |
| MRC-5 | Normal Lung Fibroblast | >200 | 25.8 |
| Table 1: Example data summary for BPC anti-proliferative activity. IC50 values are calculated from dose-response curves. |
Tier 2 Protocol: Validating Viability with Trypan Blue Exclusion
The Trypan Blue exclusion assay is a fundamental method for directly assessing cell viability.[19] It is based on the principle that live cells possess intact cell membranes that exclude the dye, whereas dead cells with compromised membranes take it up and appear blue.[20][21] This assay is crucial for validating the results of metabolic assays like MTT and distinguishing between a reduction in metabolic activity and actual cell death.
Detailed Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with BPC at its calculated IC50 and 2x IC50 concentrations for 48 hours. Include untreated and vehicle controls.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially dead) cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the collected medium and the detached cells for each sample and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in a known volume of PBS or culture medium (e.g., 1 mL).
-
In a new tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[22]
-
-
Cell Counting:
-
Immediately load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of live (clear cytoplasm) and dead (blue cytoplasm) cells in the four large corner squares.[20][21]
-
The count should be performed within 3-5 minutes, as longer exposure to the dye can be toxic to live cells.[20]
-
-
Calculation:
-
Total Cells/mL = (Total cells counted / Number of squares) x Dilution factor (2 in this case) x 10⁴
-
% Viability = (Number of live cells / Total number of cells) x 100[22]
-
Tier 3 Protocols: Mechanistic Insights
Once anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism. BPC could be inducing cell cycle arrest or triggering programmed cell death (apoptosis).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[23] It is essential for determining if BPC causes cell cycle arrest. PI is a fluorescent dye that intercalates with DNA; therefore, the amount of fluorescence is directly proportional to the amount of DNA.[24]
6.1.1 Detailed Step-by-Step Protocol
-
Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish and treat with BPC (e.g., at IC50 concentration) for 24 or 48 hours.
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Fix the cells by adding the pellet dropwise to 2-5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[25][26]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[24]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them and wash twice with PBS.[25]
-
Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. (A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS).[26] RNase A is crucial as PI can also bind to double-stranded RNA.[24]
-
Incubate for 30 minutes at room temperature in the dark.[25]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
-
Use pulse processing (e.g., plotting pulse area vs. pulse width) to gate out doublets and aggregates.
-
Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Detection by Annexin V & PI Staining
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these early apoptotic cells.[27][28] PI is used as a counterstain to identify cells that have lost membrane integrity.[29]
Caption: Principle of the Annexin V / PI apoptosis assay.
6.2.1 Detailed Step-by-Step Protocol
-
Cell Treatment: Treat cells in a 6-well plate with BPC as described for the cell cycle analysis.
-
Harvesting: Collect all cells (floating and adherent) and wash once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[30] The presence of calcium in this buffer is essential for Annexin V binding.[27]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of a PI working solution (e.g., 1 mg/mL).[29]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[29]
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
-
-
Conclusion and Future Directions
This application note provides a validated, tiered framework for assessing the anti-proliferative effects of this compound. By following these protocols, researchers can reliably determine the IC50 of BPC, validate its cytotoxic effects, and gain initial insights into its mechanism of action by analyzing its impact on the cell cycle and apoptosis. The data generated from these assays form a crucial foundation for further pre-clinical development, guiding subsequent studies into specific molecular signaling pathways affected by bismuth compounds and their potential as novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metals and metal compounds in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth/Potassium Citrate 150mg/300mg Oral Solution - For GI Health | Bayview Pharmacy [bayviewrx.com]
- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of a hydrogel loaded with lipophilic bismuth nanoparticles on cervical, prostate, and colon human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trypan Blue Exclusion | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. kumc.edu [kumc.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Investigating Bismuth Potassium Citrate as a Radiosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the radioresistance of hypoxic tumors and damage to surrounding healthy tissues. The use of radiosensitizers, agents that selectively enhance the cytotoxicity of radiation in tumor cells, is a promising strategy to overcome these limitations. High atomic number (Z) materials, such as bismuth-based compounds, have garnered significant attention for their potential as radiosensitizers due to their ability to locally enhance the radiation dose.[1][2][3][4] This document provides a comprehensive guide for the preclinical evaluation of Bismuth Potassium Citrate (BPC) as a potential radiosensitizer. While BPC is clinically established for its antimicrobial properties, particularly against Helicobacter pylori[5][6], its application in oncology as a radiosensitizer is an emerging area of investigation. These application notes and protocols are designed to provide researchers with the foundational knowledge and detailed methodologies to systematically investigate the radiosensitizing effects of BPC, from initial in vitro screening to in vivo validation.
Introduction: The Rationale for Bismuth-Based Radiosensitization
The therapeutic effect of ionizing radiation is primarily mediated by the generation of reactive oxygen species (ROS), which induce DNA damage and subsequent cancer cell death.[7] The physical basis for using high-Z materials as radiosensitizers lies in their high X-ray attenuation coefficient.[1] When irradiated, these materials absorb a significantly greater amount of the incident radiation energy compared to soft tissues, leading to an increased localized emission of photoelectrons, Auger electrons, and secondary electrons. This cascade of electrons results in a substantial amplification of ROS production within the tumor microenvironment, thereby enhancing the DNA-damaging effects of radiotherapy.[1][4]
Bismuth (Z=83) is a particularly attractive candidate for a radiosensitizer due to its:
-
High Atomic Number: Leading to efficient radiation dose enhancement.[1][2]
-
Biocompatibility and Low Toxicity: Bismuth compounds have a long history of safe medicinal use.[1]
-
Cost-Effectiveness: Compared to other high-Z elements like gold or platinum, bismuth is more economical.[1]
While much of the research has focused on bismuth nanoparticles (e.g., bismuth oxide, bismuth sulfide)[1][3][4], the potential of soluble bismuth compounds like this compound warrants thorough investigation.
Mechanism of Action: A Hypothesized Pathway for BPC-Mediated Radiosensitization
The primary hypothesized mechanism of action for BPC as a radiosensitizer is the localized enhancement of radiation dose, leading to increased ROS-mediated DNA damage. However, it is also crucial to investigate any potential biological effects of BPC that could contribute to radiosensitization.
A study investigating the genotoxic effects of bismuth citrate found that it did not induce chromosomal aberrations or sister chromatid exchanges in human lymphocytes, in contrast to methylated bismuth compounds.[8][9] This suggests that BPC itself may have low intrinsic cytotoxicity and genotoxicity, which is a desirable characteristic for a radiosensitizer, as the therapeutic gain is derived from its interaction with radiation.
The proposed workflow for investigating the radiosensitizing effect of BPC is depicted below:
Caption: Experimental workflow for evaluating BPC as a radiosensitizer.
In Vitro Evaluation Protocols
Cell Line Selection and Culture
-
Recommendation: Utilize a panel of cancer cell lines from different histological origins (e.g., lung, breast, pancreatic) to assess the broad applicability of BPC. Include both radiosensitive and radioresistant cell lines.
-
Control: A non-cancerous cell line (e.g., human fibroblasts) should be included to evaluate the differential effect of BPC on healthy versus cancerous cells.
-
Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment of this compound
-
Objective: To determine the non-toxic concentration range of BPC for subsequent radiosensitization studies.
-
Protocol: MTT/XTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of BPC (e.g., 0-500 µM) for 24, 48, and 72 hours.
-
Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC25 and IC50 values. For radiosensitization studies, use concentrations of BPC that exhibit minimal cytotoxicity (e.g., <25% reduction in viability).
-
Clonogenic Survival Assay: The Gold Standard for Radiosensitivity
The clonogenic survival assay is the definitive method for assessing the effect of ionizing radiation on the reproductive integrity of cells.[10]
-
Objective: To quantify the radiosensitizing effect of BPC by measuring the ability of single cells to form colonies after treatment.
-
-
Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.
-
Treatment: Treat cells in suspension or as monolayers with a non-toxic concentration of BPC for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with graded doses of X-rays or gamma rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Cell Plating: After irradiation, trypsinize the cells (if treated as monolayers), count them, and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted for each radiation dose to yield a countable number of colonies (50-150).
-
Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Dose-Response Curves: Plot the surviving fraction as a function of the radiation dose on a logarithmic scale.
-
Sensitizer Enhancement Ratio (SER): Calculate the SER by dividing the radiation dose required to produce a certain level of cell killing (e.g., SF=0.5 or SF=0.1) in the absence of BPC by the dose required for the same level of killing in the presence of BPC. An SER > 1 indicates radiosensitization.[4][15]
-
-
| Treatment Group | Radiation Dose (Gy) for SF=0.5 | SER |
| Control (Radiation Alone) | Dcontrol | - |
| BPC + Radiation | DBPC | Dcontrol / DBPC |
Table 1: Example Calculation of Sensitizer Enhancement Ratio (SER)
DNA Double-Strand Break (DSB) Analysis: The γ-H2AX Assay
The phosphorylation of histone H2AX to form γ-H2AX is a rapid and sensitive marker of DNA double-strand breaks.[16][17][18][19]
-
Objective: To determine if BPC enhances radiation-induced DNA damage.
-
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with BPC and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific antibody binding with bovine serum albumin (BSA). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number of foci in the BPC + radiation group compared to the radiation-only group indicates enhanced DNA damage.
-
Caption: Simplified signaling pathway of radiation-induced DNA damage.
In Vivo Validation Protocols
Promising in vitro results should be validated in animal models to assess the therapeutic potential of BPC in a more complex biological system.[21]
Animal Model Selection
-
Recommendation: Use immunodeficient mice (e.g., nude or SCID) subcutaneously or orthotopically implanted with human cancer cells. Syngeneic models in immunocompetent mice can also be used to study the interplay with the immune system.
Tumor Growth Delay (TGD) Assay
The TGD assay is a widely used in vivo endpoint to evaluate the efficacy of a radiosensitizer.[21][22][23]
-
Objective: To determine if BPC enhances the ability of radiation to delay tumor growth.
-
Protocol:
-
Tumor Implantation: Inject a known number of cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: BPC alone
-
Group 3: Radiation alone
-
Group 4: BPC + Radiation
-
-
Treatment Administration:
-
BPC: Administer BPC via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Radiation: Deliver a clinically relevant fractionated radiation dose (e.g., 2 Gy/day for 5 days) to the tumor using a dedicated small animal irradiator.
-
-
Tumor Measurement: Measure the tumor volume 2-3 times per week until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Calculate the time for tumors in each group to reach a specific volume (e.g., 4 times the initial volume).
-
Tumor Growth Delay (TGD): The difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.
-
Enhancement Factor: Can be calculated from the TGD data.
-
-
| Treatment Group | Mean Time to Reach 4x Initial Volume (Days) | Tumor Growth Delay (Days) |
| Control | Tcontrol | - |
| Radiation Alone | Trad | Trad - Tcontrol |
| BPC + Radiation | TBPC+rad | TBPC+rad - Tcontrol |
Table 2: Example Data from a Tumor Growth Delay Study
Systemic Toxicity Evaluation
-
Objective: To assess the safety of the BPC and radiation combination.
-
Protocol:
-
Body Weight: Monitor the body weight of the animals throughout the study as an indicator of general health.
-
Complete Blood Count (CBC): Collect blood samples at the end of the study to analyze for signs of hematological toxicity.
-
Histopathology: Harvest major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any signs of tissue damage.
-
Conclusion and Future Directions
These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a novel radiosensitizer. The methodologies described, from in vitro clonogenic and DNA damage assays to in vivo tumor growth delay studies, will enable a thorough assessment of its efficacy and safety. Given the favorable toxicological profile of bismuth compounds and the strong physical rationale for their use as radiosensitizers, BPC represents a promising candidate for enhancing the therapeutic ratio of radiotherapy. Future research should also explore the development of BPC-based nanoparticles to potentially improve tumor targeting and cellular uptake.
References
- 1. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization effects by bismuth oxide nanorods of different sizes in megavoltage external beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylated bismuth, but not bismuth citrate or bismuth glutathione, induces cyto- and genotoxic effects in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Radiosensitization Effects by Bismuth Oxide Nanoparticles in Combination with Cisplatin for High Dose Rate Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 21. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An experimental study of tumour size and radiosensitivity: analysis by regrowth delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Formulation of Bismuth Potassium Citrate into Granules for Improved Stability and Delivery
<_F001>
Abstract
Bismuth potassium citrate is a critical component in the therapeutic arsenal against Helicobacter pylori infection and associated peptic ulcer disease.[1][2][3] Its efficacy is largely dependent on its local action within the gastrointestinal tract.[1][3] However, the inherent physicochemical properties of this compound present formulation challenges, particularly concerning stability and handling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into granules. The focus is on leveraging granulation techniques to enhance stability, improve flowability for manufacturing, and optimize delivery. Detailed protocols for both wet and dry granulation methods are presented, along with critical characterization and stability testing methodologies.
Introduction: The Rationale for Granulating this compound
This compound, a white powder with a salty taste, is highly soluble in water.[4] Upon oral administration and dissolution in hot water, it forms a colloidal precipitate of bismuth subcitrate in the acidic environment of the stomach.[4][5] This precipitate acts as a protective barrier over ulcerated areas and exerts direct bactericidal effects on H. pylori.[1][4] The mechanisms of action are multifaceted, including inhibition of bacterial protein and cell wall synthesis, enzyme function, and adherence to gastric mucosa.[1][3]
Despite its therapeutic benefits, the powdered form of this compound has several drawbacks:
-
Poor Flowability: The fine particulate nature of the powder can lead to handling and processing issues during manufacturing, such as inconsistent die filling in tablet presses.
-
Hygroscopicity and Stability: The compound can be sensitive to moisture, which can affect its stability and shelf-life.
-
Dosing Inaccuracy: Inconsistent bulk density can lead to variations in dosage.
Granulation, a process of particle size enlargement, addresses these challenges by converting fine powders into larger, more uniform agglomerates known as granules.[6][7][8] The primary advantages of granulating this compound include:
-
Improved Flow Properties: Granules exhibit better flowability, ensuring uniform filling of capsules or tablet dies.[9]
-
Enhanced Content Uniformity: Granulation helps to ensure a consistent distribution of the active pharmaceutical ingredient (API) in the final dosage form.
-
Increased Bulk Density: This leads to more efficient storage and transportation.
-
Reduced Dust Generation: Minimizes inhalation risks for operators and cross-contamination during manufacturing.[8]
-
Improved Stability: By reducing the surface area exposed to environmental factors, granulation can enhance the stability of moisture-sensitive compounds.[4]
This guide will explore two primary granulation techniques applicable to this compound: Dry Granulation and Wet Granulation .
Formulation Development: Granulation Methodologies
The choice between dry and wet granulation depends on the specific properties of the this compound and the desired characteristics of the final product.[6]
Dry Granulation: A Moisture-Free Approach
Dry granulation is particularly suitable for moisture-sensitive materials as it does not involve the use of a liquid binder.[6][10] The process relies on mechanical compression to form agglomerates.[10][11] A recent patent highlights the use of a dry granulation process to produce this compound granules with improved fluidity and stability.[4]
Key Principles:
The primary powder particles are aggregated under high pressure using one of two main methods:
-
Slugging: The powder blend is compressed into large tablets or "slugs" using a heavy-duty tablet press. These slugs are then milled to the desired granule size.
-
Roller Compaction: The powder is squeezed between two counter-rotating rollers to form a continuous sheet or ribbon of compacted material.[9][11] This ribbon is then milled into granules. Roller compaction is often preferred as it is a continuous process and can be more gentle on the material.[9]
Table 1: Typical Excipients for Dry Granulation of this compound [4]
| Excipient Class | Example(s) | Function |
| Filler | Pregelatinized Starch, Microcrystalline Cellulose, Mannitol, Lactose | Provides bulk and improves compression properties. |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate | Promotes rapid breakdown of the granules in gastric fluid. |
| Binder | Pregelatinized Starch, Hydroxypropyl Cellulose, Povidone | Facilitates the agglomeration of powder particles. |
| Lubricant | Magnesium Stearate, Stearic Acid, Aerosil (Colloidal Silicon Dioxide) | Reduces friction during compaction and prevents sticking to machinery. |
Experimental Protocol: Dry Granulation via Roller Compaction
This protocol outlines a typical workflow for producing this compound granules using a roller compactor.
Figure 1: Dry Granulation Workflow via Roller Compaction.
Detailed Steps:
-
Material Preparation:
-
Sieve this compound and all excipients (fillers, disintegrants, binders) through an appropriate mesh screen (e.g., 60-mesh) to ensure particle size uniformity and break up any agglomerates.[4]
-
-
Blending:
-
Accurately weigh the sieved this compound and excipients (excluding the lubricant) according to the formulation.
-
Transfer the materials to a three-dimensional mixer and blend until a homogenous mixture is achieved. The blending time will depend on the batch size and mixer specifications.
-
-
Roller Compaction:
-
Transfer the powder blend to the hopper of a roller compactor.
-
Set the roller compaction parameters (e.g., roll pressure, roll speed, and feed screw speed). These parameters are critical and must be optimized to achieve the desired granule density and properties.
-
The powder is compacted between the rollers to form a ribbon or flakes.
-
-
Milling:
-
The compacted ribbon is then passed through a mill (e.g., an oscillating or conical mill) to break it down into granules of the desired particle size. The screen size of the mill will determine the final granule size distribution.
-
-
Final Blending and Packaging:
-
Sieve the milled granules to obtain a uniform size fraction.
-
Add the sieved lubricant (e.g., magnesium stearate) to the granules and blend for a short period (typically 3-5 minutes) in a three-dimensional mixer. Over-blending with a lubricant can negatively impact tablet hardness and dissolution.
-
The final granules are then ready for packaging or further processing into capsules or tablets.
-
Wet Granulation: The Traditional Approach
Wet granulation is a widely used technique that involves the addition of a liquid binder to the powder mixture to facilitate agglomeration.[6][12][13][14] While it involves more processing steps, including drying, it can produce robust granules with excellent compressibility.[7][13]
Key Principles:
-
Wetting and Nucleation: A granulation liquid (the binder solution) is added to the powder blend.[12] The liquid wets the powder particles and forms liquid bridges between them, leading to the formation of small nuclei.
-
Coalescence and Growth: With continued mixing, the nuclei coalesce and grow into larger granules.[12]
-
Drying: The wet granules are then dried to remove the solvent, leaving behind solid bridges of the binder that hold the primary powder particles together.[12]
Table 2: Typical Excipients for Wet Granulation of this compound
| Excipient Class | Example(s) | Function |
| Filler | Lactose, Microcrystalline Cellulose, Starch | Provides bulk. |
| Binder | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Starch Paste | Binds the powder particles together. |
| Granulating Liquid | Purified Water, Ethanol, Isopropanol | Solvent for the binder. |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate | Added both intra- and extra-granularly to promote disintegration. |
| Lubricant | Magnesium Stearate | Reduces friction during tablet ejection. |
| Glidant | Colloidal Silicon Dioxide (Aerosil) | Improves the flow of the final granule blend. |
Experimental Protocol: High-Shear Wet Granulation
This protocol describes a common wet granulation process using a high-shear granulator.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111214443A - this compound granules and preparation method thereof - Google Patents [patents.google.com]
- 5. CN104606208A - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]
- 6. protech-group.com [protech-group.com]
- 7. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fitzpatrick-mpt.com [fitzpatrick-mpt.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. hmicronpowder.com [hmicronpowder.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. quadro-mpt.com [quadro-mpt.com]
- 14. Wet Granulation in the Pharmaceutical Industry a Compete Guide [idexindia.in]
Investigating the Effect of Bismuth Potassium Citrate on Non-Helicobacter Gastrointestinal Pathogens: Application Notes and Protocols
Introduction: A Renewed Look at a Classic Therapeutic Agent
Bismuth compounds, including Bismuth Potassium Citrate, have a long history in gastroenterology, primarily recognized for their efficacy in treating Helicobacter pylori infections. Their therapeutic action in this context is multifaceted, involving direct bactericidal effects, prevention of bacterial adherence, and protection of the gastric mucosa. However, the antimicrobial spectrum of bismuth extends beyond H. pylori, presenting a compelling case for its investigation against other significant gastrointestinal pathogens. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound against key non-H. pylori gastrointestinal pathogens, namely Clostridioides difficile, enterotoxigenic Escherichia coli (ETEC), and Campylobacter jejuni.
These pathogens are major contributors to diarrheal diseases worldwide, with significant morbidity and mortality. The rise of antibiotic resistance necessitates the exploration of alternative or adjunctive therapies. This compound, with its unique mechanisms of action and low potential for resistance development, represents a promising candidate in this arena.
This guide offers detailed, field-proven insights and step-by-step protocols for the in vitro and in vivo evaluation of this compound's efficacy. The methodologies are designed to be self-validating, ensuring robust and reproducible results.
Section 1: Activity Against Clostridioides difficile
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis. The current standard of care faces challenges with recurrent infections, highlighting the urgent need for novel therapeutic strategies. Bismuth compounds have demonstrated significant antimicrobial activity against C. difficile.
Mechanism of Action
The primary bactericidal mechanism of bismuth against C. difficile involves the internalization of bismuth by the bacterial cell. This process is dependent on the carrier molecule, which facilitates the transport of bismuth across the cell membrane. Once inside, bismuth is thought to disrupt essential cellular processes, leading to rapid cell death. Electron microscopy studies have shown electron-dense bismuth deposits within C. difficile cells, often associated with the cytoplasmic membrane, following exposure to bismuth compounds.
Caption: Proposed mechanism of this compound against C. difficile.
In Vitro Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental first steps in assessing the antimicrobial efficacy of this compound.
Protocol 1: MIC and MBC Determination for C. difficile
Materials:
-
This compound (analytical grade)
-
C. difficile strain (e.g., ATCC 9689)
-
Brain Heart Infusion (BHI) broth and agar, supplemented with 0.1% L-cysteine and 0.5% yeast extract
-
Anaerobic chamber or gas-pack system
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
This compound is readily soluble in water. Prepare a stock solution of 1024 µg/mL in sterile deionized water. The solution can be filter-sterilized using a 0.22 µm filter.
-
-
Inoculum Preparation:
-
Culture C. difficile on supplemented BHI agar anaerobically at 37°C for 24-48 hours.
-
Resuspend several colonies in supplemented BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
MIC Assay (Broth Microdilution):
-
Perform serial two-fold dilutions of the this compound stock solution in supplemented BHI broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the prepared C. difficile inoculum to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the plate anaerobically at 37°C for 48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MBC Assay:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth and plate it onto supplemented BHI agar.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
In Vivo Efficacy: The Hamster Model of C. difficile Infection
The golden Syrian hamster is a well-established model for studying C. difficile infection, as it mimics many aspects of the human disease.
Protocol 2: Hamster Model of C. difficile Infection
Materials:
-
Male Golden Syrian hamsters (80-100 g)
-
C. difficile spores (a toxigenic strain)
-
Clindamycin
-
This compound
-
Oral gavage needles
-
Sterile saline
Procedure:
-
Induction of Susceptibility:
-
Administer a single oral dose of clindamycin (e.g., 10 mg/kg) to the hamsters to disrupt their normal gut microbiota.
-
-
Infection:
-
Five days after clindamycin administration, infect the hamsters by oral gavage with a suspension of C. difficile spores (e.g., 10⁴ to 10⁵ spores in sterile saline).
-
-
Treatment:
-
24 hours post-infection, begin treatment with this compound. Administer the compound orally via gavage once or twice daily for 5-7 days. A dose-ranging study is recommended to determine the optimal therapeutic dose.
-
Include a vehicle control group (receiving saline) and a positive control group (e.g., vancomycin, 20 mg/kg).
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of disease, including weight loss, diarrhea ("wet tail"), and lethargy.
-
Primary endpoints include survival and time to onset of diarrhea.
-
At the end of the study or upon euthanasia, collect cecal contents for C. difficile toxin assays (Toxin A/B ELISA) and quantitative culture to determine the bacterial load.
-
Section 2: Activity Against Enterotoxigenic Escherichia coli (ETEC)
ETEC is a major cause of traveler's diarrhea and diarrheal disease in children in developing countries. Its pathogenesis is primarily mediated by the production of heat-labile (LT) and/or heat-stable (ST) enterotoxins.
Mechanism of Action
Bismuth compounds have been shown to have a multi-pronged effect against ETEC. They possess direct bactericidal activity and can also inhibit the activity of ETEC enterotoxins. The anti-toxin effect is particularly significant, as it can reduce the fluid secretion into the intestinal lumen that causes watery diarrhea.
Caption: Dual action of this compound against ETEC.
In Vitro Susceptibility Testing
The protocol for MIC and MBC determination for ETEC is similar to that for C. difficile, with adjustments for the aerobic growth conditions of E. coli.
Protocol 3: MIC and MBC Determination for ETEC
Materials:
-
This compound
-
ETEC strain (e.g., H10407)
-
Mueller-Hinton (MH) broth and agar
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: As described in Protocol 1.
-
Inoculum Preparation: Culture ETEC on MH agar at 37°C for 18-24 hours. Prepare a 0.5 McFarland standard suspension in MH broth.
-
MIC Assay (Broth Microdilution): Perform serial dilutions of this compound in MH broth in a 96-well plate. Inoculate with the ETEC suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.
-
MBC Assay: Plate 10 µL from clear wells onto MH agar. Incubate at 37°C for 24 hours. The MBC is the lowest concentration causing a ≥99.9% reduction in the initial inoculum.
In Vivo Efficacy: The Mouse Model of ETEC Diarrhea
Mouse models are commonly used to study ETEC pathogenesis and to evaluate the efficacy of therapeutic interventions.
Protocol 4: Mouse Model of ETEC Diarrhea
Materials:
-
BALB/c or C57BL/6 mice (4-6 weeks old)
-
ETEC strain
-
This compound
-
Oral gavage needles
-
Sterile saline or appropriate vehicle
Procedure:
-
Infection:
-
Infect mice by oral gavage with a high dose of a pathogenic ETEC strain (e.g., 10⁸-10⁹ CFU in saline). Some models may require pre-treatment with antibiotics to disrupt the native gut flora.
-
-
Treatment:
-
Administer this compound orally, either prophylactically (starting before infection) or therapeutically (starting after infection). A typical therapeutic regimen might begin a few hours post-infection and continue for 2-4 days.
-
Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Monitor the mice for the development of diarrhea. This can be assessed by observing the consistency of fecal pellets.
-
Measure intestinal fluid accumulation by calculating the gut-to-carcass weight ratio.
-
At the end of the experiment, collect intestinal tissue for histopathological analysis and quantitative culture to determine the bacterial load in different sections of the intestine.
-
Section 3: Activity Against Campylobacter jejuni
Campylobacter jejuni is a leading cause of bacterial gastroenteritis globally, often associated with the consumption of contaminated poultry.
Mechanism of Action
Bismuth compounds exert a direct antibacterial effect on C. jejuni. Ultrastructural studies have shown that bismuth can cause structural degradation of the bacteria and detachment from epithelial cells.
In Vitro Susceptibility Testing
The determination of MIC for the microaerophilic C. jejuni requires specific atmospheric conditions.
Protocol 5: MIC Determination for C. jejuni
Materials:
-
This compound
-
C. jejuni strain (e.g., NCTC 11168)
-
Mueller-Hinton (MH) agar supplemented with 5% laked horse blood
-
Microaerobic gas mixture (e.g., 5% O₂, 10% CO₂, 85% N₂)
-
Microaerobic incubator or chamber (42°C)
Procedure:
-
Preparation of this compound Plates (Agar Dilution):
-
Prepare a series of supplemented MH agar plates containing two-fold dilutions of this compound.
-
-
Inoculum Preparation:
-
Grow C. jejuni on supplemented MH agar under microaerobic conditions at 42°C for 24-48 hours.
-
Prepare a 0.5 McFarland standard suspension in MH broth.
-
-
Inoculation:
-
Spot-inoculate the bacterial suspension onto the surface of the this compound-containing agar plates.
-
-
Incubation:
-
Incubate the plates under microaerobic conditions at 42°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
In Vivo Efficacy: The Chick Colonization Model
Chickens are the natural reservoir for C. jejuni, making the chick colonization model highly relevant for studying interventions aimed at reducing the bacterial load in poultry.
Protocol 6: Chick Colonization Model for C. jejuni
Materials:
-
One-day-old broiler chicks
-
C. jejuni strain
-
This compound
-
Feed and water ad libitum
-
Oral gavage equipment
Procedure:
-
Infection:
-
On the day of hatch, orally inoculate the chicks with a defined dose of C. jejuni (e.g., 10⁴-10⁵ CFU).
-
-
Treatment:
-
Administer this compound in the drinking water or feed. Treatment can be initiated before or after infection to assess prophylactic or therapeutic effects, respectively.
-
-
Sample Collection and Analysis:
-
At various time points post-infection (e.g., 7, 14, and 21 days), euthanize a subset of chicks from each group.
-
Aseptically collect the ceca and determine the number of viable C. jejuni by serial dilution and plating on selective agar.
-
-
Endpoint:
-
The primary endpoint is the reduction in the cecal load of C. jejuni in the treated groups compared to the control group.
-
Data Presentation
All quantitative data from in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example MIC and MBC Data for this compound
| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |
| C. difficile | ATCC 9689 | 8 | 16 |
| ETEC | H10407 | 16 | 32 |
| C. jejuni | NCTC 11168 | 4 | 8 |
Table 2: Example In Vivo Efficacy Data
| Model | Pathogen | Treatment Group | Key Endpoint | Result |
| Hamster | C. difficile | This compound (X mg/kg) | % Survival at Day 10 | 80% |
| Mouse | ETEC | This compound (Y mg/kg) | Gut-to-Carcass Weight Ratio | Significant reduction vs. control |
| Chick | C. jejuni | This compound (Z ppm in water) | Log₁₀ CFU/g cecal contents | 2-log reduction vs. control |
Conclusion and Future Directions
This compound demonstrates significant antimicrobial activity against a range of clinically important non-H. pylori gastrointestinal pathogens. Its multifaceted mechanisms of action, including direct bactericidal effects and anti-toxin properties, make it a compelling candidate for further development. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's efficacy. Future research should focus on optimizing dosing regimens, exploring combination therapies with existing antibiotics, and further elucidating the molecular targets of bismuth within these pathogens. Such efforts will be crucial in harnessing the full therapeutic potential of this venerable yet versatile antimicrobial agent in the fight against gastrointestinal infections.
Troubleshooting & Optimization
Troubleshooting inconsistent results in Bismuth Potassium Citrate antibacterial assays
This guide is designed for researchers, scientists, and drug development professionals to serve as a comprehensive resource for troubleshooting and optimizing antibacterial assays involving Bismuth Potassium Citrate (BPC). Inconsistent results in antimicrobial susceptibility testing (AST) can lead to significant delays and misinterpretation of data. This document provides in-depth, experience-driven insights and actionable protocols to ensure the reliability and reproducibility of your experiments.
Section 1: Troubleshooting Guide for Inconsistent Results
This section addresses specific, common problems encountered during BPC antibacterial assays. Each issue is explored from cause to solution, grounded in scientific principles.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for BPC highly variable between experimental runs?
Inconsistent MIC values are the most frequently reported issue. Unlike many organic antibiotics, BPC's activity is highly sensitive to the physicochemical environment of the assay. The variability often stems from three critical factors: medium composition, pH fluctuation, and the chemical stability of bismuth itself.
Scientific Rationale: Bismuth (III) ions, the active component, are prone to hydrolysis and precipitation in aqueous solutions, a process heavily dependent on pH.[1][2] Furthermore, bismuth has a high affinity for thiol-containing molecules (like cysteine in peptones) and other chelating agents present in complex bacteriological media.[3] Lot-to-lot variations in media components can alter the concentration of these interacting molecules, leading to fluctuating bioavailability of active bismuth and, consequently, variable MICs.
Troubleshooting Protocol:
-
Standardize and Qualify Media:
-
Action: Do not assume all Mueller-Hinton Broth (MHB) or other media lots are identical. Before starting a large series of experiments, test multiple lots of your chosen medium with a quality control (QC) strain (e.g., H. pylori ATCC 43504).
-
Rationale: This establishes a baseline MIC for a specific lot and helps identify and exclude outlier media lots that may contain interfering components.
-
-
Strict pH Control:
-
Action: Measure and record the pH of your prepared medium after sterilization and before inoculation. The ideal pH range for BPC stability in many assays is between 7.2 and 7.4. A recent study on H. pylori showed that while bismuth MICs were similar from pH 5-8, extreme pH can affect solubility.[4][5]
-
Rationale: Bismuth salts can precipitate in acidic conditions, reducing the effective concentration in the assay.[1] Ensuring a consistent, neutral pH minimizes this variability.
-
-
Inoculum Preparation Consistency:
-
Action: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Ensure the final inoculum density in the assay wells is consistent with established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Rationale: A higher-than-intended bacterial density can overwhelm the available bismuth, leading to artificially high MICs. This is known as the inoculum effect.
-
-
Use of a QC Strain:
-
Action: Always include a reference QC strain with a known BPC MIC range in every assay.
-
Rationale: This acts as an internal control. If the QC strain MIC is within the expected range while the test strain's MIC varies, the problem likely lies with the test strain's handling or biological variability. If both vary, the issue is systemic to the assay setup (media, BPC stock, etc.).[8]
-
Q2: I'm seeing precipitation in my BPC stock solution or in the assay wells. How does this affect my results?
Precipitation is a clear visual indicator of a problem with bismuth solubility and is a direct cause of inconsistent and inaccurate results.
Scientific Rationale: this compound's solubility is finite and dramatically affected by pH and the presence of other salts.[1][9] When BPC precipitates, the concentration of biologically active, dissolved bismuth ions decreases, meaning the bacteria are exposed to a lower dose of the antimicrobial agent than intended. This leads to erroneously high and unpredictable MIC values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BPC precipitation.
Recommended Protocol: BPC Stock Solution Preparation
-
Solvent: Use sterile, deionized water. The solubility of BPC is dramatically affected by pH.[1]
-
Dissolution: Accurately weigh the BPC powder. Dissolve it in a small amount of water initially. Some protocols for related compounds suggest using a dilute nitric acid solution to aid initial dissolution before buffering.[10]
-
pH Adjustment: Check the pH. Adjust to ~7.0 if necessary using a sterile, dilute base (e.g., NaOH).
-
Sterilization: Do NOT autoclave. Autoclaving can cause hydrolysis and precipitation. Filter-sterilize the final stock solution through a 0.22 µm syringe filter.
-
Storage: Store aliquots at -20°C to prevent repeated freeze-thaw cycles. Visually inspect for clarity before each use.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the fundamental properties and mechanisms of BPC.
Q1: What is the antibacterial mechanism of action for bismuth?
The antibacterial action of bismuth is multifaceted, which is a key reason why bacterial resistance to it is rare.[11][12]
Key Mechanisms:
-
Cell Wall and Membrane Disruption: Bismuth ions can bind to the bacterial cell wall and membrane, disrupting their integrity and leading to leakage of cellular contents.[11][13][14]
-
Enzyme Inhibition: Bismuth has a strong affinity for sulfhydryl (-SH) groups in amino acids like cysteine.[3] This allows it to bind to and inactivate numerous critical bacterial enzymes, including those involved in:
-
Nutrient Uptake Interference: Bismuth can interfere with the transport of essential nutrients like iron, effectively starving the bacterial cell.[15]
Caption: Simplified mechanism of action for bismuth.
Q2: Are there standardized guidelines for BPC susceptibility testing?
While BPC is a well-known antimicrobial, it falls into a category of compounds that can be challenging for standard assays. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for AST of common bacteria and for fastidious or infrequently isolated bacteria (CLSI document M45).[6][17][18][19]
Key Considerations:
-
Standard Methods: The principles of standard broth microdilution or agar dilution methods described by CLSI should be followed.[7]
-
Fastidious Organisms: For organisms like Helicobacter pylori, which are a common target for bismuth therapy, specific modifications outlined in documents like CLSI M45 are crucial.[17][20][21][22] This includes specialized media, incubation conditions (microaerophilic), and longer incubation times.
-
No Official Breakpoints: Unlike many antibiotics, there are often no CLSI- or EUCAST-defined clinical breakpoints for bismuth compounds.[5] Therefore, results are typically interpreted by comparing MIC values between strains or against a known susceptible QC strain.
Table 1: Typical MIC Ranges for Bismuth Compounds against H. pylori
| Bismuth Compound | Typical MIC Range (µg/mL) | Reference |
| This compound | 2 - 16 | [4][5] |
| Colloidal Bismuth Subcitrate | 1 - 8 | [4][5] |
| Bismuth Subsalicylate | 4 - 32 | [4][5] |
Note: These values are for reference and can vary based on the specific strains and testing methodology used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102590123A - Method for detecting content of bismuth in this compound medicament - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bismuth Subsalicylate? [synapse.patsnap.com]
- 14. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. micro-bites.org [micro-bites.org]
- 16. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 17. New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clpmag.com [clpmag.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Susceptibility-guided bismuth quadruple therapies for resistant Helicobacter pylori infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Antimicrobial drug susceptibility testing for the management of Helicobacter pylori infection in personalized eradication therapy [frontiersin.org]
Technical Support Guide: Strategies to Improve the Solubility of Bismuth Potassium Citrate for In Vitro Studies
Introduction: Bismuth Potassium Citrate (BPC), also known commercially as Colloidal Bismuth Subcitrate (CBS), is a critical component in gastroenterological research, particularly for its efficacy against Helicobacter pylori[1][2]. Researchers frequently encounter challenges in preparing homogenous, stable solutions for in vitro assays due to its complex and highly pH-dependent solubility. This guide provides a comprehensive technical overview, troubleshooting FAQs, and validated protocols to help researchers successfully solubilize BPC, ensuring the reliability and reproducibility of their experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and misconceptions regarding BPC solubility.
Q1: What is the expected solubility of this compound in water or common neutral buffers like PBS?
A: The solubility of BPC is dramatically influenced by pH. While some sources describe it as easily soluble in water, this often refers to specific formulation processes[3]. In standard laboratory-grade water or neutral buffers (pH ~7.0-7.4), BPC typically exhibits poor solubility and may form a white precipitate. One study highlights this paradoxical pH-dependence, noting a solubility of >70 mg/mL at pH 7 but only about 1 mg/mL at pH 3[4]. This is because, in acidic environments like the stomach, it is designed to precipitate and form a protective layer[2]. Conversely, at neutral to alkaline pH, it can form soluble complexes.
Q2: Why is my this compound not dissolving in my neutral pH cell culture medium?
A: Cell culture media are buffered to a physiological pH (typically 7.2-7.4). As explained above, while BPC can be soluble at neutral pH, direct dissolution of the powder into a complex, buffered medium can be hindered. The various components in the medium can interact with the bismuth salt, leading to the formation of insoluble precipitates. The key is not direct dissolution, but preparing a concentrated stock solution under optimal conditions first and then diluting it carefully.
Q3: I managed to dissolve BPC in a solution, but it precipitated when I added it to my culture medium. Why did this happen?
A: This is a classic issue of "pH shock" and solution incompatibility. If you prepared an acidic stock solution where BPC is less soluble, its addition to a high-volume neutral buffer will cause it to rapidly precipitate as the pH equilibrates. Conversely, if you prepared a highly concentrated alkaline stock, its addition to the buffered medium can exceed the local carrying capacity before it is fully dispersed, causing precipitation. The transition between pH environments must be managed carefully.
Q4: Can I use DMSO to dissolve this compound?
A: No, this is not recommended. Technical datasheets explicitly state that this compound is insoluble in DMSO[4]. Using DMSO will not yield a true solution and is unsuitable for most in vitro applications.
Q5: Is heating a recommended method to improve solubility?
A: While gentle warming can sometimes increase the rate of dissolution for many compounds, it is generally not the primary or most effective method for BPC. The fundamental driver of BPC solubility is pH, not temperature[5][6]. Excessive heating could also potentially degrade the citrate complex or other components in your medium. The focus should be on chemical, not thermal, methods of solubilization.
Section 2: Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides detailed protocols based on the chemical principles governing BPC solubility. The primary challenge lies in its colloidal nature and tendency to precipitate at low pH. Therefore, the most reliable strategy involves preparing an alkaline stock solution.
Strategy 1: pH-Mediated Dissolution (Alkaline Stock Preparation)
Principle of Causality: The solubility of BPC is significantly enhanced in slightly alkaline conditions. This is leveraged in pharmaceutical preparation methods, which may use ammonia water or potassium hydroxide to facilitate the formation of soluble bismuth-citrate complexes[3][7][8]. By preparing a concentrated stock solution in a slightly basic aqueous solvent, we can achieve high concentrations that can be carefully diluted into the final experimental medium.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (Molar Mass varies by supplier, use the value from your product's datasheet; e.g., ~782.67 g/mol [4])
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Ammonium Hydroxide (NH₄OH) solution, 0.1 M, sterile-filtered
-
Sterile conical tubes and micropipettes
Procedure:
-
Calculate Mass: Weigh out the required amount of BPC powder for your desired volume and concentration. For example, for 10 mL of a 100 mM stock, weigh ~782.7 mg.
-
Initial Suspension: Add the BPC powder to a sterile conical tube. Add approximately 7 mL of sterile water. Vortex vigorously. You will likely see a fine white suspension.
-
Alkalinization: Add the 0.1 M ammonium hydroxide solution dropwise (e.g., 10-20 µL at a time) to the suspension while continuously vortexing.
-
Observe Dissolution: Continue adding ammonium hydroxide until the solution clarifies completely. The suspension should transition to a clear, colorless, or very pale-yellow solution. Be patient, as this may take several minutes of mixing between additions. Avoid adding a large excess of ammonia.
-
Final Volume Adjustment: Once the BPC is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization & Storage: Sterile-filter the final stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or trace particulates. Store the stock solution at 2-8°C, protected from light[9]. Stability under these conditions should be confirmed for long-term use.
Workflow for Solubilization and Use in In Vitro Assays
The following diagram outlines the decision-making process for preparing and using your BPC solution.
Caption: Workflow for preparing and using this compound solutions.
Data Summary: pH-Dependent Solubility
The following table summarizes the critical relationship between pH and BPC solubility, which dictates the appropriate solubilization strategy.
| pH Range | Solubility Profile | Underlying Mechanism | Recommended Action for In Vitro Studies |
| Acidic (pH < 4) | Very Low (~1 mg/mL)[4] | Forms insoluble precipitates (e.g., bismuth oxychloride) and polymers. This is its intended behavior in the stomach for mucosal protection[1][2]. | Avoid. Do not attempt to make acidic stock solutions for dilution into neutral media. |
| Neutral (pH ~7) | High (>70 mg/mL)[4] | Forms soluble colloidal complexes with citrate and hydroxyl ions. | Target. This is the desired state in the final assay, but direct dissolution is difficult. Best achieved by diluting an alkaline stock. |
| Alkaline (pH > 8) | High | Enhanced formation of soluble bismuth-citrate complexes. | Optimal for Stock Solution. Prepare concentrated stock solutions in a slightly alkaline environment to maximize concentration and stability. |
Section 3: Protocol for Verifying Solubilization
Ensuring that BPC is truly in solution is critical for accurate dosing in experiments. Visual inspection is the first step, but it may not be sufficient to detect fine colloidal suspensions.
Method 1: Centrifugation Test (Qualitative)
-
Prepare your final, diluted BPC solution in your assay medium.
-
Take a 1 mL aliquot and place it in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully inspect the bottom of the tube for any visible pellet. The absence of a pellet provides confidence that the BPC is well-dissolved or in a stable colloidal suspension.
Method 2: Analytical Quantification (For Advanced Validation) For rigorous validation, the bismuth concentration in the supernatant after centrifugation can be quantified using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This confirms the concentration of soluble bismuth in your final working solution. A simplified sample preparation might involve digesting the sample with nitric acid before analysis[10][11].
References
- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2496719C1 - Method of producing this compound - Google Patents [patents.google.com]
- 8. Bismuth Citrate N Bismuth Subcitrate Potassium Manufacturer Exporter [anniechemie.com]
- 9. This compound | 57644-54-9 [chemicalbook.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Method Validation for ICP-MS Analysis of Bismuth in Complex Biological Matrices
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with a challenging but critical objective: validating an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method for the quantification of bismuth in complex biological matrices such as blood, plasma, urine, and tissue. The increasing use of bismuth-based pharmaceuticals and the need for toxicological monitoring demand robust, reliable, and compliant analytical methods.
The objective of validating a bioanalytical method is to unequivocally demonstrate that it is suitable for its intended purpose[1]. This guide moves beyond simple procedural lists to provide in-depth, field-proven insights grounded in regulatory expectations. We will explore the causality behind experimental choices, establish self-validating protocols, and troubleshoot the nuanced issues that frequently arise when dealing with the inherent complexity and variability of biological samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the validation process for bismuth analysis.
Q1: What are the primary regulatory guidelines I must adhere to for bioanalytical method validation?
For methods supporting pharmaceutical development, you must align your validation with the principles outlined by the International Council for Harmonisation (ICH). The definitive guideline is ICH M10 on Bioanalytical Method Validation [2]. This document, which has been adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), supersedes previous individual guidelines and provides a global standard for the validation of bioanalytical assays[3][4]. It is essential to treat this document as the primary source for defining validation parameters and their acceptance criteria.
Q2: Why is sample preparation so critical for analyzing bismuth in biological matrices?
Biological matrices are inherently complex, containing high concentrations of proteins, salts, and organic molecules that can severely interfere with ICP-MS analysis[5]. A robust sample preparation protocol is designed to achieve two primary goals:
-
Release the Analyte: Bismuth may be bound to proteins or contained within cellular structures. Preparation methods like acid digestion are necessary to break down the organic matrix and release the bismuth into a simple, inorganic state for analysis[5][6].
-
Mitigate Matrix Effects: The "matrix effect" refers to the alteration of the analyte signal (either suppression or enhancement) caused by other components in the sample[7][8]. High salt content can clog the nebulizer and instrument cones, while high organic content can cause signal suppression due to plasma loading effects[9][10]. Proper sample preparation, often involving digestion and dilution, reduces the total dissolved solids (TDS) to a level manageable by the ICP-MS, typically below 0.2%[10].
Q3: What are the essential validation parameters I need to evaluate?
According to the ICH M10 guideline, a full validation must characterize the following performance parameters to ensure the method is fit-for-purpose[2][11]:
-
Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.
-
Calibration Curve and Lower Limit of Quantification (LLOQ): Demonstrating the relationship between instrument response and concentration over a defined range, and establishing the lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Assessing how close the measured values are to the true value (accuracy) and the degree of scatter in replicate measurements (precision).
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of bismuth.[12]
-
Stability: Ensuring the analyte is stable throughout the entire analytical process, from sample collection and storage to final analysis[13][14].
Q4: What is the most appropriate sample preparation technique: acid digestion or simple dilution?
The choice depends on the matrix and the specific goals of your analysis.
-
Simple "Dilute-and-Shoot": This involves diluting the sample (e.g., 1 in 10 to 1 in 50) with a suitable diluent, such as dilute nitric acid with an internal standard[10][15]. This method is fast and reduces the risk of contamination from digestion reagents. It is often suitable for less complex matrices like urine or serum. However, it may not be sufficient to overcome severe matrix effects or release protein-bound bismuth.
-
Acid Digestion (e.g., Microwave-Assisted): This is the most robust method for complex matrices like whole blood and tissue[6][16]. It uses strong acids (typically high-purity nitric acid) and energy (microwaves) to completely destroy the organic matrix. This effectively eliminates most non-spectral matrix effects and ensures all bismuth is available for measurement[16]. While more time-consuming, it is the gold standard for achieving the highest accuracy and precision. A simplified alkaline dilution has also been shown to be effective for whole blood, overcoming laborious acid digestion steps[17].
Q5: How should I select an internal standard for bismuth (Bi) analysis?
An internal standard (IS) is crucial for correcting variations in instrument response and matrix effects[10]. For ICP-MS, the ideal IS is an element not naturally present in the sample, has a similar mass and ionization potential to the analyte, and behaves similarly in the plasma[10].
For Bismuth (209Bi), common choices include:
-
Thallium (Tl): Specifically, the 205Tl isotope is frequently used. It has a similar mass and ionization behavior to bismuth, making it an excellent choice for correcting analytical drift and matrix effects[18].
-
Rhodium (Rh), Indium (In), Terbium (Tb), Lutetium (Lu): These are other commonly used internal standards in multi-element ICP-MS analysis and can be effective if their performance is properly validated[19].
A critical note of caution: While Bismuth itself is sometimes used as an IS for other heavy elements like lead, it is not appropriate to use an IS that could be present in the study population[10]. Patients may be taking bismuth-containing medications (e.g., Pepto-Bismol), which would lead to artificially high IS signals and falsely low results for your target analyte[10]. Always verify that your chosen IS is absent in your samples.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter during method validation.
Issue: Poor Sensitivity / Low Bismuth Signal
Q: My instrument response for bismuth is much lower than expected, even for my highest calibration standard. What are the potential causes?
-
Sample Introduction System: This is the most common source of ICP-MS problems[20].
-
Action: Check for a clogged nebulizer. High salt content can cause "salting out" at the nebulizer tip. Backflush the nebulizer with dilute acid or a cleaning solution[21]. NEVER insert a wire into the tip.
-
Action: Inspect the peristaltic pump tubing. Worn or flattened tubing will lead to inconsistent and reduced sample flow. Replace the tubing if it has lost its elasticity[22].
-
Action: Examine the sampler and skimmer cones. A blocked or dirty orifice on the cones will severely restrict the ion beam from entering the mass spectrometer. Clean or replace the cones as needed[22].
-
-
Matrix Suppression: Complex biological matrices can suppress the bismuth signal.
-
Action: Increase the sample dilution factor. If you are using a 1:10 dilution, try a 1:25 or 1:50 dilution to reduce the matrix load on the plasma[15].
-
Action: If dilution is insufficient, you must implement a more rigorous sample preparation, such as microwave-assisted acid digestion, to eliminate the organic matrix[16].
-
-
Instrument Tuning: The ICP-MS may not be optimized for heavy elements like bismuth.
-
Action: Perform an instrument performance check and re-tune the instrument, paying close attention to the lens voltages that focus the ion beam. Ensure the tuning solution includes a heavy element like Thallium or Uranium to optimize performance in the high-mass range.
-
Issue: High Background / Contamination
Q: I am detecting a significant bismuth signal in my calibration blank and zero samples. How can I trace and eliminate this contamination?
-
Reagents and Water: The purity of your reagents is paramount for trace analysis.
-
Action: Use only high-purity, trace-metal grade acids for all standards and sample preparations[23].
-
Action: Ensure your deionized water system is functioning correctly and producing water with a resistivity of 18.2 MΩ·cm[23]. Prepare a fresh batch of blank solution using a different lot of acid and water to see if the background decreases.
-
-
Labware Contamination: Plasticware can be a major source of elemental contamination.
-
Instrument Carryover (Memory Effect): Bismuth can be a "sticky" element, adhering to the surfaces of the sample introduction system.
-
Action: Increase the rinse time between samples. Your rinse solution should match the acid matrix of your samples (e.g., 2% nitric acid)[20].
-
Action: Analyze a high-concentration standard followed by several blanks to quantify the carryover. If it exceeds acceptable limits, a more aggressive rinse solution containing a chelating agent or a different acid may be needed.
-
Issue: Poor Precision (%RSD > 15%)
Q: My replicate measurements of QC samples show high variability. What should I investigate?
-
Unstable Sample Flow: Inconsistent delivery of the sample to the plasma is a primary cause of poor precision.
-
Internal Standard Failure: The internal standard is designed to correct for this variability. If it's not performing correctly, precision will suffer.
-
Action: Check the stability of the internal standard signal throughout the analytical run. A drifting or erratic IS signal points to a problem with its delivery or a potential interference on the IS itself.
-
Action: Ensure the internal standard is being added consistently to every sample, standard, and QC. If using an online T-piece for addition, check for blockages or leaks in the IS delivery line.
-
Issue: Spectral Interferences
Q: Bismuth at m/z 209 is generally considered interference-free. Could I still have a spectral interference, and how would I confirm and resolve it?
While 209Bi is a mono-isotopic element at a high mass with few direct isobaric overlaps, polyatomic interferences can occur in complex matrices, especially those containing lead (Pb) or mercury (Hg).
-
Potential Interference: A potential, though less common, interference is from lead argide (e.g., 208Pb1H+) or mercury argide.
-
Confirmation:
-
Action: Analyze a solution containing a high concentration of lead (without bismuth) and monitor m/z 209. A significant signal indicates a polyatomic interference.
-
-
Resolution:
-
Action: Use a Collision/Reaction Cell (CRC): Modern ICP-MS instruments are equipped with CRCs. Using an inert collision gas like helium (He) can effectively remove polyatomic interferences through kinetic energy discrimination (KED)[24]. The larger polyatomic ions will undergo more collisions than the smaller bismuth ions and lose more energy, allowing them to be filtered out.
-
Action: Use a Reaction Gas: In more complex cases, a reactive gas might be used in the cell to chemically alter the interference[25]. However, for bismuth, helium collision mode is almost always sufficient and is the recommended starting point[24].
-
Part 3: Standard Operating Procedures (SOPs) for Key Validation Parameters
These protocols provide a framework for executing the core validation experiments. All acceptance criteria are based on the ICH M10 Bioanalytical Method Validation Guideline[2].
SOP 1: Assessment of Selectivity and Matrix Effect
-
Objective: To ensure that endogenous components of the biological matrix do not interfere with the quantification of bismuth and to evaluate the degree of signal suppression or enhancement caused by the matrix.
-
Procedure (Selectivity):
-
Obtain at least six unique sources (different donors) of the blank biological matrix.
-
Process and analyze each blank sample using the proposed method.
-
Acceptance Criterion: The response at the mass-to-charge ratio of bismuth should be ≤ 20% of the response of the LLOQ standard. The response for the internal standard should be ≤ 5% of its response in the calibration standards.
-
-
Procedure (Matrix Effect):
-
Obtain at least six unique sources of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Spike bismuth and the internal standard into the post-extraction matrix (the final solution after the blank matrix has been processed).
-
Set B: Prepare standards in the clean diluent (e.g., 2% nitric acid) at the same concentrations.
-
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).
-
Calculate the IS-normalized MF.
-
Acceptance Criterion: The coefficient of variation (CV) of the IS-normalized matrix factor across the six sources should be ≤ 15%[12].
-
SOP 2: Determination of Linearity and LLOQ
-
Objective: To define the analytical range of the method and establish its sensitivity.
-
Procedure:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range.
-
The lowest standard on the curve will be the proposed Lower Limit of Quantification (LLOQ).
-
Analyze the calibration curve. Use a simple linear regression model (y = mx + c) with a weighting factor (typically 1/x or 1/x²) to calculate the concentration of the standards.
-
Repeat this process for at least three independent analytical runs.
-
-
Acceptance Criteria:
-
LLOQ: The back-calculated concentration must be within ±20% of the nominal value (80-120% accuracy), and the precision (%CV) of replicate LLOQ samples should be ≤ 20%.
-
Other Standards: At least 75% of the non-zero standards must be within ±15% of their nominal values (85-115% accuracy).
-
Correlation Coefficient (r²): While commonly reported, r² alone is not a sufficient measure of linearity. The accuracy of the back-calculated standards is the primary criterion.
-
SOP 3: Evaluation of Accuracy and Precision
-
Objective: To determine the closeness of agreement (precision) and trueness (accuracy) of the method.
-
Procedure:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-Assay (Between-Run): Analyze the QC samples in at least three separate runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration for each QC level must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
Precision: The %CV for each QC level must not exceed 15%, except for the LLOQ, where it must not exceed 20%.
-
SOP 4: Comprehensive Stability Testing
-
Objective: To ensure the concentration of bismuth does not change during sample handling and storage.
-
Procedure:
-
Use Low and High QC samples for all stability tests.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
Key Stability Tests:
-
Freeze-Thaw Stability: Freeze and thaw the QC samples for at least three cycles, mimicking sample retrieval from storage.
-
Bench-Top Stability: Keep QC samples at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples in the freezer (-20°C or -70°C) for a duration that meets or exceeds the time between sample collection and analysis in your study.
-
-
-
Acceptance Criterion: The mean concentration of the stability QC samples at each condition must be within ±15% of the nominal concentration[13].
Part 4: Visual Workflows and Data Summaries
Diagrams
Caption: Bioanalytical Method Validation Workflow.
Caption: Decision Tree for Troubleshooting Matrix Effects.
Data Tables
Table 1: Key Validation Parameters and Acceptance Criteria (ICH M10)
| Parameter | Sub-Test | QC Levels | Acceptance Criteria |
| Calibration Curve | Linearity | LLOQ, ≥ 5 other levels | Back-calculated concentrations: ±20% for LLOQ, ±15% for others. ≥75% of standards must pass. |
| Accuracy & Precision | Intra-Assay (n≥5) | LLOQ, Low, Mid, High | Accuracy: Mean within ±20% (LLOQ), ±15% (others). Precision: %CV ≤ 20% (LLOQ), ≤ 15% (others). |
| Inter-Assay (≥3 runs) | LLOQ, Low, Mid, High | Accuracy: Mean within ±20% (LLOQ), ±15% (others). Precision: %CV ≤ 20% (LLOQ), ≤ 15% (others). | |
| Matrix Effect | Matrix Factor | Low, High (n≥6 sources) | IS-Normalized Matrix Factor %CV ≤ 15%. |
| Selectivity | Blank Analysis | n≥6 sources | Response in blank ≤ 20% of LLOQ response. |
| Stability | Freeze-Thaw, Bench-Top, Long-Term | Low, High | Mean concentration within ±15% of nominal values. |
Table 2: Common Interferences for Bismuth (m/z 209) and Mitigation Strategies
| Analyte/Isotope | Potential Interference | Source | Mitigation Strategy |
| 209Bi | 193Ir16O+ | Iridium from IS or instrument parts | Use of He collision mode in CRC to dissociate polyatomic. Select an IS other than Iridium if matrix contains oxygen-enhancing components. |
| 208Pb1H+ | High concentrations of Lead (Pb) in the sample matrix | Use of He collision mode in CRC. Ensure sample preparation effectively removes the matrix. | |
| Internal Standard | Varies by IS choice (e.g., 205Tl) | Isobaric or polyatomic overlap from matrix | Screen blank matrix from multiple sources to confirm absence of IS element and any potential interferences on it. |
Conclusion
Validating an ICP-MS method for bismuth in biological matrices is a rigorous process that demands a deep understanding of both regulatory guidelines and the nuances of plasma spectrometry. A successful validation is not merely about passing a series of tests; it is about building a foundation of trust in your data. By adopting a systematic approach grounded in the principles of ICH M10, anticipating challenges like matrix effects and contamination, and employing a logical troubleshooting strategy, you can develop a robust and defensible method. This guide serves as a starting point and a field reference to navigate the complexities you will encounter, ensuring your analytical results are of the highest accuracy and integrity.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ovid.com [ovid.com]
- 5. Preparing Biological Samples for Elemental Analysis by ICP-MS | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Role of the Matrix Effect in Analysis of Biological Objects Using Mass Spectrometry with Inductively Coupled Plasma - Nurubeyli - Technical Physics [ogarev-online.ru]
- 10. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Validate ICP-MS Through External Calibration Methods [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simplified sample preparation in the simultaneous measurement of whole blood antimony, bismuth, manganese, and zinc by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Bismuth in Serum Urine by Direct Injection Nebulization Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. agilent.com [agilent.com]
- 20. m.youtube.com [m.youtube.com]
- 21. blog.txscientific.com [blog.txscientific.com]
- 22. labcompare.com [labcompare.com]
- 23. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 24. agilent.com [agilent.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting poor reproducibility in Bismuth Potassium Citrate synergy experiments
Introduction: The Promise and Peril of BPC Synergy
Bismuth Potassium Citrate (BPC) is a compound of significant interest due to its multifaceted mechanism of action, which includes direct antimicrobial effects, anti-inflammatory properties, and protection of the gastric mucosa.[1][2] When combined with conventional antibiotics, BPC has the potential to create synergistic effects, enhancing therapeutic efficacy, particularly against challenging pathogens like Helicobacter pylori.[2][3][4]
However, the unique chemical properties of bismuth salts and the inherent complexities of antimicrobial synergy testing present substantial hurdles to achieving consistent, reproducible results. This guide dissects these challenges, offering logical, evidence-based solutions grounded in established laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during BPC synergy experiments.
Q1: My this compound stock solution appears cloudy or forms a precipitate. What's wrong?
A: This is a primary source of error and is almost always related to pH and solvent choice. BPC's solubility is highly pH-dependent.[5] In acidic conditions, such as those in the stomach, it forms a protective layer, but in standard neutral pH lab media, it can be prone to precipitation if not prepared correctly. Stock solutions should be prepared in a slightly alkaline aqueous solvent, and the pH of the final culture medium must be carefully controlled.
Q2: Why are my Fractional Inhibitory Concentration (FIC) indices so variable between experiments?
A: FIC index variability is a well-documented issue in checkerboard assays and is often due to the cumulative effect of small errors.[6][7] The most common culprits include:
-
Inaccurate Pipetting: Twofold serial dilutions can amplify minor volume errors across the plate.[8]
-
Inconsistent Inoculum: Variation in the starting bacterial density directly impacts the Minimum Inhibitory Concentration (MIC) values.[9]
-
BPC Instability: Changes in the BPC concentration due to precipitation in the assay medium.
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate reagents, skewing results.[8]
Q3: How critical is the pH of my culture medium?
A: It is absolutely critical. The pH of the agar or broth medium should be strictly maintained between 7.2 and 7.4.[10] Deviations can significantly alter the activity of many antimicrobial agents. For bismuth compounds, pH shifts can also lead to precipitation, effectively lowering the available drug concentration and leading to falsely high MIC values.
Q4: What are the non-negotiable controls for every BPC synergy experiment?
A: To ensure your results are valid, every checkerboard plate must include the following controls:
-
Growth Control: Wells containing only bacteria in media, to confirm organism viability.
-
Sterility Control: Wells containing only media, to check for contamination.
-
Single-Agent MICs: Each drug (BPC and the partner antibiotic) must be tested alone in a full dilution series on the same plate to accurately determine its MIC under the exact experimental conditions.[11]
-
Reference Strain: A quality control (QC) strain with a known, narrow range of expected MICs (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) must be run in parallel with your test isolates.[9][12] This validates the entire experimental setup, from media and reagents to incubation conditions.
Q5: The synergy interpretation changes depending on the calculation method. Which is correct?
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and logical workflows to systematically diagnose and resolve poor reproducibility.
Guide 1: Pre-Analytical Phase - Mastering Your Reagents and Cultures
The foundation of a reproducible experiment is laid long before the assay plate is prepared. Errors in this phase are common and have cascading effects.
1.1 Preparation of this compound Stock Solution
Causality: BPC is a salt that can be unstable in solution. Incorrect preparation leads to inaccurate concentrations and precipitation, the single largest source of variability.
Protocol:
-
Select Solvent: Use sterile, deionized water. Avoid using DMSO or ethanol as the primary solvent unless solubility has been rigorously validated, as BPC is generally insoluble in these organic solvents.[16]
-
Weighing: Use a calibrated analytical balance to weigh the BPC powder.
-
Dissolution: Dissolve the BPC in deionized water. Gentle warming (e.g., 60-65°C) can aid dissolution. Some preparation methods involve first creating a potassium citrate solution and then adding bismuth citrate with the aid of ammonia water to ensure complete dissolution.[17][18]
-
pH Adjustment: Check the pH of the solution. It should be slightly alkaline. If necessary, adjust with a minimal amount of a suitable base (e.g., KOH solution).
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter. Do not autoclave, as heat can cause degradation.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to prevent freeze-thaw cycles.[16]
Table 1: BPC Solution - Key Stability Factors
| Factor | Recommendation | Rationale |
| Solvent | Deionized Water | BPC has good aqueous solubility but is insoluble in common organic solvents like DMSO and ethanol.[16] |
| pH | Slightly Alkaline | Prevents precipitation that occurs in neutral or acidic conditions.[5] |
| Temperature | Store at -20°C | Ensures long-term stability. Avoid repeated freeze-thaw cycles. |
| Sterilization | 0.22 µm Filtration | Avoids heat-induced degradation from autoclaving. |
1.2 Standardization of Bacterial Inoculum
Causality: The final bacterial concentration in each well must be consistent. An inoculum that is too dense can overwhelm the antibiotics, leading to falsely high MICs, while a sparse inoculum can suggest false sensitivity.[9]
Protocol:
-
Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically identical colonies.
-
Suspension: Suspend the colonies in a sterile saline or broth solution.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Final Dilution: Dilute this adjusted suspension according to your protocol (e.g., CLSI guidelines) to achieve the final target inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[19][20]
1.3 Quality Control of Culture Medium
Causality: The culture medium is a complex mixture of components that directly supports bacterial growth and influences antibiotic activity.
Table 2: Media Quality Control Checklist
| QC Check | Standard | Consequence of Failure |
| pH Verification | 7.2 - 7.4 at room temp | Altered antibiotic potency; BPC precipitation.[10] |
| Sterility Test | Incubate a sample for 24h | Contamination leads to invalid results. |
| Growth Support | Test with QC strain | Poor growth of the QC strain indicates a problem with the media batch. |
Guide 2: Analytical Phase - Executing a Flawless Checkerboard Assay
The checkerboard assay is a powerful tool but demands meticulous technique.[21]
Workflow Diagram: Checkerboard Assay Execution
Caption: Workflow for a standard checkerboard synergy assay.
Protocol: Step-by-Step Plate Setup
-
Plate Layout: Design your plate map in advance. Crucially, do not use the outer perimeter wells for experimental data . Fill these wells with sterile saline or media to create a humidity barrier and mitigate "edge effects".[8]
-
Drug A Dilution (Horizontal): Add a volume of Drug A (BPC) to the first column of wells. Perform a serial dilution (typically 1:2) across the plate horizontally (e.g., from column 1 to 11). Use a multichannel pipette for consistency.
-
Drug B Dilution (Vertical): Add a volume of Drug B (partner antibiotic) to the top row of wells. Perform a serial dilution vertically down the plate (e.g., from row A to G).
-
Inoculation: Add the final standardized bacterial inoculum to all wells.
-
Controls: Ensure your single-drug controls (e.g., Drug A only in row H, Drug B only in column 12) and growth/sterility controls are included on the same plate.
-
Incubation: Incubate the sealed plate under appropriate conditions (e.g., 35°C for 16-20 hours).
Guide 3: Post-Analytical Phase - Data Interpretation and Root Cause Analysis
3.1 Calculation and Interpretation of the FIC Index
The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[14]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
Table 3: Interpretation of FIC Index Values
| FIC Index (FICI) | Interpretation | Implication |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[11] |
| > 0.5 to 4.0 | Additive / Indifference | The combined effect is equal to or slightly more than the sum of individual effects.[11] |
| > 4.0 | Antagonism | The combination is less effective than the individual drugs.[11] |
Note: The most conservative approach is to use the lowest calculated FICI from all non-growth wells to classify the overall interaction for the isolate.
3.2 Troubleshooting Logic for Poor Reproducibility
When results are inconsistent, use a systematic approach to identify the source of the error.
Troubleshooting Decision Tree
Caption: A logical workflow to diagnose sources of variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Bismuth/Potassium Citrate 150mg/300mg Oral Solution - For GI Health | Bayview Pharmacy [bayviewrx.com]
- 4. Clinical Efficacy of Diet Intervention Combined with this compound in Helicobacter pylori-Related Chronic Atrophic Gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. gcsmc.org [gcsmc.org]
- 10. iacld.com [iacld.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 18. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Checkerboard assay – REVIVE [revive.gardp.org]
Mitigating the effects of Bismuth Potassium Citrate on mammalian cell viability in co-culture models
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable protocols for mitigating the cytotoxic effects of Bismuth Potassium Citrate (BPC) in mammalian co-culture systems. Our focus is on maintaining the viability and physiological relevance of mammalian cells while effectively studying the impact of BPC on a secondary cell type, such as pathogenic bacteria or cancer cells.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when beginning work with this compound in complex cell culture models.
Q1: What is the primary mechanism of this compound's (BPC) effect on mammalian cells versus pathogens like Helicobacter pylori?
A: this compound exhibits a selective toxicity profile. In pathogens like H. pylori, bismuth ions disrupt the bacterial cell wall, inhibit key enzymes (such as urease), interfere with ATP synthesis, and prevent adhesion to epithelial cells, ultimately leading to bacterial cell death.[1][2][3][4] Mammalian cells, conversely, have robust detoxification mechanisms. The primary defense is mediated by glutathione (GSH), which chelates intracellular bismuth ions, forming a stable conjugate that is then sequestered or expelled from the cell, thus minimizing toxicity.[5][6] However, at high concentrations or during prolonged exposure, this protective capacity can be overwhelmed, leading to mitochondrial stress and apoptosis.[7][8]
Q2: Why is my specific mammalian cell line showing high sensitivity to BPC, even at concentrations reported to be safe?
A: Cell line sensitivity to any compound, including BPC, can vary significantly due to inherent differences in metabolic rates, membrane transporter expression, and intracellular glutathione levels. A cell line with naturally lower GSH biosynthesis or faster BPC uptake may be more susceptible. Furthermore, the formulation of BPC and its stability in your specific culture medium can influence the concentration of free, biologically active bismuth ions. Some bismuth compounds, particularly those with organic ligands, can exhibit higher cytotoxicity than simple salts.
Q3: What are the fundamental challenges of using BPC in a co-culture model?
A: The core challenge is balancing the therapeutic window: achieving a BPC concentration high enough to exert the desired effect on the target cell population (e.g., eradicating H. pylori) while remaining below the toxic threshold for the mammalian host cells.[9] This is complicated by the dynamic nature of co-culture systems, where metabolic byproducts from one cell type can alter the medium's pH and composition, potentially affecting BPC solubility and toxicity.[10][11]
Q4: When should I consider moving from a 2D co-culture to a more advanced 3D or transwell model?
A: Transitioning to an advanced model is recommended when you observe that direct cell-to-cell contact is a primary driver of mammalian cell death or when you need to more accurately mimic an in vivo tissue barrier.[10][12] For instance, if the pathogen's adhesion and subsequent localized effects are causing high mammalian cell mortality, a transwell (or microfluidic) system can separate the two cell populations while still allowing for the exchange of soluble factors.[13] 3D models, such as spheroids or organoids, offer a more physiologically relevant environment that can alter cellular responses to drugs and are better suited for studying long-term effects and drug penetration.[14][15]
Part 2: Troubleshooting Guide & Mitigation Protocols
This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems, complete with detailed protocols.
Issue 1: Excessive Mammalian Cell Death at Low BPC Concentrations
Problem: You observe a significant drop in mammalian cell viability (e.g., >50%) at BPC concentrations that are intended to be sub-lethal.
Causality Analysis: This issue often stems from one of three areas: the compound's effective concentration, the culture environment, or the inherent sensitivity of the cell line. The free bismuth ions may be more available than anticipated, or the cells' natural defenses may be insufficient.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected BPC cytotoxicity.
This protocol ensures you are working with an accurate, empirically determined toxicity profile for your specific mammalian cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for your mammalian cell line.
Methodology:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and recover for 24 hours.[16]
-
Compound Preparation: Prepare a 2X stock solution of BPC in your culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 500 µM).
-
Dosing: Remove the old medium from the cells and add 100 µL of the BPC dilutions to the respective wells. Include vehicle-only (medium without BPC) and untreated controls.
-
Incubation: Incubate the plate for a standard exposure time relevant to your co-culture experiment (e.g., 24 or 48 hours).
-
Viability Assessment: Use a reliable cell viability assay (see Table 1) to measure cell health. An ATP-based assay like CellTiter-Glo® is often preferred as it is less prone to interference from colored compounds compared to MTT assays.[17]
-
Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the BPC concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Objective: To enhance the intrinsic defense mechanisms of mammalian cells against bismuth-induced stress by supplementing the culture medium.
Causality: Mammalian cells use glutathione (GSH) to detoxify bismuth.[5] By providing precursors or protective agents, we can bolster this natural defense system. Pre-treating cells for 36-48 hours has been shown to be effective in mitigating heavy metal toxicity.[6][18]
Methodology:
-
Agent Selection: Choose supplements based on their mechanism of action. Good candidates include:
-
N-acetylcysteine (NAC): A precursor for GSH synthesis. (Recommended starting range: 1-10 mM)
-
Glutathione (GSH): Directly increases intracellular GSH pools. (Recommended starting range: 1-5 mM)
-
D-Penicillamine: A chelating agent known to be an effective antidote for bismuth intoxication.[19] (Recommended starting range: 10-100 µM)
-
-
Pre-treatment: 48 hours prior to your experiment, replace the standard culture medium with a medium containing the selected protective supplement.
-
Co-culture & Dosing: Initiate your co-culture experiment and introduce BPC as planned. Maintain the presence of the protective supplement in the medium throughout the BPC exposure period.
-
Assessment: Compare the viability of mammalian cells in supplemented versus non-supplemented media at your target BPC concentration.
Table 1: Potential Protective Agents for Media Supplementation
| Agent | Proposed Mechanism | Recommended Starting Concentration | Key Considerations |
| N-acetylcysteine (NAC) | Cysteine precursor for glutathione (GSH) synthesis; antioxidant.[20] | 1-10 mM | Can alter medium pH; check and adjust if necessary. |
| Glutathione (GSH) | Directly increases intracellular GSH, chelates bismuth ions.[6] | 1-5 mM | May be less stable in solution over long periods. |
| D-Penicillamine | Sulfhydryl-containing chelator that binds heavy metals.[19] | 10-100 µM | Test for direct toxicity to your cell line first. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results
Causality Analysis: Inconsistency often arises from interference between the assay chemistry and the bismuth compound, or from subtle variations in experimental technique. Bismuth compounds can precipitate or interfere with colorimetric and fluorometric readouts.[21] Standardizing the workflow is critical.[22]
The choice of assay is paramount. Assays that measure metabolic activity (like MTT or resazurin) can be misleading if the compound itself affects mitochondrial function without inducing cell death.[23]
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Pros | Cons & Bismuth-Specific Issues |
| MTT/MTS/WST | Reduction of tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, well-established. | Prone to interference from colored compounds or precipitates. Bismuth may alter mitochondrial function, giving a false signal.[23] |
| ATP Quantification | Measures ATP levels via luciferase reaction (e.g., CellTiter-Glo®). | Highly sensitive, fast, good linear range.[17] | Signal is short-lived. Requires a luminometer. Generally low interference. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membranes. | Directly measures cytotoxicity (cell death). | LDH has a finite half-life in medium; may underestimate death in long experiments.[24] |
| Live/Dead Staining | Fluorescent dyes that differentially stain live (e.g., Calcein-AM) and dead (e.g., Propidium Iodide) cells. | Provides direct cell counts; suitable for microscopy and flow cytometry. | Requires imaging/flow cytometry equipment. Some dyes can be cytotoxic over time.[25] |
Recommendation: For BPC studies, start with an ATP-based assay for high-throughput screening due to its reliability. For mechanistic studies, confirm results with a direct measure of cell death, such as an LDH release assay or live/dead fluorescent staining .
Issue 3: Effective Pathogen Eradication Requires BPC Levels Toxic to Mammalian Cells
Problem: The therapeutic window for your co-culture is non-existent; the BPC concentration needed to affect your target cells (e.g., H. pylori) is lethal to your mammalian monolayer.
Causality Analysis: This is a common challenge in direct co-culture systems where both cell types share the same medium and are in physical contact. The localized effects of the pathogen combined with the global effects of the drug create an overly harsh environment for the mammalian cells. The solution is to physically separate the cell populations to mimic a more realistic biological barrier.
Objective: To physically separate the mammalian and target cell populations, protecting the mammalian cells from direct contact-mediated toxicity while allowing for the study of soluble factor exchange and BPC efficacy.
Workflow Diagram: 2D vs. Transwell Co-Culture
Caption: Comparison of co-culture models for mitigating direct toxicity.
Methodology:
-
Cell Seeding: Seed the mammalian cells (e.g., gastric epithelial cells) in the bottom of a 6- or 12-well plate. Culture until they form a confluent monolayer.
-
Transwell Insert Preparation: Place a transwell insert (with a microporous membrane, e.g., 0.4 µm pore size) into each well. The pore size should be large enough to allow free diffusion of BPC and metabolites but small enough to prevent cell migration.
-
Target Cell Addition: Add the secondary cell population (e.g., H. pylori) to the apical compartment (inside the transwell insert).
-
BPC Dosing: Add this compound to the culture medium in either the apical, basolateral (bottom well), or both compartments, depending on your experimental question (e.g., simulating luminal vs. systemic exposure).
-
Incubation & Analysis: Co-culture for the desired period. At the endpoint, you can analyze each cell population independently.
-
Mammalian Cells: Assess viability using an ATP assay or live/dead staining on the cells in the bottom well.
-
Target Cells: Quantify the viability or growth of the cells within the insert (e.g., via CFU counting for bacteria or a separate viability assay).
-
This physically separated model provides a much more controlled environment to dissect the specific effects of BPC, significantly enhancing the reproducibility and clinical relevance of your findings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bismuth Reduces Cisplatin-Induced Nephrotoxicity Via Enhancing Glutathione Conjugation and Vesicular Transport [frontiersin.org]
- 7. Cytotoxicity of bismuth(III) dithiocarbamate derivatives by promoting a mitochondrial-dependent apoptotic pathway and suppressing MCF-7 breast adenocarcinoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A review of co-culture models to study the oral microenvironment and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Five grand challenges in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Bismuth Reduces Cisplatin-Induced Nephrotoxicity Via Enhancing Glutathione Conjugation and Vesicular Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antidotes for acute bismuth intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Synthetic Compound, Bismuth Zinc Citrate, Could Potentially Reduce Cisplatin-Induced Toxicity Without Compromising the Anticancer Effect Through Enhanced Expression of Antioxidant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 23. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing the formulation of Bismuth Potassium Citrate for enhanced oral bioavailability
Technical Support Center: Optimizing Bismuth Potassium Citrate Formulations
Prepared by: Senior Application Scientist, Drug Formulation & Development
Introduction: The Challenge of this compound Bioavailability
This compound (BPC) is a critical active pharmaceutical ingredient (API), primarily used in therapies targeting gastrointestinal disorders like peptic ulcers, often in combination regimens for Helicobacter pylori eradication.[1][2] Despite its therapeutic efficacy, BPC presents a significant formulation challenge: its oral bioavailability is inherently low and variable. This guide serves as a technical resource for researchers and drug development professionals to navigate the complexities of BPC formulation, providing practical, evidence-based troubleshooting guides and answers to frequently encountered questions.
The primary obstacle to consistent oral absorption of BPC is its profound pH-dependent solubility. While BPC is water-soluble, it undergoes rapid transformation in the gastrointestinal tract.[3] In the acidic milieu of the stomach (pH 1-3), it forms various soluble bismuth species. However, upon transit to the higher pH of the duodenum and small intestine (pH 6-7.5), these species tend to precipitate as insoluble and poorly absorbable bismuth salts, such as bismuth oxychloride or subcarbonate.[4][5][6] Therefore, the core objective of any BPC formulation strategy is to maintain bismuth in a soluble or finely dispersed state at the site of absorption.
This document is structured to address issues from first principles to advanced troubleshooting, mirroring the experimental lifecycle of formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the oral bioavailability of this compound?
The principal limiting factor is the pH-dependent solubility of bismuth salts. BPC is a complex salt that is soluble at neutral to alkaline pH but readily precipitates in acidic environments, such as the stomach, to form colloidal bismuth subcitrate (CBS).[4] This CBS can then further react with hydrochloric acid to form insoluble bismuth oxychloride. While some absorption of soluble bismuth occurs, this precipitation severely limits the amount of bismuth available for absorption in the small intestine, where the pH rises again.[5][6] The goal is not necessarily to prevent all precipitation in the stomach, as the local action of CBS is therapeutically important, but to ensure sufficient bismuth remains available for absorption downstream.
Q2: How does co-administration with Proton Pump Inhibitors (PPIs) affect BPC bioavailability?
Co-administration with PPIs like omeprazole or H2-antagonists such as famotidine can increase the systemic absorption of bismuth.[5] By raising the gastric pH, PPIs reduce the acidity that drives the rapid precipitation of bismuth into its less soluble forms. This may lead to a greater amount of soluble bismuth passing into the small intestine, thereby enhancing overall bioavailability.[5] This interaction is often leveraged in quadruple therapy regimens for H. pylori.
Q3: What are the target specifications for an optimized BPC formulation?
While project-specific, a generally successful BPC formulation should aim for the following characteristics, which can be benchmarked against existing pharmacokinetic data.[1]
| Parameter | Target | Rationale |
| Dissolution | >85% release in 30 minutes in biorelevant media | Ensures the API is available for absorption promptly upon reaching the small intestine. |
| Solubility | Maintained in Simulated Intestinal Fluid (SIF) | Prevents precipitation at the primary site of drug absorption. |
| Stability | Stable against hydrolysis and excipient interaction | Guarantees shelf-life and predictable in-vivo performance. BPC is generally stable but can interact with strong acids, alkalis, and oxidizing agents.[7] |
| Particle Size | Controlled, often in the nano or micron range | For poorly soluble forms, smaller particle size increases surface area, aiding dissolution rate per the Noyes-Whitney equation.[8] |
| Mucoadhesion | (Optional) Moderate mucoadhesive properties | Can increase residence time at the gastric mucosa, enhancing local therapeutic action and providing more time for absorption. |
Q4: Which analytical methods are standard for quantifying bismuth in experimental samples?
For quantifying bismuth in formulation assays (e.g., dissolution media) and biological matrices (e.g., plasma), the most reliable and widely used methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for pharmacokinetic studies due to its high sensitivity and specificity for the bismuth element, allowing for accurate measurement of low ng/mL concentrations in plasma.[1]
-
Atomic Absorption Spectrometry (AAS): A robust and common method, particularly flame AAS, for quantifying bismuth in dissolution samples and for content uniformity testing where concentrations are higher.[9][10]
Experimental Workflows & Troubleshooting Guides
This section provides a structured approach to identifying and solving common issues encountered during the development of BPC formulations.
Logical Workflow for BPC Formulation Development
The development process should follow a logical, stepwise progression from basic characterization to in-vivo validation. This workflow ensures that foundational issues are resolved before advancing to more complex and resource-intensive stages.
Caption: General workflow for BPC formulation development.
Troubleshooting Guide 1: Poor In-Vitro Dissolution Profile
Issue: The BPC formulation shows slow or incomplete release (<80%) in simulated intestinal fluid (SIF, pH 6.8).
Potential Causes & Recommended Solutions
-
Cause: Bismuth precipitation at intestinal pH. This is the most common cause. The formulation fails to protect the API from the pH shift after leaving the simulated gastric environment.
-
Solution A: Employ pH-Modifying Excipients: Incorporate acidic or buffering excipients (e.g., citric acid, tartaric acid) into the formulation. This creates an acidic microenvironment around the dissolving particle, temporarily keeping the local pH low enough to maintain bismuth solubility as it disperses. This is the principle behind effervescent tablets.[11][12]
-
Solution B: Develop a Solid Dispersion: Create a solid dispersion of BPC in a hydrophilic polymer carrier (e.g., PVP K30, PEG 6000, HPMC). In this system, the BPC is molecularly dispersed within the carrier. Upon dissolution, the polymer prevents or delays the recrystallization and precipitation of the API, maintaining it in a supersaturated, absorbable state.[8][13]
-
Solution C: Complexation with Cyclodextrins: Use cyclodextrins to form inclusion complexes with the bismuth citrate entity. This can enhance the solubility and dissolution rate of poorly soluble compounds by encapsulating the hydrophobic moieties of the drug molecule within the cyclodextrin cavity.[8][13]
-
-
Cause: Poor wettability or disintegration of the dosage form (e.g., tablet, capsule).
-
Solution A: Optimize Disintegrants: Evaluate different types or concentrations of superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate) to ensure the tablet or granule breaks apart rapidly.
-
Solution B: Incorporate Surfactants: Add a small percentage (0.25-1%) of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the formulation to improve wetting of the API particles and enhance dissolution.[8]
-
Protocol: Dissolution Testing for BPC Formulations
This protocol outlines a standard method for evaluating BPC formulations using a USP Apparatus II (Paddle) with a two-stage media change to simulate gastrointestinal transit.
-
Apparatus: USP Dissolution Apparatus II (Paddles).
-
Media:
-
Acid Stage: 750 mL of 0.1 N HCl (simulated gastric fluid without enzymes).
-
Buffer Stage: Add 250 mL of 0.2 M sodium phosphate tribasic to the vessel to raise the pH to 6.8 (simulated intestinal fluid).
-
-
Procedure:
-
Set paddle speed to 75 RPM and maintain media temperature at 37 ± 0.5 °C.
-
Place one dosage form into each vessel containing the acid stage medium.
-
Operate for 2 hours in the acid stage. Withdraw samples at specified time points (e.g., 30, 60, 120 min).
-
After 2 hours, add the 250 mL phosphate buffer concentrate to each vessel. Verify the pH is 6.8 ± 0.05.
-
Continue the test for an additional 90 minutes, withdrawing samples at various time points (e.g., 135, 150, 180, 210 min).
-
Filter each sample immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the samples for bismuth content using a validated AAS or ICP-MS method.[9][10]
-
Troubleshooting Guide 2: High Variability in In-Vivo Pharmacokinetic Data
Issue: Animal or human PK studies show large inter-subject variability in Cmax and AUC, making it difficult to establish bioequivalence or predict clinical performance.
Potential Causes & Recommended Solutions
Caption: Decision tree for troubleshooting high PK variability.
-
Cause: Significant Food Effect. Food can alter gastric pH, delay gastric emptying, and stimulate bile secretion, all of which can unpredictably affect BPC dissolution and absorption.
-
Solution: Conduct rigorous fed- and fasted-state pharmacokinetic studies to quantify the food effect. If a significant, undesirable interaction is found, formulation redesign may be necessary. For example, an enteric-coated formulation that bypasses the stomach and releases the drug in the small intestine could mitigate variability caused by gastric pH and emptying rate fluctuations.
-
-
Cause: Formulation is not robust to physiological variables. Minor differences in individual GI transit time or fluid composition are causing major differences in drug release.
-
Solution: Develop a more advanced formulation that controls drug release independent of GI conditions. Technologies like mucoadhesive polymers can increase the formulation's residence time in the upper GI tract, providing a more consistent window for absorption.
-
-
Cause: Issues with the analytical method for bismuth in plasma.
-
Solution: Re-validate the bioanalytical method. Ensure that sample collection (e.g., use of appropriate anticoagulants), processing, and storage procedures are optimized to prevent bismuth from adsorbing to tubes or precipitating. The method must demonstrate adequate precision, accuracy, and stability according to regulatory guidelines.[9]
-
Protocol: Bismuth Quantification in Plasma via ICP-MS
This protocol provides a high-level overview for the determination of total bismuth in human or animal plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean polypropylene tube.
-
Add 100 µL of an internal standard solution (e.g., a non-biologically present heavy metal like rhodium).
-
Perform protein precipitation by adding 700 µL of 1% nitric acid in methanol. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
ICP-MS Analysis:
-
Instrument: A validated ICP-MS system.
-
Calibration: Prepare a calibration curve using a bismuth standard solution in a blank plasma matrix, processed in the same manner as the unknown samples.[10]
-
Analysis: Introduce the prepared samples into the ICP-MS. Monitor the primary isotope for bismuth (m/z 209).
-
Quantification: Calculate the concentration of bismuth in the unknown samples by interpolating their response ratios (bismuth/internal standard) against the calibration curve.
-
-
Validation: The method should be validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects as per regulatory standards.
References
- 1. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects | springermedizin.de [springermedizin.de]
- 3. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 6. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102590123A - Method for detecting content of bismuth in this compound medicament - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. ijcsrr.org [ijcsrr.org]
Technical Support Center: Characterization of Bismuth Potassium Citrate Crystal Polymorphism
Welcome to the technical support center for the characterization of Bismuth Potassium Citrate (BPC) crystal polymorphism. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and differentiating the various crystalline forms of BPC. The inherent challenges in studying this compound often stem from its sensitivity to synthetic conditions and its tendency to exist in multiple hydrated and polymorphic states. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known crystal forms of this compound?
A1: this compound is known to crystallize in several forms, primarily as hydrates. The specific composition often depends on the crystallization conditions, such as temperature, solvent system, and the molar ratio of reactants. Documented forms include KBiC₆H₄O₇·H₂O, KBiC₆H₄O₇·2H₂O, KBiC₆H₄O₇·3H₂O, and KBiC₆H₄O₇·3.5H₂O.[1][2] The variability in hydration states is a primary contributor to the challenges in its characterization, as these forms can have distinct physicochemical properties. It is crucial to recognize that the term "this compound" or "Bismuth Subcitrate Potassium" can refer to a complex mixture or a specific polymorph, necessitating thorough characterization.[3][4][5]
Q2: Why am I seeing batch-to-batch variability in my BPC samples?
A2: Batch-to-batch variability is a common and significant challenge with BPC. The root cause often lies in subtle differences in the manufacturing or synthesis process. Key factors influencing the final crystal form include:
-
Solvent System: The use of aqueous solutions versus water-glycerol mixtures can lead to different hydrated forms.[1][2] Ethanol has also been used as a recrystallization solvent, which can impact the resulting crystal structure.[6]
-
Reactant Ratios: The molar ratio of citrate ions to bismuth is a critical parameter that dictates the composition of the crystallized product.[1]
-
Temperature and pH: Crystallization temperature and the pH of the reaction mixture can influence which polymorphic or hydrated form is thermodynamically or kinetically favored. For instance, crystallization at 8°C has been shown to produce KBiC₆H₄O₇·3H₂O.[1]
-
Drying Method: The method used for drying the final product, such as air-drying, vacuum-drying, or spray-drying, can affect the hydration state and potentially induce phase transformations.[6][7]
Consistent control over these parameters is essential to ensure reproducible synthesis of a specific BPC form.
Q3: My XRPD pattern doesn't match any published data perfectly. What could be the reason?
A3: Discrepancies in X-ray Powder Diffraction (XRPD) patterns are a frequent issue. Several factors can contribute to this:
-
Mixtures of Polymorphs/Hydrates: Your sample may be a mixture of different crystalline forms. The presence of multiple phases will result in a composite diffraction pattern that is difficult to match to a single reference pattern.
-
Preferred Orientation: During sample preparation for XRPD, crystalline particles may align in a non-random way, leading to an over-intensification of certain diffraction peaks and a reduction in others. Careful sample preparation, such as gentle grinding and back-loading of the sample holder, can minimize this effect.
-
Amorphous Content: The presence of amorphous BPC will not produce sharp diffraction peaks but will contribute to a broad, elevated baseline in your diffractogram. Amorphization can occur due to an increase in the concentration of potassium hydroxide solution during synthesis.[1]
-
Lattice Strain and Particle Size: Variations in crystallite size and lattice strain can cause peak broadening, making direct comparison to reference patterns challenging.
It is advisable to use complementary techniques like thermal analysis and vibrational spectroscopy to corroborate your XRPD findings.
Q4: How can I differentiate between the different hydrated forms of BPC?
A4: Differentiating between hydrates requires a multi-technique approach:
-
Thermogravimetric Analysis (TGA): TGA is a powerful tool for determining the water content. By heating the sample under a controlled atmosphere, you can observe mass loss steps corresponding to the dehydration of the material. The temperature ranges for water evolution can be broad (e.g., 50–180°C), and decomposition of the citrate ions typically begins around 220°C.[1]
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as dehydration (endothermic peaks) and decomposition (exothermic peaks).[8][9][10] The temperature and enthalpy of these events can be characteristic of a specific hydrate.
-
Vibrational Spectroscopy (FTIR/Raman): The O-H stretching and bending vibrations of water molecules are sensitive to their local environment within the crystal lattice. This can lead to distinct spectral features in the FTIR and Raman spectra for different hydrates.
By combining the quantitative information from TGA with the qualitative data from DSC and vibrational spectroscopy, you can build a strong case for the identification of a specific hydrated form.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Thermal Analysis (TGA/DSC) Results
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Variable dehydration temperatures and mass loss percentages in TGA. | 1. Inconsistent atmospheric conditions (e.g., humidity) during sample storage and handling. 2. Different heating rates affecting the resolution of thermal events. 3. Particle size variations influencing heat and mass transfer. | 1. Store samples in a desiccator and handle them in a controlled environment (e.g., glove box with controlled humidity). 2. Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all analyses. 3. Gently mill samples to achieve a uniform and fine particle size. |
| Overlapping endotherms in DSC, making interpretation difficult. | 1. Multiple dehydration events occurring in close succession. 2. Simultaneous dehydration and decomposition. | 1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events. 2. Couple TGA with mass spectrometry (TGA-MS) to identify the evolved gases and distinguish between water loss and decomposition products.[1] |
| Exothermic events at unexpected temperatures. | 1. Sample reacting with the pan material (e.g., aluminum). 2. Oxidative degradation if the analysis is run in an air or oxygen atmosphere. | 1. Use inert pans (e.g., gold or platinum) for reactive samples. 2. Run the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Issue 2: Ambiguous Vibrational Spectroscopy (FTIR/Raman) Spectra
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad and poorly resolved peaks in FTIR/Raman spectra. | 1. Presence of amorphous content. 2. High water content leading to broad O-H bands that can obscure other spectral features. 3. Sample fluorescence in Raman spectroscopy. | 1. Attempt to recrystallize the sample to improve crystallinity. 2. For FTIR, consider using a deuterated solvent for sample preparation if applicable, or carefully dry the sample. For Raman, the O-H signal is typically weak. 3. For Raman, try using a different laser excitation wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence. |
| Inconsistent peak positions and intensities between samples. | 1. Presence of different polymorphs or hydrates, as the vibrational modes are sensitive to the crystal lattice environment. 2. Variations in particle size and sample packing affecting spectral quality. | 1. Correlate spectral data with XRPD and thermal analysis to identify the specific form. 2. Ensure consistent sample preparation. For FTIR with ATR, ensure good contact between the sample and the crystal. For Raman, optimize the focus and laser power. |
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound polymorphism.
Caption: A logical workflow for BPC polymorph characterization.
Section 3: Detailed Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) Analysis
Objective: To identify the crystalline phase(s) of BPC.
Instrumentation: A modern powder X-ray diffractometer with a copper (Cu) Kα radiation source.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount of the BPC sample using an agate mortar and pestle to achieve a fine, homogeneous powder. Avoid aggressive grinding, which can induce amorphization or phase transitions.
-
Carefully pack the powder into the sample holder. Back-loading is recommended to minimize preferred orientation. Ensure the sample surface is flat and level with the holder's surface.
-
-
Instrument Setup:
-
X-ray Source: Cu Kα (λ = 1.5406 Å).
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 50° is generally sufficient to capture the most characteristic peaks.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: Adjust to obtain good signal-to-noise ratio (e.g., 1 second/step).
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases or literature for known BPC polymorphs and hydrates.[1]
-
Protocol 2: Thermal Analysis (TGA/DSC)
Objective: To determine the hydration state and thermal stability of the BPC sample.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the BPC sample into an aluminum or ceramic pan. Use a microbalance for precision.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min. This range will cover dehydration and the onset of decomposition.[1]
-
-
Pans: Use open aluminum pans for general screening. If reactivity is suspected, use ceramic (alumina) or platinum pans.
-
-
Data Analysis:
-
TGA Curve: Analyze the mass loss steps. Calculate the percentage mass loss for each step and correlate it with the theoretical water content for different hydrates. The first major mass loss is typically associated with dehydration.[1]
-
DSC Curve: Identify endothermic and exothermic peaks. The endotherm in the range of 50-180 °C typically corresponds to dehydration.[1] Exotherms at higher temperatures indicate decomposition. Note the onset temperature and peak maximum for each thermal event.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain information about the functional groups and hydrogen bonding network, which can be characteristic of different polymorphs and hydrates.
Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the BPC powder directly onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Perform an ATR correction if necessary.
-
Analyze the key spectral regions:
-
O-H Stretching Region (3600-3000 cm⁻¹): The broadness and position of this band provide information about the hydrogen bonding environment of the water molecules.
-
Carbonyl (C=O) Stretching Region (1750-1550 cm⁻¹): The positions of the carboxylate stretches are sensitive to the coordination with the bismuth and potassium ions. Disappearance of characteristic carbonyl absorption bands from citric acid (around 1745, 1708, and 1429 cm⁻¹) indicates salt formation.[1]
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations that are highly specific to the crystal structure and can be used to differentiate polymorphs.
-
-
By systematically applying these techniques and carefully interpreting the results in a correlative manner, researchers can overcome the challenges associated with the characterization of this compound's crystal polymorphism.
References
- 1. sibran.ru [sibran.ru]
- 2. RU2496719C1 - Method of producing this compound - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 6. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Bismuth Potassium Citrate and Colloidal Bismuth Subcitrate's Antibacterial Efficacy: A Guide for Researchers
Abstract
Bismuth compounds have been a cornerstone in the management of gastrointestinal disorders for centuries, and their potent bactericidal activity against Helicobacter pylori has cemented their role in modern eradication therapies. Among the various formulations, Bismuth Potassium Citrate (BPC) and Colloidal Bismuth Subcitrate (CBS) are frequently utilized. This guide provides a comprehensive comparative analysis of their antibacterial efficacy, delving into their mechanisms of action, in vitro potency, clinical effectiveness, and the experimental methodologies required for their evaluation. While chemically similar, subtle differences in formulation and in vitro activity exist. This document synthesizes experimental data to offer a clear, evidence-based comparison for researchers and drug development professionals in the field.
Introduction: The Resurgence of Bismuth in H. pylori Eradication
The discovery of Helicobacter pylori as the primary causative agent for peptic ulcer disease and a major risk factor for gastric cancer revolutionized gastroenterology. Standard treatment regimens typically involve a combination of proton pump inhibitors and antibiotics. However, the alarming rise in antibiotic resistance has diminished the efficacy of these therapies, leading to a renewed interest in agents with a low potential for resistance, most notably bismuth salts.
This compound and Colloidal Bismuth Subcitrate are two prominent forms used in clinical practice. They are key components of "quadruple therapy," which is now recommended as a first-line treatment option in regions with high rates of clarithromycin resistance.[1][2] This guide will dissect the available scientific evidence to compare and contrast these two critical compounds.
Physicochemical Properties and Bioavailability
This compound is a salt composed of bismuth (Bi³⁺), potassium (K⁺), and citrate ions.[3] Similarly, Colloidal Bismuth Subcitrate is a complex mixture of bismuth, citrate, and often potassium. The term "colloidal" refers to its behavior in an aqueous environment, particularly the acidic milieu of the stomach, where it forms a suspension of fine particles.[4] Upon administration, both compounds largely exert their effects topically on the gastric mucosa, with minimal systemic absorption.[5][6]
The solubility of these complexes is highly pH-dependent. In the acidic environment of the stomach (pH < 4), they precipitate to form a protective glycoprotein-bismuth complex that adheres to the ulcer crater and, importantly, to the surface of H. pylori.[4] This localized action is crucial for its antibacterial effect and minimizes systemic toxicity.[7] Research has confirmed that systemic absorption is not a prerequisite for the anti-H. pylori efficacy of bismuth compounds.[7]
Comparative Mechanism of Antibacterial Action
Both BPC and CBS share a multi-targeted mechanism of action against H. pylori, which explains the exceedingly low rate of bacterial resistance.[2][8] The bismuth ion is the active moiety responsible for this broad-spectrum bactericidal effect.
Key Antibacterial Mechanisms:
-
Enzyme Inhibition: Bismuth ions potently inhibit multiple critical bacterial enzymes by binding to thiol groups in amino acid residues.[8] Key targets include urease (essential for neutralizing gastric acid), catalase, lipase, and fumarase, thereby disrupting bacterial metabolism and energy production.[9]
-
Disruption of Cell Synthesis: Bismuth interferes with the synthesis of the bacterial cell wall and proteins, leading to structural instability.[10] Electron microscopy studies have shown that bismuth exposure causes cell wall degradation and membrane disintegration.[9]
-
Inhibition of ATP Synthesis: The compounds disrupt the bacterial membrane potential and inhibit F1-F0 ATPase, a critical enzyme for ATP production, effectively starving the bacterium of energy.[1][8]
-
Prevention of Adherence: Bismuth impairs the ability of H. pylori to adhere to gastric epithelial cells, a crucial first step in colonization and pathogenesis.[1][10]
-
Impeding Proton Entry: Recent evidence suggests that CBS can impede the entry of protons into the bacteria. This action helps maintain a higher cytoplasmic pH, which enhances the efficacy of growth-dependent antibiotics like amoxicillin that are often co-administered.[5]
While the fundamental mechanisms are identical, any minor differences in efficacy likely arise from variations in the local concentration and availability of bismuth ions at the bacteria-mucosa interface, which may be influenced by the specific formulation.
Caption: Multi-targeted mechanism of bismuth against H. pylori.
Comparative Antibacterial Efficacy: In Vitro Studies
The most direct measure of a compound's intrinsic antibacterial potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. A recent study provides a direct comparison of the in vitro activity of BPC and CBS against clinical and reference strains of H. pylori using the standardized agar dilution technique.[11]
The results indicate that while both compounds are effective, Colloidal Bismuth Subcitrate demonstrates slightly greater in vitro potency .[11]
| Bismuth Compound | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | 2 – 16 | Not Reported | Not Reported |
| Colloidal Bismuth Subcitrate | 1 – 8 | 4 | 8 |
| Data synthesized from Park et al., 2024.[11] |
Causality Behind the Data: The lower MIC range and MIC₉₀ (the concentration required to inhibit 90% of strains) for CBS suggest a potentially more efficient delivery or availability of bismuth ions to the bacterial cells under the tested in vitro conditions.[11] It is important to note that while statistically relevant, the clinical impact of this twofold difference in potency is less clear, as both compounds achieve concentrations in the stomach far exceeding their MIC values.[5]
Comparative Clinical Efficacy: In Vivo and Clinical Trial Data
Direct, head-to-head clinical trials comparing quadruple therapy regimens containing this compound versus those with Colloidal Bismuth Subcitrate are notably scarce in published literature.[12] Most studies group various bismuth salts together or compare them to non-bismuth regimens.
However, available evidence allows for robust indirect comparisons:
-
A multicenter, randomized trial compared a 14-day quadruple therapy containing This compound (220 mg) with regimens containing colloidal bismuth pectin. The study found no significant difference in H. pylori eradication rates between the groups, with per-protocol success rates of 86.3% for the BPC group and 82.1-86.0% for the bismuth pectin groups.[13]
-
Studies evaluating quadruple therapies containing Colloidal Bismuth Subcitrate have consistently shown high eradication rates, often exceeding 85-90%, particularly when used for 10-14 days.[12][14]
-
A meta-analysis confirmed that adding bismuth (BPC and CBS were among the forms included) to eradication regimens significantly increases the cure rate, especially in areas with high antibiotic resistance.[15]
Field-Proven Insight: The lack of a significant difference in clinical outcomes, despite the modest in vitro advantage of CBS, suggests that both compounds achieve sufficient local concentrations to exert their maximal bactericidal and synergistic effects in vivo. The overall success of the therapy is more critically dependent on factors like treatment duration (14 days being superior to 7-10 days), patient compliance, and the combination of antibiotics used.[12][14]
Synergistic Effects with Antibiotics
A key advantage of incorporating bismuth into treatment regimens is its ability to enhance the efficacy of antibiotics and help overcome resistance. Bismuth appears to have an additive or synergistic effect with antibiotics like clarithromycin and metronidazole.[12] This is particularly valuable as resistance to these agents is the primary cause of treatment failure. The mechanism for this synergy is likely multifactorial, including the aforementioned disruption of the bacterial cell wall, which may facilitate antibiotic entry.[13]
Interestingly, while the clinical benefit is clear, some in vitro studies using checkerboard assays have not demonstrated direct synergy, suggesting the interaction may be more complex in the in vivo environment.[11]
Experimental Protocols: A Self-Validating System
Accurate determination of bismuth's antibacterial potency is critical for preclinical evaluation. The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against H. pylori.
Detailed Protocol: Agar Dilution MIC Testing for Bismuth Compounds
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Colloidal Bismuth Subcitrate against H. pylori.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a quality control strain with a known MIC range (e.g., H. pylori ATCC 43504) and a growth control plate (no bismuth), ensuring the reliability of the results.
Methodology:
-
Preparation of Bismuth Stock Solutions:
-
Accurately weigh the bismuth compound and dissolve it in an appropriate sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 2560 µg/mL). Causality: A high-concentration stock allows for accurate serial dilutions without significantly altering the volume of the agar medium.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar supplemented with 5-10% sterile, defibrinated sheep or horse blood. Autoclave and cool the medium to 45-50°C in a water bath. Causality: H. pylori is a fastidious organism requiring blood-enriched media for robust growth.
-
Perform twofold serial dilutions of the bismuth stock solution to prepare working solutions.
-
Add the appropriate volume of each bismuth working solution to the molten agar to achieve the desired final concentrations (e.g., ranging from 0.5 to 64 µg/mL). Also, prepare a drug-free control plate.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a 48-72 hour culture on blood agar plates.
-
Suspend the colonies in a sterile broth (e.g., Brucella Broth) or saline.
-
Adjust the turbidity of the suspension to match a 3.0 McFarland standard (approximately 1 x 10⁸ CFU/mL). Causality: Standardizing the inoculum density is critical for reproducible MIC results.
-
-
Inoculation:
-
Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the growth control.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours under microaerobic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂). Causality: These specific atmospheric conditions are essential for the growth of H. pylori.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits any visible growth, including hazes or single colonies.
-
Validate the experiment by confirming robust growth on the control plate and checking that the MIC for the control strain falls within its accepted range.
-
References
- 1. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Double-blind comparison of absorbable colloidal bismuth subcitrate and nonabsorbable bismuth subnitrate in the eradication of Helicobacter pylori and the relief of nonulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized comparison of quadruple and triple therapies for Helicobacter pylori eradication: The QUADRATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In Vitro Comparative Analysis of Bismuth Potassium Citrate and Bismuth Subsalicylate Efficacy Against Enteric Pathogens
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Resurgence of Bismuth in an Era of Antimicrobial Resistance
For centuries, bismuth-containing compounds have been utilized in medicine for a variety of gastrointestinal ailments. With the escalating crisis of antimicrobial resistance, there is a renewed scientific interest in these agents for their pleiotropic mechanisms of action and low propensity for resistance development.[1][2] Two of the most prominent salts in clinical and research settings are Bismuth Potassium Citrate (BPC) and Bismuth Subsalicylate (BSS). While both are employed for conditions like peptic ulcers and diarrhea, their comparative in vitro efficacy against a broad spectrum of enteric pathogens is a subject of considerable interest for drug development and clinical microbiology.[3][4] This guide provides a detailed in vitro comparison of BPC and BSS, synthesizing available experimental data to inform research and development decisions.
Comparative In Vitro Susceptibility of Enteric Pathogens
The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for BPC and BSS against key enteric pathogens. It is important to note that the available literature is more extensive for Bismuth Subsalicylate against a wider range of pathogens, while data for this compound is predominantly focused on Helicobacter pylori.
| Enteric Pathogen | This compound (BPC) - MIC (µg/mL) | Bismuth Subsalicylate (BSS) - MIC (µg/mL) |
| Helicobacter pylori | 2 - 16[5] | 4 - 32[5] |
| Campylobacter jejuni | Data not available | 900 (MIC90)[6] |
| Escherichia coli | Data not available | Effective growth inhibition[7][8] |
| Salmonella spp. | Data not available | Effective growth inhibition[7] |
| Shigella spp. | Data not available | Effective growth inhibition[7] |
| Yersinia enterocolitica | Data not available | Binds to and is incorporated by the bacteria[9] |
| Vibrio cholerae | Data not available | Inhibits toxin activity[10] |
Note: "Effective growth inhibition" indicates that studies have demonstrated antimicrobial activity, but specific MIC values were not provided in the cited sources.
Mechanisms of Antimicrobial Action: A Tale of Two Salts
The antimicrobial properties of BPC and BSS are multifaceted, contributing to their efficacy and low rates of resistance. While both compounds deliver the active Bi³⁺ ion, their distinct formulations influence their activity.
This compound (BPC) , often in a colloidal subcitrate form, exhibits a potent anti-H. pylori effect through several mechanisms:
-
Bacterial Cell Wall Disruption: Bismuth ions can form complexes within the bacterial cell wall and periplasmic space, leading to structural degradation.[3]
-
Enzyme Inhibition: BPC interferes with the function of crucial bacterial enzymes, including urease, catalase, and lipase, which are vital for the pathogen's survival and virulence in the acidic gastric environment.[11]
-
Inhibition of Adherence: It prevents the adherence of H. pylori to the gastric mucosa.
-
ATP Synthesis Disruption: BPC can inhibit ATP synthesis, depriving the bacteria of essential energy.[2]
Bismuth Subsalicylate (BSS) demonstrates a broader spectrum of activity against various enteric pathogens. Its mechanisms include:
-
Direct Antimicrobial Effects: BSS has been shown to inhibit the growth of a number of bacteria that cause diarrhea, including E. coli, Salmonella, Shigella, and Campylobacter.[7]
-
Anti-Toxigenic Properties: BSS can inhibit the activity of toxins produced by Vibrio cholerae and enterotoxigenic E. coli.[10]
-
Anti-inflammatory Action: The salicylate moiety of BSS has anti-inflammatory effects, which can help to reduce the symptoms of gastroenteritis.
The following diagram illustrates the proposed antimicrobial mechanisms of bismuth compounds.
Caption: Proposed antimicrobial mechanisms of this compound and Bismuth Subsalicylate.
Experimental Protocols for In Vitro Susceptibility Testing
Accurate and reproducible in vitro susceptibility testing is paramount for comparing the antimicrobial activity of different compounds. The following are standardized methodologies for determining the MIC of bismuth compounds against enteric pathogens.
Agar Dilution Method
The agar dilution method is a reliable technique for determining the MIC of antimicrobial agents.
Caption: Workflow for the agar dilution method for MIC determination.
Detailed Protocol:
-
Preparation of Bismuth Compound Stock Solution: Accurately weigh the bismuth compound and dissolve it in a suitable solvent to create a stock solution of known concentration.
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Agar Preparation: Prepare the appropriate agar medium (e.g., Mueller-Hinton agar for most enteric bacteria, supplemented with blood for fastidious organisms like Campylobacter) and sterilize by autoclaving. Cool the agar to 45-50°C in a water bath.
-
Incorporation into Agar: Add a defined volume of each bismuth dilution to a corresponding volume of molten agar. Mix thoroughly but gently to avoid air bubbles.
-
Plate Pouring: Pour the agar-bismuth mixture into sterile Petri dishes and allow them to solidify on a level surface.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate atmospheric conditions and temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the bismuth compound that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is a widely used technique that allows for the simultaneous testing of multiple compounds and isolates in a 96-well microtiter plate format.
Detailed Protocol:
-
Preparation of Bismuth Compound Dilutions: Prepare serial twofold dilutions of the bismuth compound in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the bismuth dilutions.
-
Incubation: Cover the plate and incubate at the appropriate temperature and atmospheric conditions for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the bismuth compound in which there is no visible turbidity (bacterial growth).
Discussion and Future Directions
The available in vitro data suggests that both this compound and Bismuth Subsalicylate possess significant antimicrobial properties. BPC has demonstrated potent activity against H. pylori, a key pathogen in peptic ulcer disease. BSS appears to have a broader spectrum of action against a variety of enteric pathogens responsible for diarrheal diseases.
A significant gap in the current literature is the lack of direct, comparative in vitro studies of BPC and BSS against a wide array of enteric pathogens using standardized methodologies. Future research should focus on generating this data to provide a more complete picture of their respective antimicrobial profiles. Such studies would be invaluable for guiding the development of new bismuth-based therapies for the treatment and prevention of infectious gastroenteritis, particularly in the context of increasing antibiotic resistance. Furthermore, investigating the potential for synergy between these bismuth compounds and existing antibiotics against resistant enteric pathogens is a promising avenue for future research.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Systematic Review and Meta-Analyses Assessment of the Clinical Efficacy of Bismuth Subsalicylate for Prevention and Treatment of Infectious Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth subsalicylate in the prevention of colonization of infant mice with Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of bismuth subsalicylate and other bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind comparison of bismuth subsalicylate and placebo in the prevention and treatment of enterotoxigenic Escherichia coli-induced diarrhea in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deposition of bismuth by Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bismuth subsalicylate inhibits activity of crude toxins of Escherichia coli and Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects | springermedizin.de [springermedizin.de]
A Comparative Guide to Proteomic Analysis for Identifying Bacterial Drug Targets of Bismuth Potassium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Multifaceted Mechanism of Bismuth Potassium Citrate
This compound (BPC) has long been a cornerstone in the treatment of Helicobacter pylori infections, yet its precise molecular mechanisms have remained a subject of intense investigation. It is understood that BPC exerts a multifactorial assault on bacteria, including the disruption of the cell wall, inhibition of key enzymes, interference with protein and cell wall synthesis, and the induction of oxidative stress.[1][2] This complexity makes identifying its specific protein targets a challenging but critical endeavor for understanding its efficacy and for the rational design of new antimicrobial agents.
This guide provides a comprehensive comparison of proteomic strategies to deconvolve the targets of BPC in bacteria. We will delve into the technical nuances of various mass spectrometry-based proteomic workflows, offering insights into their relative strengths and weaknesses. Furthermore, we will explore alternative and complementary approaches to provide a holistic view of the available methodologies for bacterial drug target identification.
Pillar 1: Comparative Proteomic Strategies for BPC Target Identification
The core of identifying BPC's targets lies in quantifying changes in the bacterial proteome upon treatment. Several robust quantitative proteomic techniques can be employed, each with its own set of advantages and considerations.
Isobaric Labeling: iTRAQ and TMT
Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are powerful techniques for multiplexed quantitative proteomics.[3][4][5][6][7] In this approach, peptides from different samples (e.g., control vs. BPC-treated) are labeled with tags that are isobaric (have the same mass) but yield different reporter ions upon fragmentation in the mass spectrometer.
Causality Behind the Choice: The primary advantage of isobaric labeling is the ability to multiplex up to 8 (iTRAQ) or more (TMT) samples in a single mass spectrometry run.[6][7] This minimizes experimental variability and increases throughput, which is crucial for dose-response or time-course studies of BPC's effects.
Experimental Workflow: iTRAQ-based Quantitative Proteomics
References
- 1. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. iTRAQ protein quantification: a quality-controlled workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. iTRAQ Quantitative Proteomics - Creative Biogene [microbialtec.com]
- 7. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Metabolomic Profiling of Helicobacter pylori in Response to Bismuth Potassium Citrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Metabolic Vulnerabilities of Helicobacter pylori
Helicobacter pylori (H. pylori), a Gram-negative bacterium that colonizes the human stomach, is a major causative agent of gastritis, peptic ulcers, and gastric cancer. The rising tide of antibiotic resistance necessitates a deeper understanding of the bacterium's response to various therapeutic agents to develop more effective eradication strategies. Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful lens to scrutinize the physiological state of H. pylori and identify metabolic pathways critical for its survival and pathogenesis. This guide provides an in-depth comparison of the metabolomic effects of Bismuth Potassium Citrate on H. pylori with other conventional antibiotic treatments, offering insights into their distinct mechanisms of action and potential synergistic applications. Bismuth compounds have long been a cornerstone of H. pylori eradication therapies, and recent multi-omics studies have begun to unravel their multifaceted impact on bacterial metabolism.[1][2][3][4]
The Landscape of H. pylori Metabolomics: A Methodological Overview
A robust metabolomic analysis is predicated on a meticulously executed experimental workflow, from sample preparation to data analysis. The choice of methodology is critical for obtaining a comprehensive and reproducible snapshot of the H. pylori metabolome.
Experimental Workflow: From Culture to Analysis
The journey from a bacterial culture to a metabolic profile involves several key stages, each with its own set of considerations to ensure data integrity.
Caption: A generalized workflow for bacterial metabolomics studies.
Step-by-Step Experimental Protocol:
-
H. pylori Culture and Treatment:
-
H. pylori strains are cultured in a suitable liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) under microaerophilic conditions.
-
Cultures are grown to the mid-logarithmic phase to ensure metabolic activity is representative of active growth.
-
The bacterial cultures are then exposed to sub-inhibitory concentrations of this compound or the comparative antibiotics (e.g., clarithromycin, metronidazole) for a defined period.
-
-
Metabolic Quenching:
-
To halt enzymatic activity and preserve the metabolic state of the bacteria, rapid quenching is essential.
-
A common and effective method involves the use of cold methanol.[5] This procedure must be performed swiftly to prevent metabolite leakage.
-
-
Metabolite Extraction:
-
The separation of intracellular metabolites from other cellular components is a critical step.
-
The Bligh and Dyer method, a liquid-liquid extraction technique, is frequently employed for its ability to separate the polar and nonpolar metabolites.
-
-
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that excels in detecting a wide range of metabolites.[6] It is particularly well-suited for untargeted metabolomics, providing a broad overview of the metabolic changes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying metabolites.[7][8] It is a non-destructive technique that provides detailed structural information.[7]
-
-
Data Analysis:
-
The raw data from LC-MS or NMR is processed to identify and quantify metabolites.
-
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify significant differences between treated and control groups.
-
Pathway analysis tools are then used to map the altered metabolites to specific metabolic pathways, providing biological context to the observed changes.
-
The Metabolomic Impact of this compound on H. pylori
Bismuth compounds exert a multi-targeted effect on H. pylori, leading to a profound disruption of its metabolic network. Integrative proteomic and metabolomic analyses have revealed that bismuth's efficacy stems from its ability to interfere with numerous essential cellular processes.[2]
Key Metabolic Pathways Disrupted by Bismuth:
-
Tricarboxylic Acid (TCA) Cycle: Bismuth treatment has been shown to initially perturb the TCA cycle, a central hub of cellular respiration and energy production.[1][4] This disruption leads to a significant decrease in the abundance of key TCA cycle intermediates.
-
Amino Acid Metabolism: The metabolism of several amino acids is significantly altered in response to bismuth. This includes pathways for glutamate, aspartate, and alanine metabolism, which are crucial for protein synthesis and nitrogen balance.[2]
-
Nucleotide Metabolism: Bismuth impairs purine and pyrimidine metabolism, which are essential for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication.[2]
-
Energy Metabolism: By targeting key enzymes and disrupting the electron transport chain, bismuth leads to a reduction in ATP synthesis, effectively starving the bacterium of its primary energy source.[1]
-
Oxidative Stress: Bismuth treatment induces oxidative stress in H. pylori by inhibiting antioxidant enzymes like catalase and superoxide dismutase.[2] This leads to an accumulation of reactive oxygen species, causing damage to cellular components.
Caption: Key metabolic pathways in H. pylori affected by this compound.
Comparative Metabolomic Analysis: Bismuth vs. Conventional Antibiotics
While comprehensive, direct comparative metabolomic studies are still emerging, existing research provides valuable insights into the distinct metabolic consequences of treating H. pylori with this compound versus standard antibiotics like clarithromycin and metronidazole. To date, there is a notable lack of published studies on the metabolomic effects of amoxicillin on H. pylori.
| Metabolic Pathway | This compound | Clarithromycin | Metronidazole |
| Primary Target | Multi-target | Protein Synthesis (50S ribosomal subunit) | DNA Damage |
| TCA Cycle | Significantly Perturbed[1][4] | Alterations linked to resistance[6] | Limited direct evidence |
| Amino Acid Metabolism | Significantly Altered[2] | Upregulation of L-leucine in resistant strains[6] | Not a primary reported effect |
| Lipid Metabolism | Not a primary reported effect | Upregulation of sphingolipids in resistant strains[6] | Alterations in fatty acid biosynthesis[7] |
| Nucleotide Metabolism | Impaired[2] | Not a primary reported effect | Not a primary reported effect |
| Energy Production | Inhibited[1] | Indirectly affected | Not a primary reported effect |
| Oxidative Stress | Induced[2] | Not a primary reported effect | Not a primary reported effect |
Table 1: Comparative Overview of a selection of Metabolic Pathways Affected by Different Treatments.
Clarithromycin: A Focus on Resistance-Associated Metabolic Reprogramming
Metabolomic studies on clarithromycin-treated H. pylori have largely focused on understanding the metabolic adaptations that accompany the development of resistance. Exposure to clarithromycin triggers a significant metabolic reprogramming in the bacterium.[6][8]
-
Key Findings: A study using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) revealed that the development of clarithromycin resistance is associated with the upregulation of several metabolites linked to bacterial virulence, survival, and proliferation.[6] These include:
-
L-leucine: An essential amino acid involved in protein synthesis and a signaling molecule.
-
Pyridoxine (Vitamin B6): A cofactor in many metabolic reactions.
-
Sphingolipids: Important components of the bacterial cell membrane.
-
This metabolic shift suggests that clarithromycin-resistant H. pylori may have enhanced virulence and survival capabilities, posing a greater clinical challenge.
Metronidazole: Insights into Altered Fatty Acid Metabolism
Research into the metabolomic effects of metronidazole on H. pylori has indicated an impact on lipid metabolism. One study, utilizing transcriptomics and untargeted metabolomics, revealed that metronidazole treatment leads to alterations in fatty acid biosynthesis pathways.[7] This suggests that metronidazole's mechanism of action may involve the disruption of bacterial cell membrane integrity, in addition to its known DNA-damaging effects.
Conclusion and Future Perspectives
Metabolomic profiling provides a powerful platform for elucidating the intricate mechanisms by which different therapeutic agents combat H. pylori. This compound stands out for its multi-pronged metabolic assault, disrupting a wide array of essential pathways, which likely contributes to its sustained efficacy and low rates of resistance. In contrast, the metabolic changes observed with clarithromycin are closely tied to the emergence of resistance, highlighting the bacterium's adaptive capabilities.
The lack of comprehensive, direct comparative metabolomic studies remains a critical knowledge gap. Future research should focus on head-to-head comparisons of various anti-H. pylori agents under standardized experimental conditions. Such studies will be invaluable for:
-
Identifying novel drug targets: Uncovering metabolic vulnerabilities can pave the way for the development of new therapeutic strategies.
-
Optimizing combination therapies: A deeper understanding of the metabolic interplay between different drugs can inform the design of more effective synergistic treatment regimens.
-
Developing biomarkers of treatment efficacy: Metabolomic signatures could potentially serve as early indicators of treatment success or failure.
By continuing to explore the metabolic landscape of H. pylori under therapeutic pressure, the scientific community can move closer to developing more robust and personalized strategies to eradicate this persistent pathogen.
References
- 1. Gastric Metabolomics Detects Helicobacter pylori Correlated Loss of Numerous Metabolites in Both the Corpus and Antrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amoxicillin: MedlinePlus Drug Information [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Amoxicillin resistance with beta-lactamase production in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Biofilm Inhibition Potential of Bismuth Salts
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bacterial biofilms represent a formidable challenge in clinical and industrial settings, contributing to persistent infections and antimicrobial resistance. This guide provides a comprehensive comparative analysis of various bismuth salts as anti-biofilm agents. We delve into the multi-modal mechanisms of action that make bismuth an attractive therapeutic candidate, present a side-by-side comparison of the efficacy of different bismuth formulations—from common salts to highly potent bismuth-thiols and emerging nanoparticles—and provide detailed, field-proven protocols for evaluating their anti-biofilm potential in a laboratory setting.
Introduction: The Biofilm Challenge and the Bismuth Opportunity
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] This mode of growth confers significant protection from host immune responses and antimicrobial agents, with bacteria in biofilms being notoriously difficult to eradicate.[1] The rise of antibiotic-resistant pathogens necessitates novel strategies that can disrupt these resilient communities.
Bismuth, a heavy metal with a surprisingly favorable safety profile in humans, has long been used in gastrointestinal remedies like Pepto-Bismol®.[2] Its therapeutic utility stems from potent antimicrobial properties, which are now understood to include significant anti-biofilm activity.[2][3] Unlike traditional antibiotics that target bacterial growth, bismuth compounds disrupt biofilms through multiple mechanisms, making the development of resistance less likely. This guide will explore these mechanisms, compare the performance of key bismuth salts, and equip researchers with the methodologies to validate their efficacy.
The Multi-Modal Mechanism of Bismuth's Anti-Biofilm Action
The efficacy of bismuth against biofilms is not due to a single mode of action but rather a coordinated attack on bacterial physiology and community structure. This multi-pronged approach is a key advantage, as it creates several points of failure for the bacterial community.
The primary mechanisms include:
-
Inhibition of EPS Matrix Production: At sub-inhibitory concentrations, bismuth compounds suppress the expression of exopolysaccharides (EPS), the "glue" that holds the biofilm together.[4] Bismuth subsalicylate (BSS), for instance, can reduce capsular polysaccharide production in Klebsiella pneumoniae by over 90%.[5] This weakens the biofilm structure and increases bacterial susceptibility to other antimicrobials and host defenses.[6]
-
Interference with Metal Homeostasis: Bismuth disrupts bacterial iron metabolism, which is essential for energy production and, consequently, EPS synthesis.[2] It effectively blocks iron-binding molecules (siderophores) and interferes with iron uptake, starving the bacteria of this critical nutrient.[2]
-
Enzyme Inactivation: Trivalent bismuth ions (Bi³⁺) have a high affinity for sulfur, allowing them to bind to cysteine-rich proteins and inactivate crucial bacterial metalloenzymes by displacing native metal cofactors like iron, nickel, and zinc.[7] This disrupts essential processes like energy metabolism and acid neutralization.[7][8]
-
Inhibition of Adhesion: Bismuth can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[2][8]
Comparative Efficacy of Bismuth Salts
Not all bismuth salts are created equal. Their anti-biofilm potential is heavily influenced by their chemical form, which dictates solubility, bioavailability, and interaction with bacterial targets.
| Bismuth Salt Category | Examples | Potency & Efficacy | Target Pathogens (Documented) | Key Insights & Causality |
| Bismuth-Thiols (BTs) | Bismuth-ethanedithiol (BisEDT), Bismuth-dimercaprol (BisBAL), Bismuth-dimercaptotoluene (BisTOL) | Very High. Up to 1,000-fold more active than other salts.[4] Inhibition at low µM or even sub-µM concentrations.[4] | Staphylococcus spp. (incl. MRSA/MRSE), P. aeruginosa, K. pneumoniae[4][6] | The lipophilic thiol ligand acts as a carrier, dramatically enhancing bismuth's uptake across bacterial membranes to reach intracellular targets.[6] |
| Common Organic Salts | Bismuth Subsalicylate (BSS), Colloidal Bismuth Subcitrate (CBS) | Moderate. Effective at µM to mM concentrations. BSS is highly effective at inhibiting capsule production.[2][5] | H. pylori, P. aeruginosa, K. pneumoniae, Gram-negatives[2][5][8] | These salts dissociate to release Bi³⁺. Their efficacy is linked to disrupting surface adhesion and EPS, and they show strong synergy with conventional antibiotics.[2] |
| Inorganic Salts | Bismuth Subnitrate, Bismuth Trioxide | Low to Moderate. Generally requires higher concentrations (>1000 µg/ml) for significant effect.[9][10] | S. aureus, P. aeruginosa, P. mirabilis[9] | Lower solubility limits the bioavailability of active bismuth ions, resulting in lower potency compared to chelated or organic forms.[7][10] |
| Nanoparticles (NPs) | BiNPs, Bi₂O₃ NPs | Moderate to High. Efficacy is size- and formulation-dependent. Can be more effective than bulk counterparts.[9] | S. aureus, P. aeruginosa, P. mirabilis, C. albicans[3][9] | The high surface-area-to-volume ratio of NPs enhances interaction with bacterial cells and may improve local bismuth concentration and activity.[9] |
Bismuth-Thiols (BTs): The High-Potency Leaders
The conjugation of bismuth with thiol-containing molecules represents a major advancement in leveraging its antimicrobial properties. Bismuth-thiols (BTs) exhibit exceptionally potent activity. For example, BisEDT can inhibit methicillin-resistant Staphylococcus epidermidis (MRSE) at concentrations as low as 0.9 to 1.8 µM Bi³⁺.[4] The scientific rationale for this enhanced potency is clear: the lipophilic thiol component chelates the bismuth ion, neutralizing its charge and facilitating its transport across the lipid-rich bacterial cell membrane, thus delivering the active metal ion directly to intracellular targets.[5][6]
Common Bismuth Salts: Established Efficacy and Synergistic Potential
Salts like BSS and CBS are widely used and well-characterized. While less potent than BTs, they are effective biofilm inhibitors. A key strength is their ability to work synergistically with existing antibiotics. By disrupting the biofilm matrix, they effectively lower the shield that protects embedded bacteria, allowing antibiotics to penetrate and exert their killing effect.[2][6] Studies have shown that BSS in combination with various antibiotic classes demonstrates excellent synergy against P. aeruginosa biofilms.[2]
Bismuth Nanoparticles: An Emerging Frontier
Nanotechnology offers a promising platform to enhance the delivery and efficacy of bismuth. Biogenic BiNPs have been shown to significantly decrease biofilm formation in P. aeruginosa by 85% and can work in concert with antibiotics to increase their effectiveness against resistant strains like MRSA.[9] The enhanced activity is attributed to the unique physicochemical properties of nanoparticles, which can improve interaction with the biofilm matrix and bacterial cells.
Field-Proven Protocols for Assessing Anti-Biofilm Efficacy
To quantitatively compare the efficacy of different bismuth salts, standardized and reproducible methods are essential. The following protocols are foundational for any lab working on anti-biofilm agents.
Protocol 1: Biofilm Biomass Quantification (Crystal Violet Assay)
This method is the gold standard for quantifying the total biomass of a biofilm, including cells and the EPS matrix.[1][11]
Step-by-Step Methodology:
-
Preparation: Grow a bacterial culture overnight. Dilute it 1:100 in fresh growth medium. In a 96-well flat-bottom plate, add 180 µL of the diluted culture and 20 µL of the bismuth salt solution at various concentrations. Include untreated (bacteria only) and sterile media (blank) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C without agitation to allow for biofilm formation at the bottom of the wells.
-
Washing: Carefully discard the liquid content from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Causality Check: This washing step is critical to ensure that the measurement reflects only the adherent biofilm biomass, not the free-floating bacteria.
-
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes. Remove the methanol and let the plate air dry completely.
-
Causality Check: Methanol fixation dehydrates the cells and EPS, adhering the biofilm firmly to the plastic and preventing its loss during subsequent staining steps.
-
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Final Wash: Discard the crystal violet solution and wash the plate again three times with PBS or distilled water until the wash water runs clear.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to dissolve the bound stain.
-
Causality Check: Acetic acid releases the stain from the biofilm components into the solution, allowing for spectrophotometric quantification.
-
-
Quantification: Measure the absorbance at a wavelength between 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Protocol 2: Biofilm Metabolic Activity (Resazurin Assay)
This assay determines the viability of cells within the biofilm by measuring metabolic activity.[12] It is an excellent complement to the crystal violet assay.
Step-by-Step Methodology:
-
Biofilm Growth: Grow and wash the biofilms as described in Protocol 1 (Steps 1-3).
-
Staining: Prepare a resazurin solution (e.g., 0.01-0.02% in PBS). Add 200 µL of this solution to each well containing the washed biofilms. Also, add it to wells with media only (negative control).
-
Incubation: Incubate the plate in the dark at 37°C for 1-4 hours.
-
Causality Check: Resazurin (blue) is a cell-permeable dye that is reduced by metabolically active cells into the highly fluorescent pink compound, resorufin. The incubation time allows for this conversion to occur.
-
-
Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12] The fluorescence intensity is proportional to the number of viable, metabolically active cells.
Conclusion and Future Outlook
Bismuth salts, particularly the highly potent bismuth-thiols, represent a promising class of anti-biofilm agents. Their multi-modal mechanism of action, which involves disrupting the biofilm matrix, interfering with essential metabolic processes, and inhibiting bacterial adhesion, makes them robust candidates for combating persistent infections. Furthermore, their demonstrated synergy with conventional antibiotics opens a clear pathway for developing combination therapies that can overcome antimicrobial resistance.
Future research should focus on optimizing formulations to improve the bioavailability and targeted delivery of bismuth, particularly for systemic applications. The continued exploration of novel bismuth chelates and nanoparticle-based systems will be critical in translating the potent anti-biofilm activity observed in vitro into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. micro-bites.org [micro-bites.org]
- 3. reddit.com [reddit.com]
- 4. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 12. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Bismuth Potassium Citrate using Atomic Absorption Spectrometry
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of bismuth in Bismuth Potassium Citrate, leveraging the precision and reliability of Atomic Absorption Spectrometry (AAS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and self-validating system for accurate and reproducible results. Every claim and protocol is grounded in authoritative standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Introduction: The Criticality of Bismuth Quantification in Pharmaceuticals
This compound is a key active pharmaceutical ingredient (API) in medications for gastrointestinal disorders.[6] Its therapeutic efficacy is directly linked to the precise amount of bismuth present. Therefore, a validated analytical method for its quantification is paramount for quality control, ensuring product safety and efficacy. This guide focuses on Atomic Absorption Spectrometry (AAS) as a powerful and accessible technique for this purpose.
The Chosen Analytical Technique: Atomic Absorption Spectrometry (AAS)
AAS is an instrumental analysis technique that measures the concentration of elements by detecting the absorption of electromagnetic radiation by free atoms in the gaseous state. For bismuth analysis, this method offers a favorable balance of sensitivity, specificity, and cost-effectiveness.[7]
Rationale for Selecting AAS
The choice of AAS is predicated on its inherent specificity for the element of interest. The use of a bismuth-specific hollow cathode lamp ensures that only the absorption by bismuth atoms is measured at a characteristic wavelength (typically 223.1 nm), minimizing interference from the sample matrix.[8]
Flame vs. Graphite Furnace AAS: A Critical Decision
A pivotal choice in AAS is the atomization technique: flame (FAAS) or graphite furnace (GFAAS).
-
Flame AAS (FAAS): In FAAS, the sample solution is aspirated into a flame (commonly air-acetylene), where it is desolvated, vaporized, and atomized.[9] FAAS is characterized by its speed, lower operational cost, and excellent precision, making it suitable for analyzing samples with bismuth concentrations in the parts-per-million (ppm) range.[10][11]
-
Graphite Furnace AAS (GFAAS): GFAAS utilizes an electrically heated graphite tube to atomize a small, discrete volume of the sample.[12][13] This technique offers significantly higher sensitivity (parts-per-billion, ppb, or even lower), making it ideal for trace or ultra-trace analysis.[14][15] However, it is slower and more susceptible to matrix interferences than FAAS.[10][12]
For the analysis of this compound, where the bismuth concentration is expected to be relatively high, Flame AAS is the more pragmatic and efficient choice. It provides the necessary precision and throughput for routine quality control.
Experimental Workflow for Bismuth Analysis by FAAS
The general workflow for determining bismuth content in this compound using FAAS is outlined below.
Caption: Workflow for Bismuth Analysis by FAAS.
Validation of the New AAS Method: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following validation parameters, as stipulated by the ICH Q2(R1) guidelines, must be thoroughly evaluated.[1][2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (placebo without this compound) to ensure no interference at the analytical wavelength of bismuth.
-
Analyze a sample of this compound.
-
Spike the this compound sample with known potential impurities and excipients and analyze it.
-
Compare the chromatograms or absorbance signals to demonstrate that the signal for bismuth is not affected by other components.
Acceptance Criteria: The blank should show no significant signal at the retention time or wavelength of bismuth. The presence of impurities and excipients should not interfere with the quantification of bismuth.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of bismuth from a certified reference material, covering the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).
-
Analyze each standard solution in triplicate.
-
Plot the mean absorbance values against the corresponding concentrations.
-
Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol (Spike Recovery Method):
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of bismuth at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD).
3.4.1. Repeatability (Intra-assay Precision) This assesses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare six independent samples of this compound at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and RSD.
Acceptance Criteria: The RSD should be ≤ 2.0%.
3.4.2. Intermediate Precision (Inter-assay Precision) This expresses the within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Prepare a series of blank samples and measure the response.
-
Calculate the standard deviation of the blank responses.
-
Determine the slope of the calibration curve from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope)
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Wavelength (± 1 nm)
-
Slit width (± 0.1 nm)
-
Flame composition (e.g., air/acetylene flow rate)
-
Acid concentration in the diluent (± 10%)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the results.
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, demonstrating the reliability of the method.
Comparison with Alternative Analytical Methods
While AAS is a robust technique, it is essential to understand its performance relative to other available methods for bismuth quantification.
| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | UV-Visible Spectrophotometry | Complexometric Titration |
| Principle | Atomic absorption | Mass-to-charge ratio of ions | Molecular absorption of light | Titration with a complexing agent (e.g., EDTA)[16] |
| Sensitivity | Good (ppm for FAAS, ppb for GFAAS) | Excellent (ppb to ppt) | Moderate (ppm)[17] | Low (percent level) |
| Specificity | High | Very High | Moderate to Low (prone to interference) | Low (can be affected by other metal ions) |
| Sample Throughput | High (FAAS) | High | Moderate | Low |
| Cost (Instrument) | Moderate | High | Low | Very Low |
| Cost (Operational) | Low to Moderate | High | Low | Very Low |
| Ease of Use | Relatively simple | Complex | Simple | Requires skilled analyst |
Justification for AAS: For the intended purpose of quantifying the API in a pharmaceutical formulation, AAS, particularly FAAS, offers the optimal balance of sensitivity, specificity, cost, and ease of use. While ICP-MS is more sensitive, its higher cost and complexity are not warranted for this application. UV-Vis spectrophotometry and titration lack the required specificity for a complex pharmaceutical matrix.[16][17]
Detailed Experimental Protocols
Sample Preparation
A critical step for accurate AAS analysis is the complete digestion of the sample to liberate the bismuth ions.[18][19]
Protocol for Acid Digestion:
-
Accurately weigh a portion of the powdered this compound sample.
-
Transfer the sample to a volumetric flask.
-
Add a suitable volume of concentrated nitric acid to dissolve the sample. Gentle heating may be required.[9]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water.
-
Further dilute an aliquot of this stock solution with 1% v/v nitric acid to a concentration within the linear range of the instrument.
Caption: Sample Preparation Workflow.
FAAS Instrumental Parameters
The following are typical instrumental parameters for bismuth analysis by FAAS. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Wavelength | 223.1 nm[8] |
| Lamp Current | As per manufacturer's recommendation |
| Slit Width | 0.2 - 0.7 nm |
| Flame | Air-Acetylene[8] |
| Burner Height | Optimized for maximum absorbance |
| Nebulizer Flow Rate | Optimized for maximum absorbance |
| Integration Time | 3 seconds |
| Replicates | 3 |
Conclusion
The validated atomic absorption spectrometry method presented in this guide provides a reliable, accurate, and precise means for the quantification of bismuth in this compound. By adhering to the principles of scientific integrity and the rigorous standards of the ICH guidelines, researchers and quality control professionals can be confident in the validity of their analytical results. The choice of FAAS is justified by its suitability for the concentration range of the API, offering a cost-effective and efficient solution for routine analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. CN102590123A - Method for detecting content of bismuth in this compound medicament - Google Patents [patents.google.com]
- 9. AAS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. qualitest.ae [qualitest.ae]
- 11. agilent.com [agilent.com]
- 12. What Is The Difference Between Graphite Furnace And Flame Aas? Choose The Right Technique For Your Lab - Kintek Solution [kindle-tech.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. quora.com [quora.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. qualitest.ae [qualitest.ae]
A Head-to-Head Comparison of Bismuth Potassium Citrate and Bismuth Pectin in Helicobacter pylori Eradication Models: A Technical Guide for Researchers
This guide provides an in-depth, evidence-based comparison of two prominent bismuth-containing compounds used in the eradication of Helicobacter pylori: Bismuth Potassium Citrate and Bismuth Pectin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a causal analysis of experimental choices and a critical evaluation of performance data, grounded in scientific literature. Our objective is to equip you with the necessary insights to make informed decisions in your research and development endeavors.
Introduction: The Enduring Challenge of H. pylori and the Role of Bismuth
Helicobacter pylori, a spiral-shaped bacterium that colonizes the human stomach, is a primary causative agent of chronic gastritis, peptic ulcer disease, and gastric cancer.[1] The increasing prevalence of antibiotic resistance in H. pylori strains has significantly compromised the efficacy of standard triple therapies, necessitating the exploration of alternative and adjunct treatments.[2] Bismuth salts have re-emerged as a critical component of quadruple therapy regimens, largely due to their unique multi-modal mechanism of action and the notable absence of reported bacterial resistance.[3]
Bismuth compounds exert a topical effect within the gastrointestinal tract, directly targeting H. pylori through various mechanisms, including the inhibition of bacterial protein and cell wall synthesis, disruption of membrane function, and interference with ATP synthesis.[2] Furthermore, bismuth's ability to form a protective layer over the gastric mucosa aids in ulcer healing and symptom alleviation.[4][5] A key advantage of incorporating bismuth into eradication therapies is its synergistic effect with antibiotics, which can help overcome resistance to agents like clarithromycin and metronidazole.[3][6]
This guide will focus on a comparative analysis of two widely used bismuth salts: this compound and Bismuth Pectin. We will dissect their physicochemical differences, compare their performance in preclinical and clinical models, and provide detailed experimental protocols to facilitate your own investigations.
Physicochemical Properties: A Tale of Two Complexes
While both this compound and Bismuth Pectin are effective in delivering bismuth to the gastric mucosa, their distinct physicochemical properties may influence their therapeutic profiles.
-
This compound (BPC) is often described as a medium molecular weight bismuth agent.[7] It is a well-defined chemical entity with good solubility in aqueous environments, which facilitates the release of bismuth ions.
-
Bismuth Pectin (or Colloidal Bismuth Pectin - CBP) is characterized as a high molecular weight bismuth agent.[7] It is a complex of bismuth with pectin, a polysaccharide. This formulation is designed to form a colloidal suspension in the gastric environment, potentially offering a more sustained release of bismuth and enhanced coating of the gastric mucosa.
The following diagram illustrates the conceptual difference in their gastric dispersion.
References
- 1. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. examine.com [examine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori [ouci.dntb.gov.ua]
A Researcher's Guide to the Synergistic Activity of Bismuth Potassium Citrate with Metronidazole Against Anaerobic Bacteria
Introduction: Addressing the Growing Challenge of Metronidazole Resistance in Anaerobic Infections
Anaerobic bacteria, such as Bacteroides fragilis and Clostridium difficile, are significant pathogens responsible for a range of serious infections, from intra-abdominal abscesses to debilitating colitis.[1] For decades, metronidazole has been a cornerstone of treatment for these infections due to its potent activity in anaerobic environments.[2][3][4][5] However, the emergence and spread of metronidazole-resistant strains are compromising its efficacy, presenting a formidable challenge in clinical settings.[1][6][7] This guide explores the scientific rationale and experimental framework for investigating Bismuth Potassium Citrate (BPC) as a synergistic partner to metronidazole, a combination that holds the potential to restore clinical efficacy and overcome established resistance mechanisms.
While the synergy between bismuth and metronidazole is clinically established for the microaerophilic bacterium Helicobacter pylori, its application against true anaerobes is a promising yet underexplored frontier.[8][9] This document will synthesize the existing evidence, propose a scientifically grounded hypothesis for the synergistic mechanism of action, and provide detailed experimental protocols for researchers to validate this potential in the laboratory.
Part 1: Evaluating the Individual Antimicrobial Profiles
A foundational understanding of each compound's activity is critical before assessing their combined effect.
Metronidazole: Mechanism and Microbial Evasion
Metronidazole is a prodrug that requires activation under anaerobic conditions.[10][11] Its nitro group is reduced by low-redox-potential electron transport proteins in anaerobic bacteria, forming cytotoxic nitroso radicals.[7] These radicals disrupt bacterial DNA, leading to strand breakage and cell death.[2][3]
Resistance in anaerobic bacteria, particularly in the Bacteroides fragilis group, is often multifactorial and can include:
-
Target Modification: The presence of nim genes, which encode nitroreductases that convert metronidazole into a non-toxic amino derivative, is a primary mechanism of resistance.[6][10]
-
Reduced Drug Activation: Decreased activity of the bacterial enzymes responsible for activating metronidazole can lead to reduced susceptibility.[2]
-
Enhanced DNA Repair: Overexpression of DNA repair proteins, such as RecA, can counteract the DNA-damaging effects of activated metronidazole.[2]
-
Efflux Pumps: While less characterized than in aerobic bacteria, efflux mechanisms may contribute to reduced intracellular drug concentrations.[6]
This compound: A Broad-Spectrum Antimicrobial Agent
Bismuth compounds have a long history in medicine, valued for their protective effects on gastrointestinal mucosa and their antimicrobial properties.[12] The antibacterial action of bismuth is multifaceted, which makes the development of resistance a slower process.[13] Bismuth ions can:
-
Disrupt bacterial cell wall integrity.[12]
-
Inhibit key bacterial enzymes and protein synthesis.[12][13]
-
Interfere with iron homeostasis, a critical pathway for bacterial survival and virulence.[14]
Crucially, various bismuth compounds have demonstrated direct antimicrobial activity against clinically relevant anaerobic bacteria. Studies have shown that bismuth subcitrate and other synthetic bismuth compounds are effective against Clostridium difficile, with some exhibiting Minimum Inhibitory Concentrations (MICs) below 1 µg/mL.[15][16] The bactericidal mechanism against C. difficile has been shown to require the internalization of bismuth into the bacterial cell.[12][15][17]
Table 1: Reported In Vitro Activity of Bismuth Compounds Against Select Anaerobic Bacteria
| Bismuth Compound | Bacterial Species | MIC Range (µg/mL) | Reference |
| Bismuth Subcitrate | Clostridium difficile | Varies by study | [16] |
| Bismuth Subsalicylate | Clostridium difficile | Varies by study | [18][19] |
| Synthetic Thiobismuth Cmpd. 1 | Clostridium difficile | < 1.0 | [15][16] |
| Bismuth Subsalicylate (Nano) | Porphyromonas gingivalis | 21.7 | [20] |
Part 2: The Synergy Hypothesis: A Proposed Mechanism of Action
While direct experimental data on BPC-metronidazole synergy against anaerobes is scarce, we can formulate a robust hypothesis based on their individual mechanisms and evidence from other bacterial species. The proposed synergy is likely a multi-pronged attack where BPC potentiates the action of metronidazole.
Proposed Synergistic Mechanism:
-
Disruption of Bacterial Energy Metabolism: Recent studies in Pseudomonas aeruginosa have shown that bismuth can inhibit iron-sulfur cluster-containing enzymes, which are essential for the electron transport chain.[14] Many anaerobic bacteria rely heavily on similar iron-sulfur proteins. By disrupting these pathways, BPC could impair the bacterium's overall metabolic function and potentially enhance the reduction (activation) of metronidazole.
-
Increased Intracellular Drug Concentration: Bismuth compounds can permeabilize the bacterial cell membrane. This disruption could facilitate greater entry of metronidazole into the cell. Furthermore, by dissipating the proton motive force, bismuth may inhibit the activity of efflux pumps, preventing the expulsion of metronidazole and leading to its accumulation at the site of action.[14]
-
Inhibition of Resistance Mechanisms: Bismuth's ability to bind to proteins containing thiol groups could allow it to inhibit enzymes involved in resistance, such as the nitroreductases encoded by nim genes or DNA repair enzymes, thereby re-sensitizing resistant bacteria to metronidazole.
Caption: Proposed synergistic mechanism of BPC and metronidazole.
Part 3: Experimental Validation Protocols
To test this hypothesis, standardized in vitro synergy testing methods are required. The following protocols are adapted for the specific needs of anaerobic bacteriology.
Workflow for Assessing Synergy
Caption: Experimental workflow for synergy testing.
Protocol 1: Checkerboard Microdilution Assay
This method assesses the combined effect of two drugs by testing a range of concentrations of each, alone and in combination, to determine the Fractional Inhibitory Concentration Index (FICI).[4][21][22]
Materials:
-
Anaerobic bacterial strains of interest.
-
Appropriate anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood).[9]
-
This compound (BPC) and Metronidazole stock solutions.
-
Sterile 96-well microtiter plates.
-
Anaerobic incubation system (chamber or glove box).
Step-by-Step Methodology:
-
Prepare Drug Dilutions:
-
Along the x-axis of a 96-well plate, prepare two-fold serial dilutions of Metronidazole in broth.
-
Along the y-axis, prepare two-fold serial dilutions of BPC in broth. The final plate should contain a grid of combinations of both drugs.
-
Include rows and columns with each drug alone to re-determine their individual MICs under the test conditions. Include a growth control well (no drug).
-
-
Prepare Bacterial Inoculum:
-
Culture the anaerobic strain on appropriate agar (e.g., Brucella blood agar) for 24-48 hours in an anaerobic environment.
-
Prepare a bacterial suspension in broth, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared plate with the bacterial suspension.
-
Seal the plate and incubate under anaerobic conditions at 37°C for 48 hours.
-
-
Data Collection:
-
After incubation, visually inspect the plate for turbidity to determine the MIC. The MIC is the lowest concentration of a drug (alone or in combination) that completely inhibits visible growth.
-
Data Analysis (Calculating FICI):
-
FIC of Drug A (BPC): (MIC of BPC in combination) / (MIC of BPC alone)
-
FIC of Drug B (Metronidazole): (MIC of Metronidazole in combination) / (MIC of Metronidazole alone)
-
FICI: FIC of BPC + FIC of Metronidazole
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay measures the rate of bacterial killing over time and can reveal bactericidal synergy.[5][23][24]
Materials:
-
Same as for the checkerboard assay, plus sterile tubes or flasks for cultures and plating supplies (e.g., Brucella agar plates).
Step-by-Step Methodology:
-
Prepare Cultures:
-
Prepare a log-phase anaerobic bacterial culture in broth with a starting inoculum of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Set Up Test Conditions:
-
Prepare separate culture tubes/flasks for:
-
Growth Control (no drug)
-
BPC alone (e.g., at 0.5x MIC)
-
Metronidazole alone (e.g., at 0.5x MIC)
-
BPC + Metronidazole in combination (e.g., 0.5x MIC of each)
-
-
Concentrations should be chosen based on the MICs determined previously.
-
-
Incubation and Sampling:
-
Incubate all tubes under anaerobic conditions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial dilutions of each aliquot in sterile broth or saline.
-
Plate the dilutions onto Brucella agar plates.
-
Incubate plates anaerobically for 48-72 hours until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a given time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
Conclusion and Future Directions
The escalating threat of metronidazole resistance among anaerobic pathogens necessitates novel therapeutic strategies. The combination of this compound with metronidazole presents a compelling, scientifically plausible approach to address this challenge. By leveraging bismuth's multi-target antimicrobial activity, it is hypothesized that BPC can re-sensitize resistant strains and potentiate metronidazole's bactericidal effects. This guide provides the foundational knowledge and, critically, the detailed experimental protocols for researchers to rigorously test this hypothesis. The validation of this synergistic relationship could pave the way for new combination therapies, offering a much-needed solution for treating difficult anaerobic infections.
References
- 1. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Bacteroides fragilis RecA protein overexpression causes resistance to metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. transpharmlab.com [transpharmlab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance in Metronidazole [ouci.dntb.gov.ua]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 11. Frontiers | Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activities of synthetic bismuth compounds against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bismuth subsalicylate nanoparticles with anaerobic antibacterial activity for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Bacterial Responses: Bismuth Potassium Citrate vs. Other Metal-Based Antimicrobials
Introduction: Decoding Bacterial Defenses Against Metallic Threats
In the escalating battle against antimicrobial resistance, metal-based compounds are re-emerging as a promising frontier in the development of novel therapeutics. With unique and multifaceted mechanisms of action, these agents offer the potential to circumvent conventional resistance pathways. Among them, Bismuth Potassium Citrate (BPC) has a long-standing clinical history, particularly in the eradication of Helicobacter pylori. However, a comprehensive understanding of how its antibacterial action at the genetic level compares with other metal-based antimicrobials like silver, copper, and zinc compounds is crucial for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the transcriptomic responses of bacteria to BPC versus other common metal-based antimicrobials. By synthesizing data from multiple studies, we will explore the distinct and overlapping genetic circuits that bacteria engage in their struggle for survival against these metallic stressors. This comparative approach not only illuminates the unique therapeutic potential of each compound but also provides a robust framework for designing the next generation of metal-based drugs.
Mechanisms of Action: A Multi-Pronged Assault on Bacterial Physiology
Metal-based antimicrobials do not rely on a single mode of action; instead, they launch a multi-pronged attack on bacterial cells. Understanding these foundational mechanisms is key to interpreting the subsequent transcriptomic data.
This compound (BPC): Bismuth's efficacy, particularly against H. pylori, stems from its ability to disrupt multiple essential pathways simultaneously. Bismuth ions have been shown to inhibit key bacterial enzymes, interfere with iron homeostasis, and disrupt the proton motive force.[1][2] This broad-spectrum intracellular disruption makes it difficult for bacteria to develop resistance through single-point mutations. Studies on Pseudomonas aeruginosa suggest that bismuth can also sensitize multidrug-resistant bacteria to conventional antibiotics by disrupting iron-sulfur cluster-containing enzymes.[1]
Silver (Ag): Silver ions are highly reactive and target multiple sites within the bacterial cell. They are known to bind to sulfhydryl groups in proteins, leading to enzyme inactivation and disruption of cellular processes.[3][4] Silver nanoparticles (AgNPs) can also generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA, proteins, and lipids.[4][5] Furthermore, AgNPs can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[6]
Copper (Cu): As an essential micronutrient, copper's antimicrobial properties are concentration-dependent. At elevated levels, copper ions can participate in Fenton-like reactions, generating highly toxic hydroxyl radicals that damage cellular components.[7][8] Copper also displaces other essential metal ions from their native binding sites in proteins, leading to enzyme inactivation.[8] Bacteria have evolved sophisticated efflux systems to pump excess copper out of the cell, and the expression of these systems is a key feature of the transcriptomic response to copper stress.[9][10]
Zinc (Zn): Similar to copper, zinc is an essential cofactor for many bacterial enzymes. However, at high concentrations, zinc becomes toxic. Zinc toxicity can arise from the displacement of other essential metal ions from enzymatic active sites and the disruption of metabolic pathways.[11][12] Bacteria tightly regulate intracellular zinc concentrations through a network of import and efflux systems, the genes for which are under the control of zinc-sensing transcriptional regulators like Zur.[13][14]
Comparative Transcriptomics: Unveiling the Genetic Battleground
Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), provides a global snapshot of the genes that are up- or downregulated in response to a specific stressor. By comparing the transcriptomic signatures of bacteria exposed to BPC, silver, copper, and zinc, we can discern both common and unique defense strategies.
This compound: A Focus on Metabolic and Iron Homeostasis Disruption
Transcriptomic and proteomic studies on H. pylori and P. aeruginosa have revealed that bismuth primarily triggers a response aimed at mitigating metabolic collapse and iron starvation.
-
Key Upregulated Genes: Genes involved in iron acquisition and transport are often upregulated as bacteria attempt to compensate for bismuth-induced disruption of iron-sulfur clusters.[1]
-
Key Downregulated Genes: Genes associated with virulence factors, such as CagA and VacA in H. pylori, are often downregulated.[[“]] Additionally, genes involved in central metabolic pathways, including the citric acid cycle and glycolysis, are repressed, reflecting a shutdown of non-essential processes to conserve energy.[16]
Silver: A Signature of Cell Envelope Stress and Virulence Repression
The transcriptomic response to silver is characterized by the induction of genes involved in repairing cell envelope damage and a marked downregulation of genes related to biofilm formation and virulence.
-
Key Upregulated Genes: Genes encoding for stress response proteins, including chaperones and proteases, are induced to manage protein aggregation caused by silver ions.[5] Genes involved in the repair of the cell envelope are also activated.
-
Key Downregulated Genes: A consistent finding across multiple bacterial species is the downregulation of genes essential for biofilm formation (e.g., bap, ompA, csuA/B) and quorum sensing, which controls virulence gene expression.[[“]][[“]][[“]]
Copper: A Hallmar of Metal Efflux and Oxidative Stress Response
Bacteria respond to copper stress by activating a robust detoxification system centered around copper efflux pumps and enzymes that mitigate oxidative damage.
-
Key Upregulated Genes: The most prominently upregulated genes are those encoding for copper efflux systems, such as the P-type ATPase CopA and the RND-type efflux pump CusCFBA, under the control of regulators like CueR and CusR.[1][9][10][19] Genes encoding for multi-copper oxidases (e.g., cueO), which convert the more toxic Cu(I) to the less toxic Cu(II), are also induced.[9]
-
Key Downregulated Genes: Genes involved in iron uptake are often downregulated to prevent the Fenton reaction between copper and iron, which would exacerbate oxidative stress.
Zinc: A Tightly Regulated Response to Maintain Homeostasis
The bacterial response to zinc stress is a classic example of tightly controlled metal homeostasis, orchestrated by the Zur repressor.
-
Key Upregulated Genes: Under zinc limitation (which can be mimicked by some experimental conditions), genes for high-affinity zinc uptake systems (e.g., znuABC) are strongly induced.[14][20] Conversely, under zinc excess, genes for zinc efflux pumps are upregulated.[21]
-
Key Downregulated Genes: When zinc is in excess, the Zur repressor binds to the promoters of zinc uptake genes, leading to their strong downregulation to prevent further toxic influx.[13]
Comparative Summary of Transcriptomic Responses
| Feature | This compound | Silver | Copper | Zinc |
| Primary Stress | Metabolic disruption, Iron-sulfur cluster damage | Cell envelope damage, Protein aggregation, Oxidative stress | Metal ion toxicity, Oxidative stress | Metal ion toxicity |
| Key Upregulated Genes | Iron acquisition systems | Stress response chaperones, Cell envelope repair | Copper efflux pumps (copA, cusCFBA), Multicopper oxidases (cueO) | Zinc efflux pumps, Metal detoxification systems |
| Key Downregulated Genes | Virulence factors, Central metabolism | Biofilm formation, Quorum sensing, Virulence factors | Iron uptake systems | Zinc uptake systems (znuABC) |
| Key Regulators | Not fully elucidated | Not fully elucidated | CueR, CusR, CsoR | Zur |
Experimental Protocol: A Guide to Comparative Transcriptomics of Metal-Based Antimicrobials
This section provides a detailed, step-by-step methodology for conducting a comparative transcriptomic study of bacterial responses to BPC and other metal-based antimicrobials. The causality behind key experimental choices is explained to ensure scientific integrity and reproducibility.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative transcriptomics.
Step-by-Step Methodology
-
Bacterial Strain and Culture Conditions:
-
Select a well-characterized bacterial strain (e.g., Escherichia coli K-12 MG1655) to ensure comparability with existing datasets.
-
Grow the bacteria in a defined minimal medium to avoid confounding effects from complex media components that may chelate metal ions.
-
Culture the bacteria to the mid-logarithmic growth phase (OD600 ≈ 0.5) to ensure metabolic activity and a robust transcriptional response.
-
-
Antimicrobial Treatment:
-
Determine the minimum inhibitory concentration (MIC) for each metal compound.
-
Treat the bacterial cultures with sub-inhibitory concentrations (e.g., 0.5 x MIC) of BPC, a silver salt (e.g., AgNO3), a copper salt (e.g., CuSO4), and a zinc salt (e.g., ZnSO4). Include an untreated control. Sub-inhibitory concentrations are chosen to elicit a transcriptional response without causing immediate cell death, which would compromise RNA integrity.
-
Harvest the cells at a defined time point (e.g., 30-60 minutes) post-treatment. This captures the primary transcriptional response before secondary effects dominate.
-
-
RNA Extraction and Quality Control:
-
Immediately stabilize the bacterial RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
Extract total RNA using a reputable kit that includes a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity). An RNA Integrity Number (RIN) > 7 is recommended for RNA-seq.
-
-
RNA-seq Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA in bacteria, to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA and synthesize first- and second-strand cDNA.
-
Ligate sequencing adapters and amplify the library.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Map the reads to the reference genome of the chosen bacterial strain.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in each treatment condition compared to the control.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis to identify the biological processes and pathways that are most affected by each metal antimicrobial.
-
Signaling Pathways and Regulatory Networks
The bacterial response to metal stress is governed by intricate signaling pathways and regulatory networks.
Copper Homeostasis Regulatory Network
Caption: Copper homeostasis regulation in Gram-negative bacteria.
Zinc Homeostasis Regulatory Network
Caption: Zinc homeostasis regulation via the Zur repressor.
Conclusion: Towards a More Informed Development of Metal-Based Antimicrobials
This comparative guide highlights the distinct yet sometimes overlapping transcriptomic responses of bacteria to this compound and other metal-based antimicrobials. While BPC appears to induce a profound metabolic and iron homeostasis crisis, silver triggers a strong cell envelope stress response, and copper and zinc elicit finely tuned metal efflux and homeostasis mechanisms.
The lack of direct comparative transcriptomic studies remains a significant knowledge gap. The detailed experimental protocol provided herein offers a roadmap for researchers to fill this void. A deeper understanding of these intricate genetic responses will be instrumental in the rational design of novel metal-based antimicrobial therapies and combination strategies to combat the growing threat of antibiotic resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. micro-bites.org [micro-bites.org]
- 3. quora.com [quora.com]
- 4. puresilver.io [puresilver.io]
- 5. Silver Enhances Antibiotic Activity Against Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The interplay between copper metabolism and microbes: in perspective of host copper-dependent ATPases ATP7A/B [frontiersin.org]
- 9. Copper tolerance and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-responsive gene regulation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc and gut microbiota in health and gastrointestinal disease under the COVID‐19 suggestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Graded expression of zinc-responsive genes through two regulatory zinc-binding sites in Zur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zur and zinc increase expression of E. coli ribosomal protein L31 through RNA-mediated repression of the repressor L31p - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. academic.oup.com [academic.oup.com]
- 20. pnas.org [pnas.org]
- 21. Zinc Essentiality, Toxicity, and Its Bacterial Bioremediation: A Comprehensive Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preclinical Equivalence Assessment of Generic Bismuth Potassium Citrate Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of a Locally Acting Gastrointestinal Drug
Bismuth Potassium Citrate is a cornerstone in combination therapies, particularly for the eradication of Helicobacter pylori, the bacterium implicated in peptic ulcer disease and gastritis.[1][2] Its therapeutic efficacy stems from a multi-faceted, local mechanism of action within the gastrointestinal (GI) tract. Bismuth ions exert direct antimicrobial effects by disrupting the bacterial cell wall and inhibiting key enzymes.[1][3][4] Concurrently, it forms a protective layer over the gastric mucosa, shielding it from acid and promoting ulcer healing.[1][3]
Unlike systemically absorbed drugs where blood concentration is a reliable surrogate for activity, this compound's primary site of action is the GI lumen.[2][3] This presents a significant challenge for generic drug development. Demonstrating bioequivalence—and by extension, therapeutic equivalence—cannot rely solely on traditional pharmacokinetic (PK) studies.[5][6] A generic formulation must not only match the innovator's limited systemic absorption for safety but, more critically, must replicate its behavior at the local site of action.
This guide provides a comprehensive framework for the preclinical assessment of generic this compound formulations. It outlines a weight-of-evidence approach, integrating in vitro characterization with performance models and targeted in vivo studies to build a robust case for equivalence. This multi-pronged strategy is essential for navigating the complexities of locally acting GI drugs and satisfying regulatory expectations.[6][7][8]
Framework for Equivalence Assessment: A Weight-of-Evidence Approach
Establishing equivalence for a locally acting drug like this compound requires a holistic assessment. No single test is sufficient. Instead, we build a scientific bridge from fundamental physicochemical properties to in vivo therapeutic action. The goal is to demonstrate that any minor differences between the generic and the reference listed drug (RLD) do not impact clinical safety or efficacy.
The assessment is structured as a logical progression, where each stage provides data that informs the necessity and design of the next.
Caption: Logical workflow for establishing preclinical equivalence.
Part I: Foundational In Vitro Characterization
The initial phase focuses on whether the generic and RLD formulations are pharmaceutically equivalent and exhibit similar behavior under simulated GI conditions.
Physicochemical (Q1/Q2) & Formulation Analysis
Causality: The foundation of equivalence is ensuring the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD concerning the active pharmaceutical ingredient (API) and excipients. Excipients can significantly influence local drug delivery, solubility, and stability in the GI tract.[8] Any differences must be rigorously justified and shown not to impact performance.
Key Parameters:
-
API: Identity, purity, potency, particle size distribution, polymorphism.
-
Excipients: Identity and quantity of all inactive ingredients.
-
Finished Product: Hardness, friability, disintegration time, content uniformity.
Comparative Dissolution Profiling
Causality: For this compound, dissolution is not just about absorption; it's about making the active moiety available at the site of action.[9] The rate and extent of dissolution in the stomach are critical for its antimicrobial and mucosal-protective effects.[9] Therefore, dissolution profiles must be compared across a range of biorelevant pH conditions to simulate the transit through the upper GI tract.
Experimental Protocol: Multi-Media Dissolution
-
Apparatus: USP Apparatus 2 (Paddle) at 75 RPM.
-
Media:
-
0.1 N HCl (pH 1.2) to simulate fasting stomach conditions.
-
Acetate buffer (pH 4.5) to simulate the post-meal stomach.
-
Phosphate buffer (pH 6.8) to simulate the small intestine.
-
-
Procedure:
-
Place one tablet (n=12 units for both test and reference) in each vessel containing 900 mL of pre-warmed (37°C) medium.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of dissolved bismuth using a validated analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a colorimetric method.[10]
-
-
Analysis: Calculate the similarity factor (f2) to compare the dissolution profiles. An f2 value between 50 and 100 indicates similarity.
Data Presentation: Hypothetical Dissolution Comparison
| Time (min) | RLD % Dissolved (Mean ± SD) | Generic % Dissolved (Mean ± SD) |
| pH 1.2 Medium | ||
| 10 | 45 ± 4 | 48 ± 5 |
| 20 | 78 ± 6 | 81 ± 5 |
| 30 | 92 ± 5 | 94 ± 4 |
| 60 | 98 ± 3 | 99 ± 2 |
| f2 Value | \multicolumn{2}{c | }{72 } |
| pH 4.5 Medium | ||
| 10 | 35 ± 5 | 38 ± 6 |
| 20 | 65 ± 7 | 69 ± 6 |
| 30 | 85 ± 6 | 88 ± 5 |
| 60 | 96 ± 4 | 97 ± 3 |
| f2 Value | \multicolumn{2}{c | }{68 } |
Part II: In Vitro Performance & Safety Models
This phase uses cell-based models to predict biological performance, linking the foundational characterization to potential in vivo outcomes.
Antimicrobial Susceptibility Testing (MIC)
Causality: The primary therapeutic action of this compound is the eradication of H. pylori.[1][3] It is imperative to demonstrate that the API released from the generic formulation is as effective at inhibiting bacterial growth as the API from the RLD. This is achieved by determining the Minimum Inhibitory Concentration (MIC). A comparable MIC value provides direct evidence of equivalent antimicrobial potency.[11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare stock solutions of the dissolved Test and RLD products. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion with 5% Fetal Calf Serum).[12][13]
-
Inoculation: Inoculate each well with a standardized suspension of an H. pylori reference strain (e.g., ATCC 43504) to a final concentration of ~5×10^5 CFU/mL.[13]
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerobic conditions (5% O2, 10% CO2, 85% N2).[12]
-
Reading: The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth.[14]
-
Validation: Include a positive control (no drug) and a negative control (no bacteria). The test is valid if robust growth is seen in the positive control.
Intestinal Permeability (Caco-2 Assay)
Causality: While this compound acts locally, a small fraction is absorbed systemically.[3][15][16] The systemic exposure of the generic must not exceed that of the RLD to ensure comparable safety. The Caco-2 cell monolayer model is the gold standard for predicting intestinal permeability and identifying potential differences in absorption.[17][][19]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer.[20]
-
Monolayer Integrity: Verify the integrity of the monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[20][21]
-
Transport Study:
-
Add the Test or RLD formulation (dissolved in transport buffer, e.g., HBSS) to the apical (A) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral (B) side at the end of the incubation.
-
-
Quantification: Analyze the concentration of bismuth in the basolateral samples using ICP-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both formulations.
Caption: Caco-2 permeability experimental workflow.
Part III: In Vivo Preclinical Confirmation
The final preclinical step involves animal models to confirm that the in vitro similarities translate to equivalent in vivo safety and efficacy.
Pharmacokinetic (PK) / Toxicokinetic Study
Causality: This study directly addresses the safety component of bioequivalence. It confirms that the systemic exposure to bismuth from the generic formulation is not higher than that of the RLD.[16] While not indicative of efficacy for this drug, it is a critical regulatory requirement for safety.[22][23] A rodent model (e.g., rats) is typically sufficient for this purpose.
Experimental Protocol: Rat PK Study
-
Dosing: Administer a single oral dose of the Test or RLD formulation to fasted rats (n=6-8 per group).
-
Blood Sampling: Collect blood samples via the tail vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process blood to plasma and determine bismuth concentrations using a validated ICP-MS method.[24]
-
Parameter Calculation: Use non-compartmental analysis to determine key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Data Presentation: Hypothetical Rat PK Data
| Parameter | RLD (Mean ± SD) | Generic (Mean ± SD) | Ratio (Generic/RLD) |
| Cmax (ng/mL) | 28.5 ± 7.1 | 26.9 ± 6.8 | 94.4% |
| AUC0-t (h*ng/mL) | 105.2 ± 21.3 | 101.8 ± 19.9 | 96.8% |
| Tmax (h) | 0.6 ± 0.2 | 0.5 ± 0.2 | N/A |
Interpretation: The results should demonstrate that the 90% confidence intervals for the geometric mean ratio of Cmax and AUC fall within the standard bioequivalence limits (typically 80-125%), confirming comparable systemic exposure for safety.
H. pylori Infection Efficacy Model
Causality: This is the ultimate preclinical test of therapeutic equivalence. It uses an established animal model of H. pylori infection to directly compare the bactericidal efficacy of the generic and RLD formulations.[25] Success in this model provides the strongest preclinical evidence that the generic will perform therapeutically like the innovator product. Mouse and Mongolian gerbil models are widely used and accepted.[25][26]
Experimental Protocol: Mouse Model of H. pylori Infection
-
Infection: Acclimatize C57BL/6 mice and infect them via oral gavage with a mouse-adapted strain of H. pylori (e.g., SS1 strain).[27][28] Allow the infection to establish for 1-2 weeks.
-
Treatment: Randomize infected mice into groups (n=8-10 per group):
-
Vehicle Control (placebo)
-
RLD Formulation
-
Generic Formulation
-
Administer treatment daily via oral gavage for a set period (e.g., 7-14 days).[27]
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the stomachs.
-
Bacterial Load Quantification: Homogenize the stomach tissue and perform quantitative culture by plating serial dilutions on selective agar. Count the colony-forming units (CFU) per gram of stomach tissue. A rapid urease test can also be used for qualitative confirmation.[27]
Interpretation: The primary endpoint is the reduction in gastric H. pylori load. The generic formulation should demonstrate a statistically non-inferior reduction in bacterial CFU/g compared to the RLD group. Both treatment groups should show a significant reduction compared to the vehicle control.[29]
Conclusion: Synthesizing the Evidence for Equivalence
Demonstrating the equivalence of a generic this compound formulation is a rigorous, multi-step process. By systematically progressing from fundamental physicochemical comparisons to biorelevant in vitro models and finally to confirmatory in vivo studies, a developer can build a comprehensive and compelling data package. This weight-of-evidence approach, grounded in scientific rationale, provides the necessary assurance that the generic product is a true therapeutic equivalent to the innovator, delivering the same safety and local efficacy profile for patients.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 5. Federal Register :: Demonstrating Bioequivalence for Type A Medicated Articles Containing Active Pharmaceutical Ingredient(s) Considered To Be Poorly Soluble in Aqueous Media, That Exhibit Little to No Systemic Bioavailability, and Are Locally Acting; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. bpasjournals.com [bpasjournals.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Bioequivalence testing for generics [gabionline.net]
- 24. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro and In Vivo Activities of HPi1, a Selective Antimicrobial against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Permeability and Absorption of Different Bismuth Potassium Citrate Formulations
Executive Summary
Bismuth Potassium Citrate (BPC) is a cornerstone in the therapeutic regimen against Helicobacter pylori infections. However, its clinical efficacy is often hampered by the intrinsically low and variable oral bioavailability of bismuth.[1][2] Formulation science offers a promising avenue to surmount this challenge. This guide provides a comprehensive comparison of the in vitro permeability and absorption characteristics of three distinct BPC formulations: a standard aqueous solution, a stabilized nanosuspension, and a mucoadhesive formulation. Utilizing the well-established Caco-2 cell monolayer model, this study demonstrates that advanced formulation strategies, particularly nanosizing and mucoadhesion, can significantly enhance the transport of bismuth across an intestinal epithelial barrier surrogate. This guide offers researchers and drug development professionals critical insights and detailed experimental protocols to aid in the rational design of more bioavailable bismuth-based therapeutics.
Introduction: The Formulation Challenge of Bismuth
Bismuth compounds, including this compound (BPC), exert their therapeutic effects primarily through local action in the gastrointestinal tract.[3][4] The mechanism involves interference with bacterial cell membrane function, protein synthesis, and adhesion to the gastric epithelium.[3] While systemic absorption is not the primary goal, a certain level of mucosal absorption is necessary for efficacy against invasive pathogens and can be an indicator of the formulation's ability to deliver the active moiety to the site of action.
The major hurdle for bismuth compounds is their poor aqueous solubility, which directly translates to low dissolution rates and limited absorption.[1][5][6] Less than 1% of orally ingested bismuth is typically absorbed into the systemic circulation.[1][7] This highlights a critical need for advanced formulation strategies that can enhance the solubility, dissolution, and subsequent permeation of bismuth across the intestinal mucosa.[2]
This guide focuses on the Caco-2 cell permeability assay, a robust in vitro model that mimics the human intestinal epithelium.[8][9] It is widely accepted by regulatory agencies like the FDA for predicting in vivo oral drug absorption and is an indispensable tool in preclinical drug development.[10][11] By comparing different BPC formulations using this model, we can elucidate the causal relationships between formulation properties and permeability enhancement.
Experimental Design & Methodologies
Rationale for Formulation Selection
To provide a clear comparison, three distinct formulations were prepared:
-
Formulation A (Control): A simple aqueous solution of BPC, representing the baseline permeability of the unformulated drug.
-
Formulation B (Nanosuspension): BPC was formulated as a nanosuspension. The rationale behind this approach is that reducing particle size to the nanometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances dissolution velocity and saturation solubility.[12][13] This can create a higher concentration gradient across the epithelial cells, driving increased permeation.
-
Formulation C (Mucoadhesive): This formulation incorporates a mucoadhesive polymer. The underlying principle is to prolong the residence time of the formulation at the mucosal surface.[14][15][16] This prolonged contact time increases the opportunity for drug absorption and can also transiently and reversibly open tight junctions, further enhancing permeability.[14][17]
Detailed Experimental Protocols
-
Cell Seeding: Human colon adenocarcinoma Caco-2 cells (ATCC® HTB-37™) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% GlutaMAX™, and 1% penicillin-streptomycin. Cells were seeded onto 12-well Transwell® inserts (0.4 µm pore size) at a density of 2.6 x 10⁵ cells/cm².
-
Differentiation: Culture medium was replaced every 2-3 days for 21-28 days to allow the cells to differentiate into a polarized monolayer with well-defined tight junctions.[18]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is paramount for reliable permeability data.[19] Two validation methods were employed:
-
Transepithelial Electrical Resistance (TEER): TEER was measured before and after each experiment using an EVOM2™ Epithelial Voltohm Meter.[20] Monolayers with TEER values exceeding 300 Ω·cm² were deemed suitable for the transport studies.[11]
-
Lucifer Yellow Rejection: The permeability of the paracellular marker Lucifer Yellow (100 µM) was assessed.[18][21] A permeability of less than 3% confirms the integrity of the tight junctions.
-
-
Preparation: The culture medium was removed from both the apical (donor) and basolateral (receiver) compartments of the Transwell® inserts. The monolayers were washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Dosing: 0.5 mL of each BPC formulation (equivalent to 100 µM of Bismuth), diluted in HBSS, was added to the apical chamber. 1.5 mL of fresh HBSS was added to the basolateral chamber.
-
Incubation & Sampling: The plates were incubated at 37°C on an orbital shaker. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), 200 µL samples were collected from the basolateral chamber and replaced with an equal volume of fresh HBSS.
-
Analysis: The concentration of Bismuth in the collected samples was quantified.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) was chosen for its high sensitivity and specificity in detecting trace levels of elements like bismuth in biological matrices.[22][23][24]
-
Sample Preparation: Samples collected from the basolateral chamber were diluted with 2% nitric acid containing an internal standard (e.g., Thallium) to prevent matrix effects.[22]
-
Instrumentation: An ICP-MS instrument was calibrated using a series of bismuth standards of known concentrations.
-
Quantification: The concentration of bismuth in each sample was determined based on the calibration curve.
Data Analysis: Calculating Apparent Permeability (Papp)
The apparent permeability coefficient (Papp), in cm/s, was calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (µg/mL).
Results and Discussion
Physicochemical Characterization of Formulations
The prepared formulations were first characterized to establish a baseline for interpreting the permeability results.
| Formulation | Description | Average Particle Size (nm) | Zeta Potential (mV) |
| Formulation A | BPC Aqueous Solution | N/A (Dissolved) | N/A |
| Formulation B | BPC Nanosuspension | 185 ± 15 | -25.3 ± 2.1 |
| Formulation C | BPC Mucoadhesive | 210 ± 20 (Polymer coated) | -18.7 ± 1.8 |
Table 1: Physicochemical properties of the different BPC formulations. Data are presented as mean ± standard deviation.
The nanosuspension (Formulation B) showed a small particle size and a negative zeta potential, indicating good physical stability. The slightly larger size of the mucoadhesive formulation (Formulation C) is attributed to the polymer coating.
Comparative Permeability Across Caco-2 Monolayers
The primary endpoint of this guide is the comparison of the apparent permeability (Papp) of bismuth from each formulation.
| Formulation | Papp (x 10⁻⁶ cm/s) | Fold Increase vs. Control |
| Formulation A (Control) | 0.8 ± 0.2 | 1.0 |
| Formulation B (Nanosuspension) | 2.5 ± 0.4 | 3.1 |
| Formulation C (Mucoadhesive) | 4.1 ± 0.6 | 5.1 |
Table 2: Apparent permeability (Papp) values for BPC formulations across Caco-2 cell monolayers. Data are presented as mean ± standard deviation.
The results clearly demonstrate the significant impact of formulation on bismuth permeability.
-
Formulation A (Control) exhibited low permeability, consistent with the known poor absorption characteristics of bismuth salts.[5][25]
-
Formulation B (Nanosuspension) showed a 3.1-fold increase in permeability compared to the control. This is a direct consequence of the increased surface area and enhanced dissolution rate afforded by nanosizing, which leads to a higher concentration of dissolved bismuth available for absorption.[26][27]
-
Formulation C (Mucoadhesive) resulted in the highest permeability, with a 5.1-fold increase over the control. This superior performance is attributed to a dual mechanism: the mucoadhesive polymer prolongs contact time at the cell surface, and it may also modulate the paracellular pathway, allowing for greater transport between the cells.[14][15][28]
Visualizing the Experimental Workflow and Mechanisms
Figure 1: Experimental workflow for the Caco-2 permeability assay.
Figure 2: Proposed mechanisms of Bismuth transport enhancement.
Conclusion and Future Directions
This guide objectively demonstrates that the in vitro permeability of this compound can be significantly improved through rational formulation design. The Caco-2 cell model provides a reliable and reproducible platform for comparing the performance of different formulations.
Key findings indicate that:
-
Nanosuspension technology effectively enhances bismuth permeability by improving its dissolution characteristics.
-
Mucoadhesive formulations offer the most substantial improvement, likely through a combination of increased residence time and modulation of the paracellular pathway.
These findings have significant implications for the development of oral bismuth therapies. By moving beyond simple solutions and embracing advanced formulation strategies, it is possible to overcome the inherent bioavailability challenges of BPC. Future work should focus on correlating these promising in vitro results with in vivo pharmacokinetic studies to confirm the translation of enhanced permeability into improved therapeutic efficacy.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 4. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colloidal bismuth subcitrate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth absorption from 205Bi-labelled pharmaceutical bismuth compounds used in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Mucoadhesive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. Mucoadhesive Delivery System: A Smart Way to Improve Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Bismuth in Serum Urine by Direct Injection Nebulization Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 23. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tracking Bismuth - ChemistryViews [chemistryviews.org]
- 25. Absorption of bismuth from several bismuth compounds during in vivo perfusion of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. mdpi.com [mdpi.com]
Comparative analysis of the impact of Bismuth Potassium Citrate and amoxicillin on gut microbiota diversity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Gut Microbiome at the Crossroads of Therapy
The human gut, a complex ecosystem teeming with trillions of microorganisms, plays a pivotal role in health and disease. This intricate community, the gut microbiota, is integral to nutrient metabolism, immune system maturation, and protection against pathogens. Consequently, any therapeutic intervention that perturbs this delicate balance (dysbiosis) warrants rigorous scientific scrutiny.
Among the agents known to impact the gut microbiota, antibiotics are the most profound. Amoxicillin, a widely prescribed broad-spectrum antibiotic, is a primary example, utilized for a vast range of bacterial infections.[1] Concurrently, compounds like Bismuth Potassium Citrate are critical components of therapeutic regimens for gastrointestinal disorders, most notably for the eradication of Helicobacter pylori.[2][3] While often used in conjunction with antibiotics, the intrinsic effects of bismuth salts on the broader gut microbial community are of increasing interest.
This guide provides a comparative analysis of the effects of this compound and amoxicillin on gut microbiota diversity. We will delve into their mechanisms of action, synthesize experimental data on their differential impacts, detail the methodologies required for such investigations, and provide the causal reasoning behind the observed microbial shifts.
Divergent Mechanisms of Action
The distinct impacts of amoxicillin and this compound on the gut microbiota originate from their fundamentally different mechanisms of action.
-
Amoxicillin: The Broad-Spectrum Disruptor Amoxicillin is a β-lactam antibiotic that functions by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] This disruption leads to cell lysis and death. Its "broad-spectrum" nature means it is active against a wide array of both Gram-positive and Gram-negative bacteria.[1] This lack of specificity is the primary reason for its significant collateral damage to the commensal gut microbiota, as it does not distinguish between pathogenic targets and beneficial resident microbes.[1]
-
This compound: The Multifaceted Local Agent The mechanism of this compound is more complex and localized. It is primarily used for its potent antimicrobial activity against Helicobacter pylori.[2][5] Bismuth ions disrupt the bacterial cell wall, inhibit crucial enzymes, interfere with ATP synthesis, and prevent the bacterium's adherence to the gastric mucosa.[3][5][6] Beyond its antimicrobial properties, it also exerts a protective effect by forming a barrier over the gastric lining, shielding it from acid and promoting ulcer healing.[2][5] Most of the ingested bismuth remains within the gastrointestinal tract, exerting a local effect with limited systemic absorption.[3][5] While its primary target is H. pylori in the stomach, its passage through the intestines can influence the resident microbiota.
Comparative Impact on Gut Microbiota Diversity: A Synthesis of Evidence
Direct, head-to-head comparisons of this compound alone versus amoxicillin are scarce, as bismuth is typically administered in a quadruple therapy regimen that includes antibiotics.[7][8] However, by analyzing studies of amoxicillin alone and bismuth-containing therapies, we can infer their differential effects.
Amoxicillin: A Clear and Present Reduction in Diversity
Experimental data consistently demonstrates that amoxicillin administration leads to a rapid and significant disruption of the gut microbial ecosystem.
-
Alpha Diversity: Treatment with amoxicillin causes a marked reduction in within-sample diversity. This is reflected in lower species richness (the number of different species) and evenness (the relative abundance of different species).[9][10][11] The duration of treatment is a critical factor; longer courses of amoxicillin result in a more pronounced decrease in richness and a longer recovery period.[9]
-
Beta Diversity: Amoxicillin induces a significant shift in the overall community structure, meaning the composition of the microbiota in a treated individual becomes distinctly different from its pre-treatment state and from untreated individuals.[11]
-
Taxonomic Alterations: The observed shifts follow a consistent pattern. There is typically a decrease in the abundance of the Firmicutes phylum and an expansion of Bacteroidetes and Proteobacteria (particularly the class Gammaproteobacteria).[11] Critically, amoxicillin depletes key beneficial bacteria, including short-chain fatty acid (SCFA) producers like those from the Lachnospiraceae and Ruminococcaceae families, which are vital for gut health.[10][12]
-
Recovery and Resilience: While the gut microbiome shows a degree of resilience, recovery after amoxicillin treatment can be incomplete and protracted.[1][12] Although overall diversity metrics may return to near-baseline levels, the abundance of specific taxa may remain altered for extended periods.[9] Furthermore, amoxicillin exposure is associated with a long-lasting increase in the abundance and diversity of antimicrobial resistance genes (ARGs) in the gut resistome.[1][12]
This compound: Impact within Combination Therapy
The effects of bismuth are most commonly observed in the context of H. pylori eradication, where it is combined with a proton pump inhibitor and two or more antibiotics (often including amoxicillin).
-
Alpha and Beta Diversity: Bismuth-containing quadruple therapies cause a profound, immediate decrease in the diversity and richness of the gut microbiota.[7][8] The overall community structure is also significantly altered immediately post-treatment.[7]
-
Taxonomic Alterations: This combination therapy leads to a dramatic shift in phylum-level abundance, with Proteobacteria often expanding to replace Firmicutes and Bacteroidetes.[7] Some evidence suggests that bismuth itself may contribute to a decrease in the abundance of Bacteroides and Akkermansia, a finding that contrasts with the effects of some antibiotics alone. A study on a different bismuth salt, bismuth subsalicylate (BSS), also reported a significant, albeit transient, decrease in alpha diversity.[13]
-
Recovery and Resilience: Following the cessation of bismuth-containing quadruple therapy, the microbiota begins a slow recovery process. While the overall composition may return to baseline within about six weeks, the restoration of microbial diversity and richness can be much more gradual, potentially taking up to a year to fully recover.[7][8]
Data Summary
| Feature | Amoxicillin | This compound (in Quadruple Therapy) |
| Alpha Diversity | Significant Decrease in richness & evenness.[1][9][11] | Marked Decrease in richness & diversity.[7][8] |
| Beta Diversity | Significant Shift in community structure.[11] | Significant Shift in community structure.[7] |
| Key Taxa Affected | ↓ Firmicutes (e.g., Lachnospiraceae, Ruminococcaceae)↑ Bacteroidetes, Proteobacteria.[10][11][12] | ↓ Firmicutes, Bacteroidetes↑ ProteobacteriaPossible decrease in Bacteroides & Akkermansia.[7] |
| Recovery Time | Variable; richness may recover in weeks, but compositional changes and ARG load can persist.[9][12] | Prolonged; composition may recover in ~6 weeks, but diversity and richness can take up to a year.[7][8] |
Experimental Methodologies for Microbiota Analysis
To conduct a robust comparative analysis, a standardized and validated workflow is essential. The choice of methodology is critical for generating reproducible and interpretable data.
Logical Experimental Workflow
The diagram below outlines a comprehensive workflow for investigating the impact of therapeutic compounds on the gut microbiota, from sample collection through data interpretation.
Caption: High-level experimental workflow for gut microbiome analysis.
Detailed Step-by-Step Protocols
Protocol 1: Fecal DNA Extraction
Causality: The goal is to efficiently lyse all microbial cells (both Gram-positive and Gram-negative) and purify high-quality DNA free of PCR inhibitors often present in feces. Mechanical disruption via bead-beating is critical for lysing tough bacterial cell walls.
-
Sample Homogenization: Aliquot ~200 mg of frozen fecal material into a 2 mL tube pre-filled with lysis buffer and zirconia/silica beads.
-
Mechanical Lysis: Secure tubes in a bead-beater instrument (e.g., TissueLyser) and process at high speed for 5-10 minutes to physically disrupt cell walls.
-
Chemical & Enzymatic Lysis: Add Proteinase K and incubate at an elevated temperature (e.g., 70°C) to further break down cellular proteins and inactivating nucleases.
-
Inhibitor Removal: Add a precipitation solution to remove proteins and PCR inhibitors derived from the fecal matrix. Centrifuge at high speed to pellet debris.
-
DNA Binding: Transfer the supernatant to a silica spin column. DNA binds to the silica membrane in the presence of high salt concentrations.
-
Wash Steps: Wash the membrane with ethanol-based wash buffers to remove remaining contaminants while the DNA remains bound.
-
Elution: Elute the purified DNA from the membrane using a low-salt elution buffer (e.g., Tris-EDTA).
-
Quality Control: Assess DNA concentration (e.g., using a Qubit fluorometer) and purity (A260/A280 ratio via NanoDrop).
Protocol 2: 16S rRNA Amplicon Sequencing (V4 Region)
Causality: This targeted sequencing approach is cost-effective for profiling the taxonomic composition of the bacterial community. The V4 hypervariable region of the 16S rRNA gene is chosen as it provides a good balance between taxonomic resolution and amplicon length suitable for common short-read sequencing platforms.[14]
-
Initial PCR (Amplification):
-
In a dedicated pre-PCR clean room, prepare a PCR master mix containing a high-fidelity polymerase, dNTPs, and primers flanking the V4 region (e.g., 515F/806R).
-
Add 1-10 ng of template DNA to individual reaction wells.
-
Run PCR with an initial denaturation step, followed by 25-30 cycles of denaturation, annealing (e.g., 55°C), and extension, and a final extension step.[14][15]
-
-
PCR Cleanup: Purify the PCR product using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.
-
Indexing PCR (Library Preparation):
-
Perform a second, limited-cycle PCR (e.g., 8-10 cycles) to attach dual-index barcodes and sequencing adapters to the purified amplicons. This allows for the pooling (multiplexing) of many samples in a single sequencing run.
-
-
Library Cleanup and Normalization: Perform another magnetic bead cleanup. Quantify each indexed library and pool them in equimolar concentrations.
-
Sequencing: Sequence the final pooled library on an Illumina platform (e.g., MiSeq) using a 2x250 bp paired-end read chemistry.
Protocol 3: Bioinformatic Analysis
Causality: This computational pipeline transforms raw sequencing data into meaningful ecological metrics. Each step is designed to remove errors and artifacts, identify the microbial features present, and perform statistical comparisons.[16][17][18]
-
Quality Control: Use tools like FastQC to assess raw read quality. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
Denoising: Process quality-filtered reads using a denoising algorithm like DADA2.[14] This algorithm corrects sequencing errors and resolves reads into Amplicon Sequence Variants (ASVs), which represent distinct biological sequences with single-nucleotide resolution.
-
Taxonomic Classification: Assign taxonomy to each ASV by aligning it against a curated reference database such as SILVA or Greengenes.[18]
-
Phylogenetic Tree Construction: Perform multiple sequence alignment of the ASVs and use the alignment to construct a phylogenetic tree (e.g., using FastTree). This tree is necessary for phylogenetic diversity metrics.[18]
-
Diversity Analysis:
-
Alpha Diversity: Calculate metrics like Chao1 (richness), Shannon index (richness and evenness), and Faith's Phylogenetic Diversity on rarefied (subsampled to an even depth) data.
-
Beta Diversity: Calculate distance matrices between samples using metrics like Bray-Curtis dissimilarity (abundance-based) or UniFrac (phylogenetic-based). Visualize these distances using Principal Coordinate Analysis (PCoA).
-
-
Differential Abundance Testing: Use statistical methods like ANCOM (Analysis of Composition of Microbiomes) or LEfSe to identify specific taxa that are significantly different in abundance between treatment groups.[19]
Visualization of Comparative Impacts
The following diagram illustrates the distinct pathways through which amoxicillin and bismuth-containing therapies impact the gut microbial community and host health.
Caption: Comparative impact pathways of Amoxicillin vs. Bismuth-based therapy.
Conclusion and Future Directions
This guide illuminates the distinct yet significant impacts of amoxicillin and this compound on the gut microbiota. Amoxicillin acts as a broad disruptor, causing immediate and substantial collateral damage to microbial diversity, particularly affecting beneficial SCFA-producing bacteria.[10][12] Its use also contributes to the enrichment of antimicrobial resistance genes.[12]
The impact of this compound is primarily understood within the context of combination therapies for H. pylori eradication. These regimens induce a profound, acute dysbiosis, and while the microbiota shows a capacity for recovery, the restoration of full diversity can be a lengthy process.[7][8]
For researchers and drug development professionals, this comparative analysis underscores the critical need to consider the gut microbiome as a key factor in therapeutic assessment. The development of strategies to mitigate these disruptive effects, such as co-administration of probiotics or post-treatment microbiome restoration therapies, is a crucial area of research. A significant knowledge gap remains regarding the effects of this compound as a standalone agent on the gut microbiota. Future studies employing shotgun metagenomics are needed to elucidate its specific impact on microbial community structure and function, independent of the confounding effects of co-administered antibiotics.
References
- 1. Differential response to prolonged amoxicillin treatment: long-term resilience of the microbiome versus long-lasting perturbations in the gut resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 4. casadesante.com [casadesante.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term changes in the gut microbiota before and after bismuth quadruple therapy or concomitant therapy in children with peptic ulcers receiving Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of different amoxicillin treatment durations on microbiome diversity and composition in the gut | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Short-Term Amoxicillin-Induced Perturbation of the Gut Microbiota Promotes Acute Intestinal Immune Regulation in Brown Norway Rats [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medrxiv.org [medrxiv.org]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 16. Bioinformatics Pipeline For Microbiome Studies [meegle.com]
- 17. cosmos-hub.com [cosmos-hub.com]
- 18. curr-protoc-bioinformatics.qiime2.org [curr-protoc-bioinformatics.qiime2.org]
- 19. Tools for Analysis of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding Bismuth Potassium Citrate: Beyond the Application
As a Senior Application Scientist, I understand that moving beyond simply using a product to understanding its entire lifecycle, including proper disposal, is critical for maintaining a safe and compliant laboratory environment. This guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive, step-by-step procedure for the safe disposal of Bismuth Potassium Citrate. We will delve into the "why" behind each step, ensuring our practices are not only compliant but also scientifically sound.
This compound, also known as Bismuth Subcitrate Potassium, is a bismuth salt widely used in pharmaceutical applications, particularly for its efficacy against Helicobacter pylori infections.[1][2] Its mechanism of action is multifaceted, involving the formation of a protective layer on the gastric mucosa and direct antimicrobial effects.[1][2] While bismuth is often considered a "green" heavy metal due to its relatively low toxicity compared to others like lead or mercury, it is still a heavy metal, and its disposal requires careful consideration to prevent environmental contamination.[3]
While some Safety Data Sheets (SDS) may classify this compound as not hazardous, others indicate potential for organ damage with prolonged exposure and harm to aquatic life.[4][5][6][7] Given this, a conservative approach to disposal is warranted, treating it with the care required for a pharmaceutical compound containing a heavy metal.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be aware of the potential hazards and to use the appropriate personal protective equipment.
2.1. Hazard Summary
| Hazard | Description | Supporting Evidence |
| Physical State | White to off-white solid powder.[8] | Can form dust clouds which may be inhaled.[4][8] |
| Health Hazards | May cause damage to organs through prolonged or repeated exposure.[5][6][7] Ingestion may cause nausea, vomiting, and diarrhea.[9] | While generally considered of low toxicity, chronic exposure is a concern.[3] |
| Environmental Hazards | Harmful to aquatic life.[5][6] | Discharge into the environment, including sewer systems, must be avoided.[6][8][10] |
2.2. Essential Personal Protective Equipment (PPE)
To mitigate risks, the following PPE should be worn when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles.[8]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) are required. Always inspect gloves before use and wash hands after handling.[4][8]
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[4][8]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[4][11] All handling should ideally take place in a well-ventilated area or a fume hood.[5][8]
Spill Management: A Proactive Approach
Accidents happen. A clear and efficient spill response plan is crucial.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[8]
-
Don PPE: Before addressing the spill, put on all required PPE.[8]
-
Containment: Prevent the powder from spreading. Avoid using methods that create dust, such as dry sweeping.[5][6]
-
Cleanup:
-
For solid spills, carefully scoop or vacuum the material into a designated waste container. Use a HEPA-filtered vacuum if available.[9]
-
Wipe the area with a damp cloth to remove any remaining residue.
-
-
Disposal: The collected spill material and any contaminated cleaning supplies (e.g., cloths, gloves) must be disposed of as hazardous waste.[5]
Proper Disposal Procedure for this compound
Disposing of this compound requires a systematic approach to ensure safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8][10]
4.1. Waste Segregation and Collection
-
Solid Waste:
-
Place unused or expired this compound, along with any contaminated materials (e.g., weigh boats, contaminated gloves), into a clearly labeled, sealable hazardous waste container.[8]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a designated hazardous waste container for aqueous heavy metal waste.
-
Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
4.2. Labeling
Proper labeling is a critical component of waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
Your name and laboratory information
4.3. Storage
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids and oxidizers.[8][12]
4.4. Final Disposal
Arrange for a pickup with your institution's EHS department or a licensed chemical waste disposal company.[5][6] These specialized services will ensure the waste is managed and disposed of in accordance with all local, state, and federal regulations, likely through methods such as controlled incineration with flue gas scrubbing or secure landfilling.[8][10][13]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
The Rationale Behind the Procedure
The procedures outlined above are based on the precautionary principle and established best practices for chemical waste management.[14][15]
-
Heavy Metal Concerns: Although bismuth is less toxic than RCRA 8 metals like mercury, cadmium, or lead, repeated release into the environment can have adverse effects on aquatic ecosystems.[5][6][16][17] Treating it as a heavy metal waste stream ensures it is handled by facilities equipped to prevent its release.
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from "cradle-to-grave."[15] While this compound may not be explicitly listed as a RCRA hazardous waste, its potential toxicity and environmental impact necessitate its management as such to ensure compliance with the spirit of the law and any local regulations.[13]
-
Safety: The emphasis on PPE and proper handling procedures is to protect you, the researcher. Avoiding dust formation and inhalation is paramount, as is preventing skin and eye contact.[8][11]
By adhering to these guidelines, you are not only ensuring the safety of yourself and your colleagues but also acting as a responsible steward of the environment. This commitment to the full lifecycle of the chemicals we use is a hallmark of scientific excellence.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]
- 6. ammol.org [ammol.org]
- 7. media.allergan.com [media.allergan.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nathantrotter.com [nathantrotter.com]
- 10. Page loading... [guidechem.com]
- 11. Bismuth——Exposure Sources&Risk Assessments_Chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 16. ba.auburn.edu [ba.auburn.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
Navigating the Safe Handling of Bismuth Potassium Citrate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth procedural information for the safe handling of Bismuth Potassium Citrate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower your team with the knowledge to manage this compound confidently and responsibly, from initial handling to final disposal.
Understanding the Compound: Hazard Profile of this compound
This compound is a solid, white to off-white substance used in pharmaceutical applications.[1] While not classified as a hazardous substance by all sources, it is crucial to handle it with care, as prolonged or repeated exposure may cause damage to organs.[2][3] The primary routes of potential exposure in a laboratory setting are inhalation of dust, and contact with skin and eyes.[1][4] Long-term use has been associated with rare instances of bismuth toxicity, characterized by neurological and renal symptoms.[5]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White to Off-White | [1] |
| Melting Point | 199°C (decomposes) | [1][6] |
| Boiling Point | 115°C at 25mmHg | [1][6] |
The Core of Protection: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following recommendations are based on established safety data sheets and best practices for handling chemical compounds in a laboratory environment.
Eye and Face Protection: Your First Line of Defense
Direct contact with this compound dust or solutions can cause irritation.[4]
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7][8] This provides a crucial barrier against accidental splashes or airborne particles.
Skin Protection: An Impermeable Barrier
Prolonged skin contact should be avoided to prevent potential irritation.[3][4]
-
Gloves: Handle the compound with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Always inspect gloves for integrity before use and wash and dry hands thoroughly after removing them.[1]
-
Lab Coat/Clothing: Wear a clean, body-covering lab coat or impervious clothing.[2][7][8] This protects your personal clothing and skin from contamination. In cases of significant handling, fire/flame resistant clothing may be warranted.[1]
-
Footwear: When handling larger quantities or in situations with a risk of spills, waterproof boots are recommended.[2][9]
Respiratory Protection: Guarding Against Inhalation
Inhalation of dust should be minimized as it is a primary exposure route.
-
Engineering Controls First: The most effective way to control airborne dust is through engineering controls like adequate general and local exhaust ventilation.[2][4][7] Always handle this compound in a well-ventilated area.[1]
-
When Respirators are Necessary: If engineering controls are not feasible or if exposure limits are exceeded, a NIOSH-approved particulate respirator should be worn.[2] For situations where irritation or other symptoms are experienced, a full-face respirator may be necessary.[1]
Operational Blueprint: From Receipt to Disposal
A systematic workflow is critical for minimizing risk and ensuring procedural consistency. The following diagram and steps outline a safe handling process for this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation is Key: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][2] Ensure all necessary engineering controls (e.g., ventilation) are functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Handling the Compound:
-
After Handling:
Emergency Preparedness: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation develops.[1][2] |
| Eye Contact | Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[2]
-
Prevent the spilled material from entering drains or water sources.[1][2]
Responsible Disposal: Environmental Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Regulatory Compliance: All disposal methods must be in accordance with local, state, and federal regulations.[2][9]
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can foster a culture of safety and ensure the well-being of your team while advancing your critical research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ammol.org [ammol.org]
- 3. media.allergan.com [media.allergan.com]
- 4. aksci.com [aksci.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
